Product packaging for 5-Isopropyl-1,3,4-thiadiazol-2-amine(Cat. No.:CAS No. 27115-74-8)

5-Isopropyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1345728
CAS No.: 27115-74-8
M. Wt: 143.21 g/mol
InChI Key: IGBPZWZBEPBBTR-UHFFFAOYSA-N
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Description

5-Isopropyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3S B1345728 5-Isopropyl-1,3,4-thiadiazol-2-amine CAS No. 27115-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
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InChI

InChI=1S/C5H9N3S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBPZWZBEPBBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181581
Record name 5-Isopropyl-1,3,4-thiadiazol-2-amine
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Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27115-74-8
Record name 5-(1-Methylethyl)-1,3,4-thiadiazol-2-amine
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Record name 5-Isopropyl-1,3,4-thiadiazol-2-amine
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Record name 5-Isopropyl-1,3,4-thiadiazol-2-amine
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Record name 5-isopropyl-1,3,4-thiadiazol-2-amine
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Record name 5-ISOPROPYL-1,3,4-THIADIAZOL-2-AMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad pharmacological potential. This technical guide provides a comprehensive analysis of the chemical and physical properties of 5-isopropyl-1,3,4-thiadiazol-2-amine, a key heterocyclic intermediate. This document synthesizes available data on its structure, spectroscopic signature, and reactivity. Furthermore, it delves into the extensive biological activities associated with the 2-amino-1,3,4-thiadiazole class of compounds, providing context for its potential applications in drug discovery and development. Detailed, adaptable experimental protocols for the synthesis and characterization of this compound class are also presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen and one sulfur atom. This structural unit is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The metabolic stability and the ability of the thiadiazole nucleus to serve as a bioisostere for other aromatic rings have made it a privileged scaffold in drug design.[4] The 2-amino substituted 1,3,4-thiadiazoles are particularly versatile, with the amino group providing a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).[5]

This guide focuses specifically on the this compound derivative, providing a detailed account of its chemical properties and the broader biological context of its structural class.

Physicochemical and Spectroscopic Properties

General Properties

A summary of the key identifiers and computed physical properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 5-propan-2-yl-1,3,4-thiadiazol-2-amine[6]
CAS Number 27115-74-8[6]
Molecular Formula C₅H₉N₃S[6]
Molecular Weight 143.21 g/mol [6]
Canonical SMILES CC(C)C1=NN=C(S1)N[6]
InChIKey IGBPZWZBEPBBTR-UHFFFAOYSA-N[6]

Table 1: General and Computed Properties of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral characteristics are detailed below, based on data from closely related 2-amino-1,3,4-thiadiazole derivatives.[1][7][8][9][10]

2.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isopropyl and amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2br s2H-NH₂
~3.0septet1H-CH(CH₃)₂
~1.2d6H-CH(CH₃)₂

Table 2: Predicted 1H NMR Spectral Data for this compound.

2.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~168C2 (C-NH₂)
~160C5 (C-isopropyl)
~30-CH(CH₃)₂
~23-CH(CH₃)₂

Table 3: Predicted 13C NMR Spectral Data for this compound.

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and thiadiazole functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadN-H stretching (amine)
2970-2870MediumC-H stretching (aliphatic)
~1620StrongC=N stretching (thiadiazole ring)
~1550MediumN-H bending (amine)
~1150MediumC-S stretching (thiadiazole ring)

Table 4: Predicted FT-IR Spectral Data for this compound.

Synthesis and Reactivity

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-established in the literature. A common and efficient method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.

General Synthesis Pathway

A robust method for the preparation of this compound involves the reaction of isobutyric acid with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphoric acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isobutyric_Acid Isobutyric Acid Cyclization Cyclization Isobutyric_Acid->Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclization Polyphosphoric_Acid Polyphosphoric Acid (Dehydrating Agent) Polyphosphoric_Acid->Cyclization Catalyst Heat Heat Heat->Cyclization Energy Product This compound Cyclization->Product

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles

The following protocol is a generalized procedure based on established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.

Materials:

  • Alkanoic acid (e.g., isobutyric acid)

  • Thiosemicarbazide

  • Polyphosphoric acid

  • Deionized water

  • Ammonium hydroxide (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

  • Carefully add polyphosphoric acid (at least 2 parts by weight relative to thiosemicarbazide) to the reaction mixture.

  • Heat the mixture with stirring to approximately 100-120 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice/water.

  • Neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 8-9, leading to the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent such as ethanol.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the exocyclic amino group. This primary amine is nucleophilic and can readily undergo a variety of chemical transformations, making it a valuable synthon for the construction of more complex molecules. Common reactions include:

  • Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Diazotization: The amino group can be diazotized and subsequently replaced by various substituents.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is limited in the public domain, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] Derivatives have demonstrated activity against a spectrum of pathogenic bacteria and fungi.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table summarizes the antimicrobial activity of some representative 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.

Compound StructureTest OrganismMIC (µg/mL)Reference
5-Aryl-1,3,4-thiadiazole derivativeStreptococcus faecalis4-64[11]
5-Aryl-1,3,4-thiadiazole derivativeCandida albicans8[11]
5-Aryl-1,3,4-thiadiazole derivativeAspergillus niger64[11]

Table 5: Antimicrobial Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[2][12][13] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[14][15]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[12]

  • Disruption of Cell Cycle: Arresting the cell cycle at different phases, thereby inhibiting cell division.[14]

The table below presents the in vitro anticancer activity of several 1,3,4-thiadiazole analogs against various cancer cell lines.

Compound ScaffoldR1 (Position 5)Target/Cell LineIC₅₀ (µM)Reference
1,3,4-ThiadiazolePhenylMCF-75.2[14]
1,3,4-Thiadiazole4-ChlorophenylHepG22.32-8.35[2]
1,3,4-ThiadiazoleHonokiol derivativeA5491.62-4.61[2]

Table 6: In Vitro Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives.

Proposed Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, a systematic workflow is recommended.

G Start This compound Antimicrobial_Screening Antimicrobial Screening (Bacteria & Fungi) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay on various cell lines) Start->Anticancer_Screening MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination IC50_Determination IC50 Determination Anticancer_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action IC50_Determination->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization End Potential Therapeutic Agent Lead_Optimization->End

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and predictable reactivity. While specific experimental data for this molecule is somewhat dispersed, a comprehensive understanding of its properties can be constructed from the wealth of information available for the 2-amino-1,3,4-thiadiazole class. The established synthetic routes and the diverse biological activities associated with this scaffold underscore its importance as a building block in the design and development of novel therapeutic agents. This guide provides a foundational resource for researchers to further explore the potential of this compound and its derivatives in medicinal chemistry.

References

An In-Depth Technical Guide to 5-isopropyl-1,3,4-thiadiazol-2-amine (CAS: 27115-74-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1] As a five-membered heterocyclic scaffold containing sulfur and two nitrogen atoms, its derivatives have garnered significant attention for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on a specific derivative, 5-isopropyl-1,3,4-thiadiazol-2-amine, providing a comprehensive technical overview for researchers and drug development professionals. While dedicated research on this particular molecule is emerging, this document synthesizes available data on the compound itself and leverages the extensive knowledge of the 2-amino-1,3,4-thiadiazole class to illuminate its potential applications and guide future research endeavors.

Core Compound Characteristics

This compound is a small molecule featuring the characteristic 2-amino-1,3,4-thiadiazole core with an isopropyl substituent at the 5-position. This substitution pattern influences its physicochemical properties, which are crucial for its biological activity and pharmacokinetic profile.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

PropertyValueSource
CAS Number 27115-74-8[5][6]
Molecular Formula C₅H₉N₃S[5]
Molecular Weight 143.21 g/mol [5]
IUPAC Name 5-propan-2-yl-1,3,4-thiadiazol-2-amine[5]
Melting Point Not available
Boiling Point Not available
Appearance Typically a solid[7]
Solubility Expected to be soluble in organic solvents like DMSO
Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[7][8][9]

Synthesis and Characterization

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is a well-established process in organic chemistry. The primary route to this compound involves the cyclodehydration of a carboxylic acid and a thiosemicarbazide derivative.

Synthetic Pathway

A patented method for the preparation of 2-amino-5-isopropyl-1,3,4-thiadiazole involves the reaction of isobutyric acid with thiosemicarbazide in a mineral acid medium.[10][11] An improved yield is reported when using a mixture of sulfuric acid and polyphosphoric acid (PPA).[10] This acid-catalyzed reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring.

Synthesis_Pathway IsobutyricAcid Isobutyric Acid Intermediate Acylthiosemicarbazide Intermediate IsobutyricAcid->Intermediate + H₂SO₄/PPA - H₂O Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate + H₂SO₄/PPA - H₂O FinalProduct This compound Intermediate->FinalProduct Cyclization - H₂O

Caption: General synthesis pathway for this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the specific synthesis of the isopropyl derivative.

Materials:

  • Carboxylic acid (e.g., isobutyric acid)

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or a mixture of sulfuric acid and polyphosphoric acid

  • Appropriate solvents (e.g., anhydrous solvents for moisture-sensitive reactions)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, combine the carboxylic acid and thiosemicarbazide in equimolar amounts.

  • Slowly add the cyclizing agent (e.g., POCl₃ or the H₂SO₄/PPA mixture) to the reaction mixture under controlled temperature conditions (e.g., in an ice bath).

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[12]

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure, confirming the presence of the isopropyl group, the aromatic thiadiazole ring protons, and the amine group protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-S stretching.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively documented in peer-reviewed literature, the broader class of 2-amino-1,3,4-thiadiazole derivatives exhibits a wide array of pharmacological activities. This suggests that the isopropyl derivative is a promising candidate for further investigation.

Potential Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal activities of 2-amino-1,3,4-thiadiazole derivatives.[2][13] The thiadiazole scaffold is a known pharmacophore in several antimicrobial drugs. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of the isopropyl group may enhance the compound's ability to penetrate microbial cell membranes.

Potential Anticancer Activity

The 1,3,4-thiadiazole nucleus is a privileged scaffold in the design of anticancer agents.[4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and include:

  • Enzyme Inhibition: Inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Disruption of Microtubule Dynamics: Interfering with the formation and function of the mitotic spindle, leading to cell cycle arrest.

The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized to a mononucleotide that potently inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, thereby disrupting DNA and RNA synthesis. This provides a plausible mechanism of action for its derivatives.

Mechanism_of_Action cluster_cell Cancer Cell Compound 5-isopropyl-1,3,4- thiadiazol-2-amine Metabolite Active Metabolite (e.g., Mononucleotide) Compound->Metabolite Metabolic Activation IMPDH IMPDH Metabolite->IMPDH Inhibition Guanine_Synthesis De novo Guanine Nucleotide Synthesis IMPDH->Guanine_Synthesis Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Synthesis->DNA_RNA_Synthesis Precursors for Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

Caption: Postulated mechanism of action via IMPDH inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays can be employed. The following are generalized protocols that can be adapted for this purpose.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include positive controls (medium with inoculum and standard antimicrobial agent) and negative controls (medium with inoculum and solvent).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).[3]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_further Further Studies Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (Broth Microdilution) Characterization->Antimicrobial Test Compound Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Test Compound MIC Determine MIC Antimicrobial->MIC IC50 Determine IC₅₀ Anticancer->IC50 Mechanism Mechanism of Action Studies MIC->Mechanism IC50->Mechanism InVivo In Vivo Efficacy & Toxicity Mechanism->InVivo

Caption: General experimental workflow for the evaluation of this compound.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of 2-amino-1,3,4-thiadiazoles. Its structural features suggest the potential for significant biological activity, particularly in the realms of antimicrobial and anticancer research. The synthetic route is well-precedented, allowing for its accessible preparation and derivatization to explore structure-activity relationships.

Future research should focus on the comprehensive biological evaluation of this specific compound to ascertain its antimicrobial spectrum and cytotoxic profile against a panel of cancer cell lines. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and support such investigations, providing the necessary chemical, synthetic, and methodological information to unlock the full potential of this compound in drug discovery.

References

IUPAC name 5-propan-2-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-propan-2-yl-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-propan-2-yl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation, and explore its potential as a pharmacologically active agent, grounding our discussion in established scientific principles and methodologies.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore, a key structural component in numerous biologically active compounds.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, attributed to its unique electronic and structural properties. The sulfur atom in the heterocyclic ring enhances lipophilicity, while the nitrogen atoms can participate in hydrogen bonding, crucial for molecular recognition at biological targets.[4][5]

Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties.[6][7][8] The 2-amino-1,3,4-thiadiazole core, in particular, serves as a valuable scaffold for the development of novel therapeutic agents.[9] The specific compound of interest, 5-propan-2-yl-1,3,4-thiadiazol-2-amine (also known as 5-isopropyl-1,3,4-thiadiazol-2-amine), incorporates an isopropyl group at the 5-position, which can influence its steric and electronic properties, and consequently its biological activity.[10]

Synthesis of 5-propan-2-yl-1,3,4-thiadiazol-2-amine: A Methodical Approach

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives. A general and robust method for the synthesis of 5-propan-2-yl-1,3,4-thiadiazol-2-amine proceeds through the reaction of isobutyryl chloride with thiosemicarbazide to form an intermediate, which is then cyclized.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 1-Isobutyrylthiosemicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide in a suitable solvent such as pyridine or a mixture of dioxane and water.

  • Acylation: Cool the solution in an ice bath. Add isobutyryl chloride dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The resulting precipitate of 1-isobutyrylthiosemicarbazide is collected by filtration, washed with cold water, and dried.

Step 2: Cyclodehydration to 5-propan-2-yl-1,3,4-thiadiazol-2-amine

  • Reaction Setup: Place the dried 1-isobutyrylthiosemicarbazide in a round-bottom flask.

  • Cyclizing Agent: Add a dehydrating agent such as concentrated sulfuric acid, phosphoric acid, or polyphosphate ester.[11] The choice of reagent can influence reaction time and yield.

  • Heating: Heat the mixture gently. The reaction temperature and duration will depend on the chosen cyclizing agent.

  • Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonia solution). The precipitated product, 5-propan-2-yl-1,3,4-thiadiazol-2-amine, is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide Intermediate 1-Isobutyrylthiosemicarbazide Thiosemicarbazide->Intermediate Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Intermediate FinalProduct 5-propan-2-yl-1,3,4-thiadiazol-2-amine Intermediate->FinalProduct Cyclodehydration CyclizingAgent Cyclizing Agent (e.g., H₂SO₄) CyclizingAgent->FinalProduct

Caption: Synthetic route to 5-propan-2-yl-1,3,4-thiadiazol-2-amine.

Structural Characterization: A Multi-technique Approach

The unambiguous identification and structural confirmation of 5-propan-2-yl-1,3,4-thiadiazol-2-amine are crucial. A combination of spectroscopic techniques is employed for this purpose.[12][13]

Spectroscopic Data
TechniqueExpected Observations for 5-propan-2-yl-1,3,4-thiadiazol-2-amine
¹H NMR Signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and a broad singlet for the amino (-NH₂) protons.[14]
¹³C NMR Resonances for the carbon atoms of the isopropyl group and the two distinct carbon atoms of the thiadiazole ring.[13]
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₅H₉N₃S, MW: 143.21 g/mol ).[10] Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the isopropyl group, C=N stretching of the thiadiazole ring, and C-S stretching.[13][15]
Purity Assessment

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods to assess the purity of the synthesized compound.[16] The melting point of the purified compound should also be determined and compared with literature values if available.

Pharmacological Potential and Mechanism of Action

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, and its derivatives have been investigated for a multitude of therapeutic applications.[17][18]

Potential Therapeutic Applications
  • Anticancer Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][19][20] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases, or the induction of apoptosis.[5][21] The presence of the thiadiazole ring, a bioisostere of pyrimidine, can lead to interference with DNA replication processes.[4]

  • Antimicrobial Activity: This class of compounds has shown significant antibacterial and antifungal properties.[6][22][23] The mechanism of action can involve the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

  • Anti-inflammatory and Analgesic Effects: Some derivatives have exhibited anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]

  • Central Nervous System (CNS) Activity: Certain 1,3,4-thiadiazole derivatives have been reported to possess anticonvulsant and muscle relaxant activities.[24]

Potential_MOA cluster_compound 5-propan-2-yl-1,3,4-thiadiazol-2-amine cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Cellular Effects Compound Compound Kinases Tyrosine Kinases Compound->Kinases Inhibition DNA DNA Replication Compound->DNA Interference Microtubules Tubulin Polymerization Compound->Microtubules Disruption ProliferationInhibition Inhibition of Proliferation Kinases->ProliferationInhibition CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Apoptosis Apoptosis Induction Microtubules->Apoptosis

Caption: Potential mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituent at the 5-position.[2] The isopropyl group in 5-propan-2-yl-1,3,4-thiadiazol-2-amine provides a moderately bulky and lipophilic character, which can influence its binding affinity to target proteins and its ability to cross cell membranes. Further derivatization of the 2-amino group can also be explored to modulate the pharmacological profile.

Future Directions and Conclusion

5-propan-2-yl-1,3,4-thiadiazol-2-amine represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • In-depth Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and microbial strains to fully elucidate its activity spectrum.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays to identify the specific molecular targets and pathways modulated by the compound.

  • Lead Optimization: Synthesis and evaluation of analogues with modifications at the isopropyl group and the amino function to improve potency and selectivity.

  • In Vivo Studies: Preclinical evaluation in animal models to assess the efficacy, pharmacokinetics, and safety profile of promising candidates.

References

spectroscopic characterization of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-isopropyl-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No. 27115-74-8), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The 1,3,4-thiadiazole scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Accurate and unambiguous characterization is the bedrock of any research and development effort, ensuring compound identity, purity, and the integrity of subsequent biological data. This document offers a multi-technique spectroscopic approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. For each technique, we present not only the protocol but also the underlying scientific rationale for interpreting the spectral data, providing researchers with a self-validating system for characterization.

Introduction: The Thiadiazole Core in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a motif that has garnered significant attention from synthetic and medicinal chemists.[5] Its metabolic stability and capacity for diverse molecular interactions make it a valuable scaffold in drug design.[4] The specific analyte, this compound, features a primary amine at the 2-position and an isopropyl group at the 5-position. These functional groups provide distinct spectroscopic handles that allow for its definitive identification. This guide will systematically explore the expected spectroscopic signature of this molecule.

Below is the chemical structure of the target compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-isopropyl-1,3,4-thiadiazol-2-amine. As a key building block in medicinal chemistry, understanding its structural features through robust analytical techniques is paramount. This document outlines the predicted spectral data based on established principles and analogous structures, details the experimental methodology for data acquisition, and provides insights into the structural elucidation of this compound.

Introduction: The Significance of this compound

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The 2-amino-5-substituted derivatives, in particular, have garnered significant attention. The isopropyl substituent at the 5-position of this compound contributes to the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation and purity assessment are critical first steps in any research and development endeavor involving this compound. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following atom numbering scheme is used for this compound.

Figure 1. Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.[1][2][3] The spectrum is predicted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH₂ (6)~7.2Broad Singlet-2H
CH (7)~3.2Septet~7.01H
CH₃ (8, 9)~1.3Doublet~7.06H
Rationale for ¹H NMR Assignments:
  • NH₂ (6): The protons of the primary amine group are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange with any trace amounts of water in the solvent. In DMSO-d₆, these protons often appear in the range of 7.0-7.5 ppm.

  • CH (7): This methine proton is coupled to the six equivalent methyl protons of the isopropyl group. According to the n+1 rule, its signal will be split into a septet. Its chemical shift is influenced by the adjacent electron-withdrawing thiadiazole ring, placing it in the region of 3.0-3.5 ppm.

  • CH₃ (8, 9): The two methyl groups of the isopropyl substituent are chemically equivalent and will therefore resonate at the same chemical shift. They are coupled to the single methine proton, resulting in a doublet signal. These aliphatic protons are expected to appear at a characteristically upfield position, around 1.3 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in DMSO-d₆ are presented in the table below. The chemical shifts are estimated based on data from analogous 2-amino-1,3,4-thiadiazole derivatives.[1][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4~168
C5~165
C7~30
C8, C9~23
Rationale for ¹³C NMR Assignments:
  • C4 and C5: The two carbons of the 1,3,4-thiadiazole ring are in a heteroaromatic environment and are significantly deshielded. C4, being attached to the amino group, is expected to be the most downfield signal, typically in the range of 165-170 ppm. C5, attached to the isopropyl group, will also be in a similar downfield region.

  • C7: The methine carbon of the isopropyl group is an aliphatic carbon and will appear significantly upfield compared to the ring carbons, likely in the 25-35 ppm range.

  • C8, C9: The equivalent methyl carbons of the isopropyl group will be the most upfield signals in the spectrum, expected to resonate around 20-25 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation:
  • Weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Solvent: DMSO

    • Temperature: 298 K

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Solvent: DMSO

    • Temperature: 298 K

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

Data Processing:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual DMSO solvent peak to 39.52 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for all signals in both ¹H and ¹³C spectra.

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the structural verification of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Verification a1 Weigh Compound a2 Dissolve in DMSO-d6 with TMS a1->a2 a3 Transfer to NMR Tube a2->a3 b1 Acquire 1H NMR Spectrum a3->b1 b2 Acquire 13C NMR Spectrum a3->b2 c1 Fourier Transform b1->c1 b2->c1 c2 Phase Correction c1->c2 c3 Referencing c2->c3 c4 Integration (1H) c3->c4 d1 Assign Chemical Shifts c4->d1 d2 Analyze Multiplicities & Coupling Constants d1->d2 d3 Compare with Predicted Data d2->d3 d4 Confirm Structure d3->d4 d3->d4

References

Technical Guide: A Methodological Framework for Determining the Solubility Profile of 5-isopropyl-1,3,4-thiadiazol-2-amine in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and the reliability of in vitro screening data.[1][2] This guide focuses on 5-isopropyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry, and its solubility in dimethyl sulfoxide (DMSO), the universal solvent for primary compound screening in drug discovery.[3][4] Given the scarcity of publicly available, quantitative solubility data for this specific molecule, this document provides a comprehensive, first-principles-based methodological framework. We present an in-depth, field-proven protocol for determining the thermodynamic solubility of this compound in DMSO using the gold-standard shake-flask method coupled with robust quantification by High-Performance Liquid Chromatography (HPLC). This guide is designed to empower researchers to generate accurate, reproducible, and internally consistent solubility data, forming a self-validating foundation for subsequent drug development milestones.

Introduction: Foundational Principles

The Imperative of Solubility in Drug Development

Low aqueous solubility is a primary obstacle in modern drug discovery, often leading to poor absorption, limited bioavailability, and the termination of otherwise promising candidates.[5] Early and accurate characterization of a compound's solubility is therefore not merely a perfunctory step but a strategic necessity. It informs the selection of appropriate formulation techniques, guides the design of in vivo studies, and ensures the integrity of high-throughput screening (HTS) campaigns by preventing compound precipitation in aqueous assay buffers.[6][7]

Compound Profile: this compound

To logically approach solubility determination, we must first understand the physicochemical properties of the solute.

  • Structure: this compound

  • Molecular Formula: C₅H₉N₃S[8]

  • Molecular Weight: 143.21 g/mol [8]

  • Key Structural Features:

    • 1,3,4-Thiadiazole Ring: A heterocyclic aromatic ring containing nitrogen and sulfur atoms, which can act as hydrogen bond acceptors.

    • Amino Group (-NH₂): A primary amine that can function as both a hydrogen bond donor and acceptor, typically enhancing polarity.

    • Isopropyl Group (-CH(CH₃)₂): A non-polar, aliphatic group that contributes hydrophobic character.

The molecule's amphipathic nature—possessing both polar (amino, thiadiazole) and non-polar (isopropyl) functionalities—suggests a complex solubility profile. While the polar groups favor dissolution in polar solvents, the hydrophobic moiety will influence its interaction with organic media.

Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in drug discovery for its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][4][9]

  • Type: Polar aprotic solvent.[3][4]

  • Properties: It is miscible with water and a wide range of organic solvents, making it ideal for preparing high-concentration stock solutions that are subsequently diluted into aqueous media for biological assays.[3] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy in stock solutions.[3]

Understanding a compound's maximum solubility in DMSO is critical for preparing stable, high-concentration stock solutions, which are the starting point for virtually all in vitro discovery workflows.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different information and are relevant at different stages of development.[10]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer. This is a high-throughput measurement relevant for early discovery screening, where it predicts potential precipitation issues in assays.[6][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5][12] This is the gold-standard value used for formulation development and predicting in vivo behavior.[7]

This guide focuses exclusively on the determination of thermodynamic solubility , which provides the definitive maximum concentration of this compound that can be achieved in DMSO under equilibrium conditions.

Experimental Design & Protocols

The cornerstone of accurate solubility determination is a robust experimental design that ensures true equilibrium is reached and a precise analytical method to quantify the dissolved solute. The workflow is visualized below.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_analysis Phase 2: Analysis & Quantification cluster_data Phase 3: Data Processing prep_start Weigh excess This compound add_dmso Add precise volume of DMSO prep_start->add_dmso to sealed vial agitate Agitate at constant temp. (e.g., 25°C for 24-48h) add_dmso->agitate achieve equilibrium centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Post-equilibration supernatant Extract supernatant (saturated solution) centrifuge->supernatant dilute Dilute with mobile phase supernatant->dilute hplc Inject into HPLC system dilute->hplc peak_area Measure peak area hplc->peak_area calibration Compare to calibration curve peak_area->calibration calculate Calculate concentration (mg/mL) calibration->calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method establishes the equilibrium between the solid compound and the solvent.

Rationale: Using an excess of the solid ensures that the resulting solution is truly saturated. The extended agitation period (24-48 hours) is critical to overcome kinetic barriers and allow the system to reach a state of minimum free energy, which defines thermodynamic equilibrium.[1][6]

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., ~5-10 mg) of solid this compound into a 1.5 mL glass vial. The key is to ensure undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of high-purity DMSO into the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. This supernatant is the saturated solution.

  • Dilution: Perform a precise serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. For example, a 1:100 followed by a 1:10 dilution (total 1:1000) may be necessary. Record the dilution factor accurately.

Protocol: Quantification by Reverse-Phase HPLC

HPLC with UV detection is the standard for accurately quantifying the concentration of the dissolved compound.[13][14][15][16]

Rationale: This method separates the analyte of interest from any potential impurities or degradants, ensuring that the measured concentration corresponds solely to this compound. A multi-point calibration curve provides a robust and validated basis for quantification.[14][15]

G cluster_cal Part A: Calibration Curve Generation cluster_quant Part B: Sample Quantification stock Prepare accurate stock solution of known concentration standards Create series of calibration standards (e.g., 0.1 to 50 µg/mL) stock->standards inject_std Inject each standard into HPLC standards->inject_std plot Plot Peak Area vs. Concentration inject_std->plot fit Perform linear regression (y = mx + c, R² > 0.995) plot->fit calc_conc Calculate concentration in vial: x = (y - c) / m fit->calc_conc Use m and c inject_sample Inject diluted sample from Shake-Flask experiment get_area Measure Peak Area (y) inject_sample->get_area get_area->calc_conc final_sol Calculate final solubility: Solubility = x * Dilution Factor calc_conc->final_sol

Caption: Logic diagram for HPLC-based quantification.

Step-by-Step Protocol:

  • Instrument Setup (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). This must be optimized to achieve good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of maximum absorbance for the compound (determined via a UV scan).

    • Injection Volume: 10 µL.

  • Calibration Curve Preparation:

    • Prepare a primary stock solution of this compound in the mobile phase at a precisely known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five calibration standards covering the expected concentration range of the diluted samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Analysis:

    • Inject each calibration standard to generate a standard curve of peak area versus concentration. Verify linearity (R² > 0.995).

    • Inject the diluted supernatant sample(s) in triplicate.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Multiply this concentration by the total dilution factor to obtain the final solubility of the compound in the original DMSO sample.

Data Presentation and Interpretation

The final solubility data should be presented clearly. The experiment should be run in triplicate (N=3) to assess variability.

Table 1: Hypothetical Solubility Data for this compound in DMSO at 25°C

ReplicateConcentration from HPLC (µg/mL)Dilution FactorCalculated Solubility (mg/mL)
115.5100015.5
216.1100016.1
315.8100015.8
Mean 15.8
SD 0.3

Interpretation: Based on this hypothetical data, the thermodynamic solubility of this compound in DMSO at 25°C is determined to be 15.8 ± 0.3 mg/mL . This value represents the maximum concentration at which a stable stock solution can be prepared in DMSO under these conditions.

Conclusion

References

Whitepaper: A Technical Guide to the Predicted pKa of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Informatics Division

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides an in-depth analysis of the predicted pKa for 5-isopropyl-1,3,4-thiadiazol-2-amine, a member of the biologically significant 1,3,4-thiadiazole class of heterocyclic compounds.[1][2] We will dissect the structural and electronic factors governing its ionization, review computational prediction methodologies, and present a chemically reasoned pKa value. Furthermore, this document outlines a standard experimental protocol for empirical validation, ensuring a self-validating system of prediction and confirmation.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug candidate is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value dictates the extent of ionization at a given physiological pH, which in turn governs fundamental properties such as aqueous solubility and membrane permeability. For a molecule like this compound, understanding its pKa is essential for predicting its behavior in biological systems, designing effective formulations, and anticipating its interaction with protein targets. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][3] An accurate pKa value is therefore the foundational data point for any rational drug design or development program involving this molecular class.

Theoretical Framework: Factors Governing the pKa of this compound

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka). For a basic compound like an amine, the pKa refers to the equilibrium for the dissociation of its conjugate acid (BH⁺). A higher pKa value indicates a stronger base.

BH⁺ ⇌ B + H⁺

The basicity of this compound is primarily determined by the interplay of three structural features: the exocyclic amino group, the heterocyclic 1,3,4-thiadiazole ring, and the C5-isopropyl substituent.

  • The 1,3,4-Thiadiazole Ring: This five-membered heteroaromatic ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electronic character tends to withdraw electron density from the exocyclic amino group, reducing its basicity compared to a simple alkylamine.

  • The Exocyclic Amino Group (-NH₂): This is the principal basic center of the molecule. Protonation occurs on this nitrogen atom. Its availability to accept a proton is modulated by the electronic effects of the rest of the molecule.

  • The C5-Isopropyl Group (-CH(CH₃)₂): Alkyl groups, such as isopropyl, are known to be electron-donating through the inductive effect.[4][5] This effect pushes electron density into the thiadiazole ring, partially counteracting the ring's electron-withdrawing nature. This increased electron density makes the exocyclic amino group more nucleophilic and therefore more basic, leading to a higher pKa for its conjugate acid.

G cluster_molecule This compound cluster_result Predicted Outcome result Increased Basicity (Higher pKa) isopropyl isopropyl ring ring amine amine amine->result Net effect determines final pKa

Caption: Electronic effects influencing the pKa of the target molecule.

Analysis of Predicted pKa Values

A predicted pKa value for this compound is 3.73 ± 0.10 .[6] To validate this prediction, we can compare it to the parent compound, 2-amino-1,3,4-thiadiazole, which lacks the C5 substituent.

  • 2-Amino-1,3,4-thiadiazole: The reported pKa for this parent molecule is approximately 3.2 (with some uncertainty noted in the source).[7] Another source provides a computationally predicted basic pKa of 0.74.[8] The value of 3.2 is more consistent with related heterocyclic amines.

  • Comparison and Justification: The addition of the electron-donating isopropyl group is expected to increase the basicity of the molecule.[4][5] An increase in basicity corresponds to a higher pKa value for the conjugate acid. The shift from ~3.2 for the parent compound to a predicted 3.73 for the isopropyl-substituted derivative represents an increase of ~0.5 pKa units. This is a chemically sound and expected result, lending high confidence to the predicted value.

CompoundStructureSubstituent EffectPredicted/Reported pKaSource
2-Amino-1,3,4-thiadiazoleC₂H₃N₃S(Reference)~3.2 (Uncertain)ChemicalBook[7]
This compound C₅H₉N₃SInductive e⁻ Donation3.73 ± 0.10 ChemicalBook[6]

Computational pKa Prediction: A Methodological Overview

Modern in silico pKa prediction relies on a range of techniques, from rapid empirical models to computationally intensive quantum mechanical (QM) calculations.[9][10] High-accuracy predictions, suitable for late-stage development, often employ QM methods combined with sophisticated solvation models to simulate the aqueous environment.[10][11]

G start 1. Input 3D Molecular Structure (SMILES: CC(C)C1=NN=C(S1)N) identify 2. Identify Potential Protonation Sites (Exocyclic N, Ring N atoms) start->identify qm 3. Quantum Mechanics Calculation (e.g., DFT with Solvation Model) identify->qm calc_b Calculate Gibbs Free Energy (G) of Neutral Base (B) qm->calc_b calc_bh Calculate Gibbs Free Energy (G) of Conjugate Acid (BH⁺) qm->calc_bh delta_g 4. Determine ΔG of dissociation in solution calc_b->delta_g calc_bh->delta_g pka 5. Calculate pKa from ΔG delta_g->pka

Caption: A generalized workflow for quantum mechanical pKa prediction.

The core of this method involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in water. This is achieved by separately optimizing the structures and calculating the energies of the neutral base (B) and its protonated form (BH⁺). Implicit solvation models, such as the Polarizable Continuum Model (PCM), are essential for accurately capturing the significant stabilizing effect of water on the charged species.[11] More recent advancements incorporate machine learning, using graph neural networks trained on large experimental datasets to achieve high accuracy with reduced computational cost.[12]

Protocol for Experimental Validation: Potentiometric Titration

While computational predictions are powerful, experimental validation is the gold standard for scientific integrity. Potentiometric titration is a robust and widely used method for determining pKa values.

Objective: To empirically determine the pKa of this compound in aqueous solution.

Materials:

  • This compound (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity, degassed water (to minimize CO₂ interference)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • Beaker (50 mL)

Procedure:

  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of high-purity water (e.g., 20 mL). Gentle warming or the addition of a minimal amount of a co-solvent like ethanol may be required if solubility is low, but this must be noted as it can slightly alter the pKa.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides or bottom of the beaker.

  • Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, observing the characteristic steep drop in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Veq).

    • The pKa is the pH at the half-equivalence point (Veq / 2). This value can be read directly from the titration curve at the volume corresponding to Veq / 2.

Trustworthiness: This protocol is a self-validating system. The sharpness of the inflection point on the titration curve provides a direct indication of the quality of the measurement and the purity of the analyte.

Conclusion

The predicted pKa of this compound is 3.73 . This value is firmly grounded in theoretical chemical principles, reflecting the combined electronic influences of the electron-withdrawing 1,3,4-thiadiazole ring and the electron-donating C5-isopropyl substituent. This prediction is consistent when compared to the pKa of the parent 2-amino-1,3,4-thiadiazole scaffold. For professionals in drug development, this pKa value suggests that at physiological pH (~7.4), the compound will exist overwhelmingly in its neutral, unprotonated form, a critical insight for predicting its membrane permeability and solubility characteristics. The integration of computational prediction, chemical reasoning, and a clear path to experimental validation provides a robust and trustworthy framework for utilizing this essential physicochemical data in advanced research.

References

Methodological & Application

Application Notes and Protocols for Investigating the Biological Activity of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a key pharmacophore that imparts significant biological activity to a molecule.[3] This is attributed to the electronic properties of the ring system and the ability of the amino group to participate in crucial hydrogen bonding interactions with biological targets.[3]

This guide focuses on 5-isopropyl-1,3,4-thiadiazol-2-amine , a derivative of the 2-amino-1,3,4-thiadiazole scaffold. While specific biological data for this compound is not extensively reported in the public domain, the known activities of structurally related 2-amino-5-alkyl-1,3,4-thiadiazoles suggest its potential as a valuable subject for further investigation in drug discovery. The presence of the isopropyl group at the 5-position is of particular interest, as alkyl substituents can modulate a compound's lipophilicity, influencing its pharmacokinetic properties and interaction with hydrophobic pockets in target proteins.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of this compound, with a focus on its potential antimicrobial and anticancer applications. Detailed, field-proven protocols are provided to facilitate these investigations.

Synthesis of this compound

A reliable synthesis of the target compound is a prerequisite for any biological evaluation. A common and effective method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclodehydration of an aliphatic acid and thiosemicarbazide in a mineral acid medium.[4]

Protocol for Synthesis

This protocol is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[4]

Materials:

  • Isobutyric acid

  • Thiosemicarbazide

  • Sulfuric acid (concentrated)

  • Polyphosphoric acid (PPA)

  • Ammonia (concentrated)

  • Decolorizing carbon

  • Water (distilled)

  • Ice

Procedure:

  • In a suitable reaction vessel, create a mineral acid medium by combining 25% sulfuric acid and 75% polyphosphoric acid by weight.

  • Add isobutyric acid and thiosemicarbazide to the acid medium with stirring.

  • Heat the reaction mixture to a temperature between 100°C and 120°C for approximately 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

  • Treat the aqueous mixture with a small amount of decolorizing carbon and filter.

  • Neutralize the filtrate with concentrated ammonia until a precipitate forms.

  • Cool the mixture to approximately 20°C and filter to collect the crude product.

  • Wash the product with cold water and dry.

  • The final product, this compound, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

dot

Synthesis_Workflow reagents Isobutyric Acid + Thiosemicarbazide acid_medium H₂SO₄ / PPA (100-120°C) reagents->acid_medium Reaction cyclization Cyclodehydration acid_medium->cyclization Heating workup Quenching (Ice) & Neutralization (NH₃) cyclization->workup Isolation product 5-isopropyl-1,3,4- thiadiazol-2-amine workup->product Purification

Caption: Synthesis workflow for this compound.

Part 1: Evaluation of Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in antimicrobial agents.[3] Therefore, a primary area of investigation for this compound should be its potential antibacterial and antifungal properties.

Hypothesized Mechanism of Action

The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. This can include the inhibition of key enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The =N-C-S- moiety within the thiadiazole ring is believed to be crucial for this activity.[3]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • This compound (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The concentration range should be chosen based on preliminary screening (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and the positive control antibiotic at known effective concentrations. Also, include a control with the highest concentration of DMSO used to ensure the solvent does not inhibit microbial growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Antimicrobial_Workflow start Prepare Inoculum (0.5 McFarland) inoculation Inoculate Microplate start->inoculation dilution Serial Dilution of Test Compound dilution->inoculation incubation Incubate (37°C or 35°C) inoculation->incubation readout Determine MIC (Visual/OD) incubation->readout result MIC Value readout->result

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Anticancer Activity
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundMCF-748
A54948
Doxorubicin (Positive Control)MCF-748
A54948

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the systematic evaluation of the biological activity of this compound. Based on the extensive literature on the 2-amino-1,3,4-thiadiazole scaffold, it is plausible that this compound will exhibit interesting antimicrobial and anticancer properties.

Should promising activity be identified, further investigations could include:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with different alkyl groups at the 5-position to understand the influence of this substituent on activity.

  • Mechanism of Action Studies: More in-depth assays to elucidate the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's activity in animal models of infection or cancer.

  • Toxicology Studies: Assessment of the compound's safety profile in vitro and in vivo.

The exploration of novel heterocyclic compounds like this compound is essential for the discovery of new therapeutic agents to address the ongoing challenges of drug resistance and the need for more effective treatments for various diseases.

References

Application Notes and Protocols for the Investigation of 5-isopropyl-1,3,4-thiadiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5-isopropyl-1,3,4-thiadiazol-2-amine as a kinase inhibitor is limited in publicly available literature. This guide therefore extrapolates potential applications and mechanisms based on the well-documented activities of the broader class of 2-amino-1,3,4-thiadiazole derivatives. The provided protocols are intended as a robust framework for the initial investigation of this specific compound.

Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure in Kinase Inhibition

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] Derivatives of this core structure have been extensively investigated and have shown a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A significant body of research has identified the 2-amino-1,3,4-thiadiazole moiety as a key pharmacophore for the development of potent kinase inhibitors.[3] Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[3]

This compound (Figure 1) is a member of this promising class of compounds. While specific data on its kinase inhibitory profile is not yet widely published, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool and a starting point for novel drug discovery efforts. This document provides a comprehensive guide for researchers to explore the kinase inhibitory potential of this compound, detailing its postulated mechanism of action, and providing robust protocols for its characterization.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Postulated Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Numerous studies have implicated 2-amino-1,3,4-thiadiazole derivatives as inhibitors of key signaling pathways involved in cell growth, proliferation, and survival, with the PI3K/Akt/mTOR pathway being a recurrent target.[4][5] This pathway is constitutively active in a wide range of human cancers and plays a crucial role in tumorigenesis. It is therefore plausible that this compound may exert its effects through the modulation of this critical signaling cascade.

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits Akt to the plasma membrane. Once at the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2, enabling it to phosphorylate a multitude of downstream substrates, ultimately promoting cell survival and proliferation.[4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment Active_Akt p-Akt (Active) Akt->Active_Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt PDK1 PDK1 PDK1->Akt Downstream Downstream Targets (e.g., mTORC1, GSK3β) Active_Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (Postulated Inhibition) Inhibitor->PI3K Inhibitor->Akt

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Data Presentation: Kinase Inhibitory Profile of Structurally Related 1,3,4-Thiadiazole Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 values) of several published 1,3,4-thiadiazole derivatives against various kinases. This data highlights the potential for this scaffold to be developed into potent and selective kinase inhibitors.

Compound ClassTarget KinaseIC50 (µM)Reference
Triazolo-thiadiazole derivativeAkt1Varies by derivative[4]
Triazolo-thiadiazole derivativeAkt2Varies by derivative[4]
1,3,4-Thiadiazole derivativeAbl7.4[3]
2-Amino-1,3,4-thiadiazole derivativeERK1/2Pathway inhibition observed[6]
Honokiol-1,3,4-thiadiazole conjugatePI3KαPathway inhibition observed[5]

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase by measuring ATP consumption.

Rationale: Kinase activity is directly proportional to the amount of ATP consumed. This assay quantifies the remaining ATP in the reaction mixture using a luciferase-based system. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence in the presence of an inhibitor indicates reduced kinase activity.

Materials:

  • This compound

  • Recombinant kinase of interest (e.g., PI3K, Akt)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve, starting from 1 mM.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 5 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Workflow Compound Prepare serial dilutions of test compound Plate_Setup Add compound and kinase mix to plate Compound->Plate_Setup Kinase_Mix Prepare kinase/ substrate mixture Kinase_Mix->Plate_Setup Incubate1 Incubate for pre-binding Plate_Setup->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate for kinase reaction Add_ATP->Incubate2 Add_Reagent Add luminescence reagent Incubate2->Add_Reagent Incubate3 Incubate to stabilize signal Add_Reagent->Incubate3 Read_Plate Measure luminescence Incubate3->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Western Blot Assay for Pathway Inhibition

This protocol assesses the ability of this compound to inhibit a specific signaling pathway in a cellular context by measuring the phosphorylation status of a key downstream protein.

Rationale: The activity of many kinases is regulated by phosphorylation. By treating cells with the inhibitor and then analyzing cell lysates by Western blot, we can visualize changes in the phosphorylation of a target protein (e.g., Akt). A decrease in the phosphorylated form of the protein indicates inhibition of the upstream kinase.

Materials:

  • Human cancer cell line with an active kinase pathway of interest (e.g., MCF-7 for PI3K/Akt)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Cell_Based_Workflow Seed_Cells Seed cells in 6-well plates Treat_Cells Treat cells with test compound Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells Run_Gel Perform SDS-PAGE Lyse_Cells->Run_Gel Transfer Transfer proteins to membrane Run_Gel->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (p-Akt) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal (ECL) Secondary_Ab->Detect Re_probe Strip and re-probe (Total Akt) Detect->Re_probe Analyze Quantify and analyze results Re_probe->Analyze

Caption: Experimental workflow for the cell-based Western blot assay.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold is a well-established starting point for the development of potent kinase inhibitors. This compound, as a member of this class, represents a compound of interest for further investigation. The protocols and information provided in this guide offer a comprehensive framework for researchers to begin to elucidate its biological activity and potential as a modulator of key cellular signaling pathways.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including noteworthy antibacterial and antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-isopropyl-1,3,4-thiadiazol-2-amine , a specific derivative of this promising class, for its antimicrobial potential. While extensive data on this particular molecule is not yet widely published, its structural features, particularly the presence of the isopropyl group, suggest a strong rationale for its investigation against a panel of clinically relevant microbial strains.[1] These notes offer detailed, field-proven protocols for determining its efficacy and laying the groundwork for further development.

Introduction to this compound

This compound is a heterocyclic compound featuring a five-membered thiadiazole ring, substituted with an isopropyl group at the 5-position and an amine group at the 2-position.

  • Molecular Formula: C₅H₉N₃S[3]

  • Molecular Weight: 143.21 g/mol [3]

  • IUPAC Name: 5-propan-2-yl-1,3,4-thiadiazol-2-amine[3]

The 1,3,4-thiadiazole core is known for its metabolic stability and its ability to act as a bioisostere for other ring systems, enhancing its potential for biological activity.[4] The lipophilic isopropyl group may contribute to improved cell membrane permeability, a crucial factor for antimicrobial efficacy.

Putative Mechanism of Action of Thiadiazole Derivatives

While the precise mechanism of action for this compound is yet to be elucidated, studies on analogous 1,3,4-thiadiazole derivatives suggest several potential cellular targets. These compounds have been shown to modulate enzyme function and disrupt key biochemical pathways in pathogens.[1][4] A prominent proposed mechanism for antifungal thiadiazoles is the inhibition of ergosterol biosynthesis, which is essential for the integrity of the fungal cell membrane.

cluster_FungalCell Fungal Cell Membrane cluster_Inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Enzyme-catalyzed step Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Thiadiazole This compound Enzyme Lanosterol 14α-demethylase Thiadiazole->Enzyme Inhibition

Caption: Proposed inhibition of Lanosterol 14α-demethylase by this compound.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[5]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

  • Preparation of Stock Solution: Dissolve a precisely weighed amount of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.

    • Add a specific volume of the compound's stock solution to the first well to achieve the highest desired concentration, and then perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next.

    • The final volume in each well should be 100 µL before adding the inoculum.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Growth Control: Wells containing medium and inoculum but no compound.

    • Sterility Control: Wells containing medium only.

    • Positive Control: A known effective antibiotic or antifungal agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[6]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[6]

cluster_Prep Preparation cluster_Assay Assay Setup cluster_Analysis Analysis Stock Compound Stock Solution Dilution Serial Dilution of Compound Stock->Dilution Inoculum Standardized Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Plate 96-Well Plate with Broth Plate->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for the Broth Microdilution Assay.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[5]

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

  • Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation and Interpretation

While specific experimental data for this compound is pending, the following tables illustrate how results should be presented. This data is hypothetical and serves as an example for reporting purposes.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Microbial StrainStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 900288

Table 2: Example Zone of Inhibition Data for this compound (50 µ g/disk )

Microbial StrainStrain IDZone of Inhibition (mm)Interpretation
Staphylococcus aureusATCC 2592322Susceptible
Escherichia coliATCC 2592218Intermediate
Pseudomonas aeruginosaATCC 2785314Resistant

Note: Interpretation of zone sizes as "Susceptible," "Intermediate," or "Resistant" requires correlation with established clinical breakpoints, which are not yet available for this investigational compound.

Structure-Activity Relationship (SAR) Considerations

The antimicrobial activity of 1,3,4-thiadiazole derivatives is highly influenced by the nature of the substituents on the heterocyclic ring.[5] The following diagram summarizes key SAR points observed in related compounds, which can guide the future optimization of this compound.

cluster_Substituents Substituent Effects on Activity cluster_Activity Observed Antimicrobial Activity Thiadiazole 1,3,4-Thiadiazole Core R1 Position 2 (Amine Group) Thiadiazole->R1 Substitution at N R2 Position 5 (Isopropyl Group) Thiadiazole->R2 Alkyl/Aryl Substitution Antibacterial Antibacterial Activity (e.g., against S. aureus) R1->Antibacterial Derivatization can modulate spectrum R2->Antibacterial Lipophilicity can enhance uptake Antifungal Antifungal Activity (e.g., against C. albicans) R2->Antifungal Bulky groups may improve potency

Caption: Key structure-activity relationships for antimicrobial thiadiazole derivatives.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antimicrobial agents based on the well-established potential of the 1,3,4-thiadiazole scaffold. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its in vitro efficacy against a range of pathogenic bacteria and fungi. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring further chemical modifications to optimize its antimicrobial activity and pharmacokinetic properties.

References

Application Notes and Protocols for Cell Viability Assays with 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The 1,3,4-thiadiazole heterocyclic ring system is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the effects of a specific derivative, 5-isopropyl-1,3,4-thiadiazol-2-amine, on cell viability and apoptosis. We present detailed, field-proven protocols for two cornerstone assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing metabolic activity and the Annexin V-FITC/Propidium Iodide (PI) assay for the quantitative detection of apoptosis via flow cytometry. This guide emphasizes the scientific principles behind the methodologies, data interpretation, and critical quality control steps to ensure robust and reproducible results.

Introduction: The Rationale for Investigating Thiadiazole Derivatives

Thiadiazole is a five-membered heterocyclic compound that is a bioisostere of pyrimidine, a core structure in nucleic acids.[1][4] This structural similarity, combined with a mesoionic character that allows for efficient crossing of cellular membranes, makes thiadiazole-containing compounds potent biological agents.[1][2] Accumulating evidence reveals that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines, including breast, lung, colon, and prostate cancers.[3][4] These compounds can induce programmed cell death (apoptosis) and interfere with key signaling pathways essential for cancer cell growth and survival.[3]

Given this promising background, novel derivatives such as this compound are compelling candidates for anticancer drug discovery programs. The initial and most critical step in evaluating such a compound is to determine its effect on cancer cell viability. This application note provides the foundational protocols to perform this essential characterization.

Foundational Assay Principles

A multi-faceted approach is crucial for accurately assessing a compound's effect on cell health. We will focus on two distinct but complementary assays.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that serves as an indicator of cell viability based on metabolic activity.[5] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[5][6][7] The quantity of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[8]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria (Active Dehydrogenases) Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enzymatic Reduction Solubilized Purple Solution Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO, SDS) Reader Spectrophotometer (OD at 570-590 nm) Solubilized->Reader Measure Absorbance

Caption: Principle of the MTT Cell Viability Assay.

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

The Annexin V assay provides a more nuanced view of cell death, specifically identifying apoptosis. During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore like FITC, it can label these early apoptotic cells.[9][10]

To distinguish between different stages of cell death, Propidium Iodide (PI) is used concurrently. PI is a fluorescent nucleic acid dye that is excluded by the intact membrane of live and early apoptotic cells.[11] However, it can penetrate the compromised membranes of late-stage apoptotic and necrotic cells, intercalating with DNA to produce a bright red fluorescence.[9] This dual-staining strategy allows for the clear differentiation of four cell populations by flow cytometry.[12]

AnnexinV_Principle cluster_populations Cell Populations by Flow Cytometry cluster_membrane Cell Membrane States Live Live Cell Annexin V- / PI- Early Early Apoptotic Annexin V+ / PI- Late Late Apoptotic / Necrotic Annexin V+ / PI+ Dead Necrotic Cell Annexin V- / PI+ Live_Membrane Intact Membrane PS Inside Live_Membrane->Live Early_Membrane Intact Membrane PS Exposed Early_Membrane->Early Late_Membrane Compromised Membrane PS Exposed Late_Membrane->Late

Caption: Principle of Annexin V/PI Apoptosis Detection.

Experimental Workflow Overview

The overall process for evaluating this compound involves several key stages, from initial cell culture preparation to final data analysis.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Culture 1. Culture Cells in Exponential Growth Phase Seed 2. Seed Cells into Microplates Culture->Seed Adhere 3. Allow Adhesion (24 hours) Seed->Adhere PrepareStock 4. Prepare Compound Stock & Serial Dilutions Adhere->PrepareStock Treat 5. Treat Cells with Compound (e.g., 48-72 hours) PrepareStock->Treat Assay 6. Perform Viability Assay Treat->Assay MTT MTT Assay Assay->MTT Metabolic Activity AnnexinV Annexin V/PI Assay Assay->AnnexinV Apoptosis Readout 7. Data Acquisition (Plate Reader / Flow Cytometer) MTT->Readout AnnexinV->Readout Analyze 8. Analyze Data & Determine IC50 / Apoptosis % Readout->Analyze

Caption: General Experimental Workflow for Compound Evaluation.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability Screening

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound and to calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of choice (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide), sterile

  • MTT reagent (5 mg/mL in sterile PBS).[7] Store protected from light at 4°C.[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[13]

    • Perform a cell count and viability check (e.g., using trypan blue). Viability should be >95%.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.

    • Scientist's Note: The optimal seeding density can vary between cell lines and should be determined empirically.[14]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls: Include "vehicle control" wells treated with the same percentage of DMSO as the highest compound concentration and "media only" wells for background subtraction.[6]

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[8]

    • Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple formazan crystals.

    • Scientist's Note: Incubation time is critical. Insufficient time leads to a weak signal, while excessive time can lead to artifacts. A 3-hour incubation is often a good starting point.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6][7]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[6][7]

Protocol 2: Annexin V-FITC / PI Apoptosis Assay

This protocol quantifies the induction of apoptosis by the test compound at specific concentrations (e.g., the determined IC₅₀ and 2x IC₅₀).

Materials:

  • 6-well tissue culture plates

  • Flow cytometer

  • Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours (e.g., 5 x 10⁵ cells/well).

    • Incubate for 24 hours to allow attachment.

    • Treat cells with this compound at the desired concentrations (e.g., vehicle control, IC₅₀, and 2x IC₅₀) for a specified time (e.g., 24 hours).

    • Scientist's Note: A positive control for apoptosis (e.g., treating cells with staurosporine or etoposide) is highly recommended to validate the assay setup.

  • Cell Harvesting and Washing:

    • Collect the culture medium from each well, as it may contain floating apoptotic cells.

    • Gently wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at ~500 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1-5 x 10⁵ cells per sample.[9][12]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11][12]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]

    • Scientist's Note: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ must be used.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples on a flow cytometer within one hour to prevent signal degradation.[9]

    • Use unstained and single-stained (FITC only, PI only) control samples to set up proper voltage and compensation settings.

    • Acquire data for at least 10,000 events per sample.

Data Analysis and Interpretation

MTT Assay Data
  • Calculate Percent Viability:

    • Subtract the average absorbance of the "media only" blank from all other readings.

    • Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Determine IC₅₀:

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Annexin V/PI Assay Data

The flow cytometry data is typically displayed as a dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis. The plot is divided into four quadrants.

QuadrantAnnexin V StainingPI StainingCell PopulationInterpretation
Lower-Left (Q3) NegativeNegativeViable CellsHealthy, non-apoptotic cells with intact membranes.
Lower-Right (Q4) Positive NegativeEarly Apoptotic CellsCells in the early stages of apoptosis with exposed PS but intact membranes.
Upper-Right (Q2) Positive Positive Late Apoptotic/NecroticCells in the final stages of apoptosis or necrosis with exposed PS and compromised membranes.[11]
Upper-Left (Q1) NegativePositive Necrotic CellsPrimarily necrotic or dead cells with compromised membranes but no significant PS exposure.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High Variability in MTT Replicates Inconsistent cell seeding; "Edge effect" due to evaporation in outer wells.[14]Ensure the cell suspension is homogenous by gently mixing between pipetting steps. Fill peripheral wells with sterile PBS or media and do not use them for experimental data.[14]
High Background in MTT Assay Compound interference (direct reduction of MTT); Contamination.[15]Run a "compound only" control (no cells) to check for direct MTT reduction.[15] Ensure aseptic technique throughout the protocol.
Low Annexin V Signal Insufficient incubation time with the compound; Loss of apoptotic cells during washing.Perform a time-course experiment to find the optimal treatment duration. Be gentle during washing steps and collect all supernatants.
High PI Staining in Control Cells Harsh cell handling (e.g., over-trypsinization, excessive vortexing).Minimize trypsin exposure time and handle cell suspensions gently to maintain membrane integrity.

References

Application Notes and Protocols for a-isopropyl-1,3,4-thiadiazol-2-amine in MTT-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole heterocyclic nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 5-isopropyl-1,3,4-thiadiazol-2-amine is a member of this class of compounds with potential for biological activity.[4][5][6] A critical initial step in evaluating the potential of such a compound as a therapeutic agent is to determine its cytotoxic effects on various cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[7][8] The assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7][9] This reduction is primarily carried out by mitochondrial dehydrogenases.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[10][11]

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound. The document offers insights into experimental design, execution, and data interpretation to ensure reliable and reproducible results.

Scientific and Technical Insights

Mechanism of the MTT Assay

The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, in living cells.[7] These enzymes cleave the tetrazolium ring of MTT, a yellow, water-soluble compound, to form formazan, which is a purple, water-insoluble crystalline product.[7][11] The amount of formazan produced is a measure of the metabolic activity of the cells, which in most cases correlates with cell viability.[9][12] Any cytotoxic agent that impairs mitochondrial function will lead to a decrease in formazan production.

dot

Caption: Mechanism of MTT reduction to formazan by viable cells.

Considerations for this compound

  • Solubility: 1,3,4-thiadiazole derivatives can have variable aqueous solubility.[13][14] It is crucial to ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds.[15] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Potential for Interference: Some compounds, particularly those with antioxidant properties or free thiol groups, can directly reduce MTT, leading to false-positive results.[16][17] While there is no specific data on this compound's interaction with MTT, it is a prudent step to include a cell-free control to assess any direct reduction of MTT by the compound.

  • Chemical Stability: The stability of the compound in the cell culture medium over the duration of the experiment should be considered. Degradation of the compound could lead to an underestimation of its cytotoxic potential.

Experimental Protocols

Materials and Reagents

  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[7]

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)

  • Humidified incubator (37°C, 5% CO₂)

dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of This compound Treatment 3. Treat cells with the compound and incubate Compound_Prep->Treatment Add_MTT 4. Add MTT solution and incubate Treatment->Add_MTT Solubilization 5. Add solubilization solution Add_MTT->Solubilization Read_Absorbance 6. Measure absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis 7. Calculate cell viability and IC50 value Read_Absorbance->Data_Analysis

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

1. Cell Seeding a. Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the time of treatment and that the absorbance values are within the linear range of the assay. A typical starting point is 5,000-10,000 cells per well in a 96-well plate. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.[15]

2. Compound Preparation and Treatment a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations for treatment. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. e. Include the following controls on each plate:

  • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the compound used.
  • Untreated Control: Cells in a complete medium without the compound or vehicle.
  • Medium Blank: Wells containing only the medium to measure background absorbance.
  • Compound Blank (Cell-Free Control): Wells containing the medium with the highest concentration of the compound to check for direct MTT reduction. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

3. MTT Assay a. Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[18] b. Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO₂ humidified incubator, allowing the viable cells to reduce the MTT to formazan crystals.[7] c. After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[7] d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] e. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[19]

4. Data Acquisition and Analysis a. Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.[7][19] b. Subtract the average absorbance of the medium blank from all other readings. c. Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the concentration of the compound. e. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, by using a suitable software program for non-linear regression analysis.

Data Presentation

Table 1: Example of a 96-Well Plate Layout for MTT Assay

Well123456789101112
A UntreatedUntreatedUntreated0.1 µM0.1 µM0.1 µM1 µM1 µM1 µM10 µM10 µM10 µM
B VehicleVehicleVehicle50 µM50 µM50 µM100 µM100 µM100 µMBlankBlankBlank
C ....................................
D ....................................
E ....................................
F ....................................
G ....................................
H ....................................

Table 2: Example of Cytotoxicity Data for this compound

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)0.8500.045100
0.10.8350.05198.2
10.7980.04893.9
100.6230.03973.3
500.4150.03148.8
1000.2010.02523.6
Trustworthiness and Self-Validation

To ensure the reliability of the results, several validation steps are incorporated into the protocol:

  • Linearity of Cell Number and Absorbance: Before conducting the cytotoxicity assay, it is essential to establish a linear relationship between the number of cells seeded and the absorbance values. This confirms that the assay is sensitive and accurate within the chosen cell density range.

  • Positive Control: Including a known cytotoxic agent (e.g., doxorubicin) as a positive control helps to validate the assay's performance and the responsiveness of the cell line.

  • Reproducibility: Experiments should be repeated at least three independent times to ensure the reproducibility of the results.

  • Microscopic Examination: Visual inspection of the cells under a microscope before and after treatment can provide qualitative information about cell morphology and the cytotoxic effects of the compound.

Conclusion

The MTT assay is a robust and reliable method for assessing the in vitro cytotoxicity of novel compounds like this compound.[12] By following the detailed protocol and considering the potential for interference, researchers can obtain accurate and reproducible data to guide further drug development efforts. Careful experimental design, including appropriate controls and validation steps, is paramount for generating trustworthy results.

References

Application Notes & Protocols: Characterization of Apoptosis Induction by 5-isopropyl-1,3,4-thiadiazol-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and capacity to engage in a wide range of biological interactions.[1] This versatile scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In the realm of oncology, 1,3,4-thiadiazole derivatives have emerged as a promising class of cytotoxic agents, effective against a variety of cancer cell lines such as breast, lung, colon, and leukemia.[2][4]

The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing these compounds to interact with intracellular biological targets.[5] The anticancer mechanisms of these derivatives are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[6] Many compounds based on this scaffold have been shown to induce programmed cell death, or apoptosis, a key objective for anticancer therapies.[3]

This document provides a comprehensive guide for the characterization of a specific novel compound, 5-isopropyl-1,3,4-thiadiazol-2-amine . While extensive public data on this particular derivative is limited, this guide synthesizes established methodologies and the known structure-activity relationships of related 1,3,4-thiadiazole compounds to provide a robust framework for its investigation.[2][7] The following protocols are designed to enable researchers to meticulously assess its cytotoxic and pro-apoptotic properties in relevant cancer cell lines.

Predicted Mechanism of Action: The Intrinsic Apoptotic Pathway

Based on the activities of structurally related 1,3,4-thiadiazole derivatives, it is hypothesized that this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8] The balance between these proteins is critical for maintaining mitochondrial integrity and cell survival.[9]

It is postulated that this compound treatment shifts this balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to apoptotic protease-activating factor-1 (Apaf-1) to form the apoptosome.[8] This complex, in turn, activates the initiator caspase-9, which then cleaves and activates the executioner caspases-3 and -7.[8] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis Thiadiazole 5-isopropyl-1,3,4- thiadiazol-2-amine Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Thiadiazole->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Thiadiazole->Bax Activates MOMP MOMP Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 PARP PARP Cleavage Casp37->PARP DNA_frag DNA Fragmentation Casp37->DNA_frag Membrane Membrane Blebbing Casp37->Membrane

Figure 1: Hypothesized Apoptotic Signaling Pathway. A diagram illustrating the proposed mechanism of apoptosis induction by this compound via the intrinsic pathway.

Experimental Protocols

A multi-faceted experimental approach is essential to robustly characterize the apoptotic effects of this compound. The following protocols provide detailed, step-by-step methodologies for key assays.

I. Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11]

Protocol:

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the recommended growth medium.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the 96-well plate with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Illustrative Data:

Cell LineCompoundIncubation TimeIC₅₀ (µM)
MCF-7This compound48h12.5
A549This compound48h18.2
HeLaThis compound48h9.8
DoxorubicinMCF-748h0.8

Table 1: Representative IC₅₀ values for this compound in various cancer cell lines. Note: These are illustrative values to demonstrate data presentation.

II. Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12]

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and incubate for 24 hours.

    • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.[5]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5][13]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[2]

    • Incubate for 15-20 minutes at room temperature in the dark.[5][13]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5][13]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[5]

    • FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

    • Establish quadrants based on unstained and single-stained controls.[13]

Expected Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells[13]

  • Annexin V+ / PI+: Late apoptotic/necrotic cells[13]

experimental_workflow cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis A1 Seed Cancer Cells A2 Treat with Compound A1->A2 B1 Annexin V/PI Staining A2->B1 B2 Mitochondrial Membrane Potential Assay A2->B2 B3 Western Blot (PARP, Caspases) A2->B3 C1 Flow Cytometry B1->C1 C2 Fluorimetry B2->C2 C3 Densitometry B3->C3

Figure 2: General Experimental Workflow. A flowchart outlining the key steps in the characterization of apoptosis induction.

III. Analysis of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or TMRE.[14][15]

Protocol (using JC-1):

  • Cell Culture and Treatment:

    • Follow the same seeding and treatment protocol as for Annexin V/PI staining.

    • Include a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).[7]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.[7]

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[7]

  • Washing and Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.[7]

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~540/590 nm).[7]

    • Apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, Ex/Em ~485/535 nm).[7]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

IV. Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect the cleavage of key apoptotic proteins, such as PARP and caspases.[10][16]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells as previously described and harvest them.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[10]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[10]

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

    • Quantify the band intensities using densitometry software.[10]

Illustrative Data:

Treatment GroupConcentration (µM)Full-Length PARP (116 kDa) (Relative Intensity)Cleaved PARP (89 kDa) (Relative Intensity)
Vehicle Control01.000.08
Compound100.450.82
Compound200.181.45
Staurosporine (Positive Control)10.121.60

Table 2: Representative Western blot quantification for PARP cleavage. Note: These are illustrative values to demonstrate data presentation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of the anti-cancer properties of this compound. By systematically evaluating its cytotoxicity and its effects on the key hallmarks of apoptosis, researchers can determine the compound's potency and elucidate its mechanism of action. The data generated from these assays will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this novel 1,3,4-thiadiazole derivative.

References

Application Notes & Protocols for Cell Cycle Analysis of Cells Treated with 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel small molecule inhibitors and their effects on cell cycle progression.

I. Introduction: The Rationale for Investigating 5-isopropyl-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Numerous derivatives have been synthesized and evaluated as potent anticancer agents, frequently exerting their effects by disrupting normal cell cycle progression.[1][3][4] These compounds have been shown to induce cell cycle arrest at various phases—including G0/G1, S, and G2/M—ultimately leading to apoptosis in cancer cells.[3][4]

This compound (PubChem CID: 147151) is a member of this promising class of compounds.[5] While specific literature on its bioactivity is emerging, its structural similarity to other known cell cycle inhibitors suggests a strong potential for modulating cellular proliferation. A primary mechanism by which small molecules disrupt the cell cycle is through the inhibition of Cyclin-Dependent Kinases (CDKs).[6][7][8] CDKs are serine/threonine kinases that form complexes with cyclin proteins to drive the transitions between different phases of the cell cycle.[9][10] Dysregulation of CDK activity is a hallmark of cancer, making them a prime therapeutic target.[6][7]

These application notes provide a comprehensive, field-proven framework for investigating the effects of this compound on the cell cycle of cultured cancer cells. We present a detailed protocol for quantitative analysis of DNA content by flow cytometry following propidium iodide (PI) staining, a robust and widely adopted method for determining cell cycle distribution.[11][12]

II. Foundational Science: The Cell Cycle & Its Analysis

The eukaryotic cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is broadly divided into four main phases:

  • G1 (Gap 1): The cell grows and synthesizes proteins and RNA. This phase contains a critical restriction point; once passed, the cell is committed to division.

  • S (Synthesis): DNA replication occurs, resulting in the duplication of the cell's chromosomes.

  • G2 (Gap 2): The cell continues to grow and prepares for mitosis. A key checkpoint ensures that DNA replication is complete and any DNA damage is repaired.

  • M (Mitosis): The duplicated chromosomes are segregated into two new nuclei, and the cell divides (cytokinesis).

Flow cytometry is a powerful technique to analyze the cell cycle by quantifying the DNA content of individual cells within a population.[13][14][15] The principle relies on staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[16] Because the dye cannot cross the membrane of live cells, fixation and permeabilization are required.[12] The fluorescence intensity of a stained cell is directly proportional to its DNA content:

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA and will exhibit a specific level of fluorescence.

  • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N, resulting in a corresponding range of intermediate fluorescence intensities.

  • G2/M Phase: Cells have completed DNA replication and contain a doubled (4N) amount of DNA, showing twice the fluorescence intensity of G0/G1 cells.[14]

By analyzing the distribution of fluorescence intensities across a large population of cells, a histogram can be generated that reveals the percentage of cells in each phase of the cell cycle.[15] A sub-G1 peak can also be identified, which typically represents apoptotic cells with fragmented DNA.

Logical Workflow for Cell Cycle Analysis

The following diagram outlines the logical progression of the experimental workflow, from cell culture to data interpretation.

Cell_Cycle_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_stain Phase 2: Sample Processing cluster_analysis Phase 3: Data Acquisition & Analysis CellCulture 1. Seed Cells (e.g., MCF-7, A549) Incubate24h 2. Incubate 24h (Allow Attachment) CellCulture->Incubate24h CompoundTreat 3. Treat with Compound (Vehicle, Test Concentrations) Incubate24h->CompoundTreat IncubateTreat 4. Incubate 24-48h (Treatment Period) CompoundTreat->IncubateTreat Harvest 5. Harvest Cells (Trypsinization) IncubateTreat->Harvest WashPBS 6. Wash with PBS Harvest->WashPBS Fix 7. Fix in Cold 70% EtOH (Permeabilization) WashPBS->Fix Stain 8. Stain with PI/RNase A (DNA Staining) Fix->Stain FlowCytometry 9. Acquire Data on Flow Cytometer Stain->FlowCytometry Gating 10. Gate on Single Cells (Doublet Discrimination) FlowCytometry->Gating Histogram 11. Generate DNA Histogram Gating->Histogram Modeling 12. Model Cell Cycle Phases (Quantify G0/G1, S, G2/M) Histogram->Modeling

Caption: Experimental workflow for cell cycle analysis.

III. Experimental Protocols

This section provides a self-validating protocol. Adherence to these steps, particularly regarding cell handling, fixation, and staining, is critical for generating high-quality, reproducible data.

A. Materials and Reagents
Reagent/MaterialRecommended SupplierCatalog Number (Example)Notes
This compoundCommercial VendorN/APrepare a 10-20 mM stock in DMSO. Store at -20°C.
Cancer Cell Line (e.g., MCF-7, A549)ATCCHTB-22, CCL-185Ensure cells are healthy and in logarithmic growth phase.
Complete Culture MediumGibco/Thermo FisherVaries by cell linee.g., DMEM + 10% FBS + 1% Pen/Strep.
Phosphate-Buffered Saline (PBS)Gibco/Thermo Fisher10010023Calcium and Magnesium-free.
Trypsin-EDTA (0.25%)Gibco/Thermo Fisher25200056For cell detachment.
Ethanol (EtOH), 200 ProofSigma-AldrichE7023For preparing 70% fixative.
Propidium Iodide (PI)Sigma-AldrichP4170Prepare a 1 mg/mL stock in water. Store protected from light.
RNase A (DNase-free)Thermo FisherEN0531To degrade RNA, preventing its staining by PI.[11]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Vehicle for dissolving the test compound.
Flow Cytometry TubesFalcon / BD35205212x75 mm polystyrene tubes are common.[11]
B. Protocol: Cell Treatment and Sample Preparation

Causality: The goal of this phase is to expose a logarithmically growing cell population to the compound and then preserve their cellular state and DNA integrity for analysis. Cold ethanol fixation is crucial as it dehydrates and permeabilizes the cells, allowing the PI dye to enter while minimizing DNA degradation.[11][16]

  • Cell Seeding:

    • Culture cells to ~70-80% confluency.

    • Trypsinize, count, and seed 1 x 10⁶ cells into 6-well plates. Add the appropriate volume of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock in complete medium. A suggested concentration range is 1 µM to 50 µM, based on typical activities of related compounds.

    • Include a "Vehicle Control" (DMSO only) at the same final concentration as the highest compound dose. An "Untreated Control" should also be included.

    • Aspirate the medium from the cells and add the media containing the compound or vehicle.

    • Incubate for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well, as it may contain floating apoptotic or mitotic cells.

    • Wash the adherent cells with 1 mL of PBS.

    • Add 500 µL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and combine with the collected supernatant from the first step.

    • Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.[16]

  • Fixation (Critical Step):

    • Discard the supernatant carefully. Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension , add 4.5 mL of ice-cold 70% ethanol dropwise.[16][17] This dropwise addition to a vortexing suspension is essential to prevent cell clumping, which would compromise the quality of flow cytometry data.

    • Incubate the cells on ice or at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.[18]

C. Protocol: Propidium Iodide Staining

Causality: The fixed cells are washed to remove ethanol and then treated with RNase A to ensure that PI only stains double-stranded DNA. The PI solution contains a detergent (like Triton X-100, optional but recommended) to aid in nuclear staining.

  • Washing:

    • Centrifuge the ethanol-fixed cells at a slightly higher speed (e.g., 500 x g) for 5-7 minutes. Fixed cells are more buoyant.[16]

    • Carefully aspirate the ethanol.

    • Resuspend the pellet in 3-5 mL of PBS and centrifuge again. Repeat this wash step once more to ensure all ethanol is removed.

  • Staining:

    • Prepare the PI Staining Solution (prepare fresh):

      • To 10 mL of PBS, add:

      • 20 µL of 1 mg/mL Propidium Iodide stock (Final: 20-50 µg/mL).[19]

      • 20 µL of 10 mg/mL RNase A stock (Final: 20-100 µg/mL).[11][19]

      • (Optional) 10 µL of 10% Triton X-100 (Final: 0.1%).

    • Decant the PBS wash and resuspend the cell pellet in 500 µL of the PI Staining Solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.[17]

D. Protocol: Flow Cytometry Acquisition and Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.

    • Set the instrument to collect fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP-Cy5.5, ~610 nm).

    • Crucially, ensure the DNA signal (PI fluorescence area) is collected on a linear scale. [11]

    • Use a low flow rate to improve data resolution and minimize the coefficient of variation (CV) of the G0/G1 peak.[16]

  • Data Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Acquire at least 10,000-20,000 single-cell events for each sample.

    • Implement doublet discrimination. This is a critical step to exclude cell clumps or doublets, which have twice the DNA of a single G1 cell and can be mistaken for G2/M cells. This is achieved by plotting the fluorescence pulse area (FL-A) versus the pulse width (FL-W) or height (FL-H) and gating on the diagonal population of single cells.[11][19]

  • Data Analysis:

    • Use a dedicated cell cycle analysis software (e.g., FlowJo, ModFit LT, FCS Express).

    • Gate on the single-cell population as determined in the previous step.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Apply a cell cycle model (e.g., Watson-Pragmatic, Dean-Jett-Fox) to the histogram to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.[19]

CDK-Cyclin Regulation of the Cell Cycle

This diagram illustrates the key CDK-cyclin complexes that govern cell cycle transitions, providing a framework for understanding how an inhibitor might cause arrest at a specific phase.

CDK_Cycle G1 G1 S S G1->S G1/S Transition G2 G2 S->G2 M M G2->M G2/M Transition M->G1 Cdk46_D CDK4/6 Cyclin D Cdk46_D->G1 Drives G1 Progression Cdk2_E CDK2 Cyclin E Cdk2_E->S Initiates S Phase Cdk2_A CDK2 Cyclin A Cdk2_A->S S Phase Progression Cdk1_A CDK1 Cyclin A Cdk1_A->G2 Cdk1_B CDK1 Cyclin B Cdk1_B->M Promotes Mitosis

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents from the 5-Isopropyl-1,3,4-thiadiazol-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] These derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] The biological versatility of the 1,3,4-thiadiazole nucleus is attributed to the presence of the -N=C-S- moiety, which contributes to its aromaticity and ability to engage in various biological interactions.[5]

This guide focuses on a specific, underexplored derivative: 5-isopropyl-1,3,4-thiadiazol-2-amine . By leveraging this novel scaffold, researchers can embark on a drug discovery journey to develop new chemical entities (NCEs) with potentially improved efficacy and novel mechanisms of action. This document provides a comprehensive roadmap, from initial synthesis to lead optimization, designed for researchers, scientists, and drug development professionals. Our approach is grounded in established principles of medicinal chemistry and pharmacology, providing both the "how" and the "why" behind each protocol.

Section 1: The Drug Discovery Workflow: A Strategic Overview

The path from a starting scaffold to a viable drug candidate is a systematic process. The following workflow outlines the key stages in the development of therapeutic agents from the this compound core.

DrugDiscoveryWorkflow Scaffold Scaffold Selection (this compound) Synthesis Library Synthesis & Purification Scaffold->Synthesis Design Analogs Screening High-Throughput Screening (In Vitro Assays) Synthesis->Screening Compound Library HitID Hit Identification Screening->HitID Active Compounds HitToLead Hit-to-Lead Optimization (H2L) HitID->HitToLead Validate & Characterize ADMET In Silico & In Vitro ADMET Profiling HitToLead->ADMET Improve Properties LeadOpt Lead Optimization (LO) HitToLead->LeadOpt Promising Leads ADMET->HitToLead Feedback Loop

Caption: High-level workflow for drug discovery.

Section 2: Synthesis of a Focused Compound Library

Principle of the Method

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is typically achieved through the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative.[6][7] The use of a dehydrating agent, such as polyphosphoric acid (PPA), facilitates the intramolecular cyclization to form the stable thiadiazole ring.[7][8] This one-pot method is efficient and avoids the use of more toxic reagents like POCl₃ or SOCl₂.[8]

The protocol below describes the synthesis of the core scaffold, this compound, from isobutyric acid and thiosemicarbazide. This can be adapted to create a library of analogs by modifying the starting carboxylic acid or by further derivatizing the 2-amino group of the product.

SynthesisReaction IsobutyricAcid Isobutyric Acid (CH3)2CHCOOH Thiadiazole This compound IsobutyricAcid->Thiadiazole + PPA, Heat (-H2O) Thiosemicarbazide Thiosemicarbazide NH2CSNHNH2 Thiosemicarbazide->Thiadiazole + PPA, Heat (-H2O)

Caption: General synthesis of the target scaffold.

Protocol: Synthesis of this compound

Materials:

  • Isobutyric acid

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Chloroform

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Hexane

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine polyphosphoric acid (e.g., 20 g), chloroform (e.g., 30 mL), thiosemicarbazide (5 mmol), and isobutyric acid (5 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 60-70°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Quenching and Neutralization: After completion, cool the mixture and carefully add distilled water (e.g., 15 mL). Neutralize the excess PPA by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Expert Insights: The purity of the final compound is critical for biological testing. It is imperative to characterize the product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and elemental analysis to confirm its structure and purity (>95%).

Section 3: Primary Screening for Biological Activity

Once a library of compounds is synthesized, the next step is to screen them for biological activity. Below are protocols for assessing anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity: MTT Cell Viability Assay

Principle of the Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: Broth Microdilution Method

Principle of the Method: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[13][14] This method is quantitative and allows for high-throughput screening.[12]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]

Anti-inflammatory Activity: COX/LOX Inhibition Assays

Principle of the Method: Inflammation is mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[15][16] Screening for inhibitors of these enzymes is a common strategy for identifying potential anti-inflammatory drugs.[17] Commercially available kits can be used to measure the inhibition of these enzymes in vitro.

Protocol (General):

  • Assay Preparation: Utilize a commercial COX/LOX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). Reconstitute enzymes and reagents as per the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Enzyme Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).[16]

  • Incubation: Incubate the plate for the time specified in the kit's protocol, typically at 37°C.

  • Detection: Stop the reaction and add the detection reagents. Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound and determine the IC₅₀ values. A compound that inhibits both COX and LOX is known as a dual inhibitor and can be of significant therapeutic interest.[17]

Section 4: Data Interpretation and Hit-to-Lead Optimization

From Screening to "Hits"

The primary screening will generate a large amount of data. The goal is to identify "hits" - compounds that show reproducible activity at a certain threshold (e.g., >50% inhibition at 10 µM).

Table 1: Illustrative Screening Data Summary

Compound IDScaffold ModificationAnticancer IC₅₀ (µM) vs. HCT-116Antimicrobial MIC (µg/mL) vs. S. aureusAnti-inflammatory IC₅₀ (µM) vs. COX-2
LEAD-001 2-NH₂ (unmodified)> 506425.3
LEAD-002 2-NH-acetyl15.23210.1
LEAD-003 2-NH-benzoyl8.7165.8
LEAD-004 2-NH-(4-chlorobenzoyl)2.1 4 1.2
Hit-to-Lead (H2L) Optimization

Once hits are identified and validated, the hit-to-lead process begins.[18][19] This phase aims to improve the properties of the hit compounds to generate more promising "lead" compounds.[18][20] Key objectives include:

  • Improving Potency: Synthesizing analogs to enhance the biological activity (lower IC₅₀ or MIC).

  • Enhancing Selectivity: Modifying the structure to reduce off-target effects.

  • Optimizing ADMET Properties: Improving Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.

This is an iterative process involving medicinal chemistry, computational modeling, and biological assays.[20][21]

The Role of In Silico ADMET Prediction

Before extensive in vivo testing, in silico tools can predict the ADMET properties of your compounds, saving significant time and resources.[22][23][24] These tools use computational models to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[23][25][26]

Table 2: Example of In Silico ADMET Prediction for LEAD-004

PropertyPredicted ValueDesired RangeInterpretation
Molecular Weight 267.7 g/mol < 500Good
LogP 3.1< 5Good
H-bond Donors 1< 5Good
H-bond Acceptors 3< 10Good
Caco-2 Permeability HighHighGood oral absorption
hERG Inhibition Low riskLow riskLow cardiotoxicity risk

Data generated from a hypothetical model. Researchers can use free web servers like SwissADME or pkCSM.[25]

H2L_Cycle Design Design Analogs (SAR-driven) Synthesize Synthesize & Purify Design->Synthesize Test Test In Vitro (Potency, Selectivity) Synthesize->Test Predict Predict ADMET (In Silico) Test->Predict Active Compounds Predict->Design Data-driven Feedback

Caption: The iterative cycle of Hit-to-Lead optimization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By following the systematic workflow and protocols outlined in this guide—from rational synthesis and multi-faceted screening to data-driven lead optimization—researchers can efficiently explore the therapeutic potential of this chemical space. The integration of modern techniques, including in silico ADMET prediction, is crucial for streamlining the drug discovery process and increasing the likelihood of identifying a successful clinical candidate.

References

Application Note: Synthesis and Screening of a 5-Isopropyl-1,3,4-thiadiazol-2-amine Analog Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in a wide array of biological interactions.[1][2] This five-membered aromatic system, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore present in numerous clinically approved drugs.[3][4] The 2-amino-1,3,4-thiadiazole core, in particular, serves as a foundational scaffold for compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The substitution at the 5-position of the thiadiazole ring allows for the modulation of the compound's physicochemical properties and biological target specificity. The isopropyl group, as seen in 5-isopropyl-1,3,4-thiadiazol-2-amine, provides a degree of lipophilicity that can be crucial for cell membrane permeability.[7][8]

The generation of a focused library of analogs based on the this compound scaffold is a strategic approach in early-stage drug discovery.[9][10] High-throughput synthesis and screening of such libraries enable the rapid exploration of the structure-activity relationship (SAR), facilitating the identification of "hit" compounds with desired biological activity.[11][12] This application note provides a detailed, field-proven protocol for the synthesis of a diverse library of 5-substituted-1,3,4-thiadiazol-2-amine analogs and outlines a general workflow for their subsequent biological screening.

Synthetic Strategy: A Robust and Versatile Approach

The synthesis of the this compound analog library is centered around a well-established and reliable synthetic route: the acid-catalyzed cyclization of acylthiosemicarbazides. This method offers several advantages, including operational simplicity, generally good yields, and the commercial availability of a wide variety of carboxylic acids, which allows for the introduction of diverse substituents at the 5-position of the thiadiazole ring.

The overall synthetic workflow can be conceptualized in two main stages:

  • Formation of Acylthiosemicarbazide Intermediates: This step involves the condensation of a variety of carboxylic acids with thiosemicarbazide. This reaction is typically straightforward and proceeds with high efficiency.

  • Cyclization to the 1,3,4-Thiadiazole Core: The acylthiosemicarbazide intermediates are then subjected to dehydrative cyclization using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to yield the desired 5-substituted-1,3,4-thiadiazol-2-amine analogs.[6][13]

This two-step approach is highly amenable to parallel synthesis, a key strategy in the efficient generation of compound libraries.[9]

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization and Diversification Carboxylic_Acids R-COOH (Diverse Building Blocks) Acylthiosemicarbazide Acylthiosemicarbazide Intermediates Carboxylic_Acids->Acylthiosemicarbazide Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide Cyclization Acid-Catalyzed Cyclization Acylthiosemicarbazide->Cyclization Thiadiazole_Library 5-Substituted-1,3,4-thiadiazol-2-amine Analog Library Cyclization->Thiadiazole_Library

Caption: High-level workflow for the synthesis of the 5-substituted-1,3,4-thiadiazol-2-amine analog library.

Detailed Experimental Protocols

Part 1: General Procedure for the Synthesis of Acylthiosemicarbazide Intermediates

This protocol describes a general method for the synthesis of the acylthiosemicarbazide intermediates. The specific carboxylic acid used will determine the 'R' group in the final product.

Materials:

  • Substituted Carboxylic Acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (as a condensing agent, optional)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the substituted carboxylic acid (1.0 eq) in anhydrous toluene or DCM, add thiosemicarbazide (1.0 eq).

  • If the reaction is slow, a condensing agent like phosphorus oxychloride or thionyl chloride (1.1 eq) can be added dropwise at 0 °C. Exercise caution as these reagents are corrosive and react violently with water.

  • The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is washed with cold water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • The crude acylthiosemicarbazide is then filtered, dried, and can be used in the next step without further purification, or it can be recrystallized from a suitable solvent (e.g., ethanol) if a higher purity is required.

Part 2: General Procedure for the Synthesis of 5-Substituted-1,3,4-thiadiazol-2-amine Analogs

This protocol outlines the cyclization of the acylthiosemicarbazide intermediates to form the final thiadiazole products.

Materials:

  • Acylthiosemicarbazide intermediate (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice bath

  • Beaker

  • Magnetic stirrer and stir bar

  • Ammonia solution (for neutralization)

  • Buchner funnel and filter paper

Procedure:

  • Carefully add the acylthiosemicarbazide intermediate to a beaker containing chilled concentrated sulfuric acid or polyphosphoric acid with constant stirring. The amount of acid should be sufficient to fully dissolve the intermediate.

  • The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

  • The acidic solution is then carefully neutralized with a dilute ammonia solution until a precipitate is formed.

  • The solid product is collected by filtration using a Buchner funnel, washed thoroughly with cold water, and dried.

  • The crude 5-substituted-1,3,4-thiadiazol-2-amine analog can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Characterization of the Analog Library

The identity and purity of each synthesized analog must be rigorously confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the proton environment of the molecule.Signals corresponding to the protons of the substituent at the 5-position and the amine protons.
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.Signals for the carbons of the thiadiazole ring and the substituent.[14]
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated molecular weight of the target compound.[15]
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for N-H (amine), C=N, and C-S bonds.[16]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity.

Screening the Analog Library: A General Protocol

Once the library of 5-substituted-1,3,4-thiadiazol-2-amine analogs has been synthesized and characterized, the next critical step is to screen these compounds for biological activity. The specific screening assay will depend on the therapeutic area of interest. Below is a general workflow applicable to many cell-based or biochemical high-throughput screens (HTS).[11][17]

Screening_Workflow Library_Prep Compound Library Preparation (DMSO Stocks) Primary_Screen Primary High-Throughput Screen (Single Concentration) Library_Prep->Primary_Screen Hit_Identification Hit Identification (Data Analysis) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: A generalized workflow for the high-throughput screening of the synthesized analog library.

Protocol for a Representative Cell Viability Screen

This protocol outlines a common primary screen to identify compounds that affect cell viability, which can be indicative of anticancer activity.

Materials:

  • Synthesized analog library (dissolved in DMSO to create stock solutions)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • 384-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Plate reader capable of measuring luminescence or fluorescence

  • Automated liquid handling system (recommended for high-throughput)

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line into 384-well microplates at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Addition: Using an automated liquid handler, add a single, fixed concentration (e.g., 10 µM) of each compound from the analog library to the appropriate wells. Include positive (e.g., a known cytotoxic drug) and negative (DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the controls on each plate. Compounds that cause a significant reduction in cell viability compared to the negative control are identified as "hits."

Data Presentation and Interpretation

The results of the primary screen should be tabulated to provide a clear overview of the activity of each analog.

Table 1: Hypothetical Primary Screening Results (Cell Viability Assay)

Compound IDR-Group at 5-Position% Inhibition at 10 µMHit? (Threshold >50%)
Library-001 Isopropyl15.2No
Library-002 Phenyl65.8Yes
Library-003 4-Chlorophenyl82.1Yes
Library-004 2-Naphthyl75.4Yes
Library-005 Cyclohexyl23.7No
Library-006 3-Pyridyl58.9Yes

Following the primary screen, "hit" compounds would be subjected to secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ values from dose-response curves). This data is then used to establish a preliminary structure-activity relationship, guiding the design and synthesis of the next generation of more potent and selective analogs.

Conclusion

The synthesis and screening of a this compound analog library is a powerful strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a robust and adaptable framework for researchers in drug discovery and chemical biology. By systematically exploring the chemical space around this privileged scaffold, there is a significant opportunity to identify promising lead compounds for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 5-isopropyl-1,3,4-thiadiazol-2-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 5-isopropyl-1,3,4-thiadiazol-2-amine in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties of this compound

Before diving into solubility enhancement, it's crucial to understand the structural features of this compound that govern its solubility. The molecule possesses a heterocyclic 1,3,4-thiadiazole ring, a primary amino group, and a non-polar isopropyl group.[1][2] This combination of polar and non-polar moieties results in a compound that is likely to have limited aqueous solubility. The amino group can act as both a hydrogen bond donor and acceptor, suggesting some affinity for polar protic solvents.[1][3] Conversely, the isopropyl group contributes to its lipophilicity, potentially improving solubility in organic solvents.[1]

The presence of the basic amino group also means its aqueous solubility is likely pH-dependent.[1][4][5] In acidic conditions, the amine can be protonated to form a more soluble salt.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: My compound is precipitating out of my aqueous buffer during the assay. What's happening and how can I fix it?

A1: Understanding and Addressing Precipitation

Precipitation during an assay is a common problem for poorly soluble compounds and can lead to inaccurate results. This often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer.[7] This shift in solvent environment can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Distinguish Between Kinetic and Thermodynamic Solubility: What you are likely observing is an issue with kinetic solubility, which is the concentration at which a compound precipitates when added from a concentrated organic stock to an aqueous buffer.[8][9][10] This is different from thermodynamic solubility, which is the true equilibrium solubility of the solid compound in the buffer.[9][10][11] For high-throughput screening, optimizing kinetic solubility is often the primary goal.[8][12]

  • Optimize DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, high concentrations can be toxic to cells and interfere with assays.[7][13][14] The final concentration of DMSO in your assay should typically be kept below 0.5%, and ideally even lower.[7][15] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

  • Stepwise Dilution: To avoid abrupt solvent changes that cause precipitation, perform serial dilutions of your compound in 100% DMSO first, before the final dilution into your aqueous assay buffer.[7]

dot

References

Technical Support Center: Purification of 5-isopropyl-1,3,4-thiadiazol-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-isopropyl-1,3,4-thiadiazol-2-amine (CAS: 27115-74-8).[1][2] This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals to overcome common challenges associated with the recrystallization of this heterocyclic amine. Our approach is built on explaining the fundamental principles behind each step, ensuring you can adapt and troubleshoot your purification effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of crude this compound.

Q1: What are the typical impurities I should expect in my crude product? A1: The impurity profile largely depends on the synthetic route. For related aminothiadiazoles, synthesis often involves reactions with thiocyanate salts and subsequent cyclization.[3] Consequently, the most prevalent impurities are typically:

  • Inorganic Salts: Byproducts such as sodium chloride, potassium bromide, or unreacted thiocyanate salts are common.[3] These are usually highly water-soluble.

  • Unreacted Starting Materials: Depending on the specific synthesis, residual precursors like isobutyramidine or thiosemicarbazide may be present.[4]

  • Organic Byproducts: Side reactions can lead to the formation of related organic molecules that may have similar polarities to the desired product.

Q2: What is the most effective initial purification strategy? A2: For removing the bulk of inorganic salt impurities, an initial recrystallization from water is highly effective. The target compound, this compound, is expected to have moderate solubility in hot water but significantly lower solubility in cold water, whereas the inorganic salts remain highly soluble even at low temperatures.[3] This differential solubility is the key to a successful separation.

Q3: My compound is still impure after aqueous recrystallization. What's the next step? A3: If organic impurities persist, a secondary purification is necessary. You have two primary options:

  • Second Recrystallization: Employing an organic solvent system is the logical next step. A mixed-solvent system, such as ethanol/water or isopropanol/water, is often effective.[3][5] The goal is to find a pair where your compound is soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent").

  • Column Chromatography: For persistent impurities or when high purity (>99%) is essential, column chromatography on silica gel is a standard and reliable method for purifying aminothiadiazole derivatives.[3]

Q4: How can I definitively assess the purity of my final product? A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a sufficient concentration.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

Part 2: Experimental Protocols & Methodologies

These protocols provide detailed, step-by-step instructions. The underlying principle of recrystallization is that a compound's solubility in a solvent increases with temperature.[6] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution (mother liquor).[6]

Protocol 1: Primary Purification via Aqueous Recrystallization

This method is designed to remove water-soluble inorganic salts.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling (using a hot plate with a stirrer) and continue adding small portions of hot deionized water until the solid just dissolves completely.

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. Excess solvent will retain more of your product in the mother liquor upon cooling.[7]

  • Decolorization (Optional): If the hot solution has a noticeable color from impurities, remove it from the heat and add a very small amount of activated carbon. Swirl the flask and then bring it back to a boil for a few minutes.

    • Causality: The porous structure of activated carbon adsorbs high-molecular-weight colored impurities. Use sparingly, as it can also adsorb your product.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Causality: Pre-heating the glassware prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[3]

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Expert Insight: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.[7]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry in the air on the filter paper for a few minutes, then transfer them to a watch glass for further drying in a desiccator or a vacuum oven at a mild temperature.

Protocol 2: Secondary Purification via Two-Solvent Recrystallization (Ethanol/Water)

This method is effective for removing organic impurities that were not eliminated by aqueous recrystallization.

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add the "soluble solvent" (e.g., ethanol) dropwise at room temperature with swirling, until the solid just dissolves.

  • Inducing Precipitation: Add the "anti-solvent" (e.g., deionized water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Redissolution: Gently heat the flask on a hot plate until the turbidity just disappears, creating a clear, saturated solution at an elevated temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Collection and Drying: Collect, wash with a small amount of the ice-cold ethanol/water mixture, and dry the purified crystals as previously described.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues encountered during the recrystallization of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [8] 2. The solution is supersaturated and requires a nucleation point.[8]1. Boil off some of the solvent to reduce the volume and re-cool. 2. Try scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of the pure compound to induce crystallization.[7]
Product "Oils Out" Instead of Crystallizing 1. The compound's melting point is below the boiling point of the solvent. 2. Significant impurities are present, causing melting point depression.[7] 3. The rate of cooling is too fast for the given solvent system.1. Re-heat the solution to redissolve the oil. Add a small amount of additional solvent (the "soluble" one in a mixed system) and attempt to re-crystallize by cooling even more slowly.[7][8] 2. Consider switching to a lower-boiling point solvent or solvent mixture.
Very Low Yield of Recovered Product 1. Too much solvent was used during dissolution, leaving a large amount of product in the mother liquor.[7] 2. Premature crystallization occurred during the hot filtration step. 3. The solution was not cooled sufficiently to maximize precipitation.1. If the mother liquor has not been discarded, try concentrating it by boiling off some solvent and cooling again to recover a second crop of crystals. 2. Ensure all glassware for hot filtration is adequately pre-heated. 3. Ensure the flask is chilled in an ice bath (0-4 °C) for an adequate amount of time.[3]
Crystals Form Too Quickly / "Crash Out" of Hot Solution 1. The solvent is not ideal; the compound is nearly insoluble even when hot. 2. The solution cooled too rapidly upon removal from the heat source.1. Return the flask to the heat source and add a small amount of additional solvent to redissolve the solid.[7] 2. Insulate the flask by placing it on a cork ring or wooden block to slow the cooling process.[7]
Final Product is Still Impure (e.g., discolored) 1. The chosen solvent did not effectively differentiate between the product and the impurity. 2. The cooling process was too fast, trapping impurities in the crystal lattice.[7] 3. Activated carbon was not used for colored impurities, or was used ineffectively.1. Perform a second recrystallization using a different solvent or a mixed-solvent system. 2. Ensure the crystallization process is slow and undisturbed. 3. If color persists, repeat the recrystallization and include the activated carbon step. If all else fails, purification by column chromatography may be required.[3]

Part 4: Purification Workflow Diagram

The following diagram illustrates the logical decision-making process for purifying crude this compound.

PurificationWorkflow Start Crude 5-isopropyl- 1,3,4-thiadiazol-2-amine AqRecryst Protocol 1: Aqueous Recrystallization Start->AqRecryst Initial Cleanup CheckPurity1 Assess Purity (TLC, MP, HPLC) AqRecryst->CheckPurity1 Collect Crystals PureProduct Pure Product (>98%) CheckPurity1->PureProduct Purity Met ImpureProduct Organic Impurities Remain CheckPurity1->ImpureProduct Purity Not Met SolventRecryst Protocol 2: Two-Solvent Recrystallization (e.g., EtOH/Water) ImpureProduct->SolventRecryst Secondary Cleanup CheckPurity2 Assess Purity (HPLC, NMR) SolventRecryst->CheckPurity2 Collect Crystals CheckPurity2->PureProduct Purity Met ColumnChrom Column Chromatography CheckPurity2->ColumnChrom Purity Not Met ColumnChrom->PureProduct Collect Pure Fractions

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Column Chromatography Protocol for 5-isopropyl-1,3,4-thiadiazol-2-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven protocol for the purification of 5-isopropyl-1,3,4-thiadiazol-2-amine using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying polar heterocyclic amines, ensuring high purity and yield. This document is structured as a technical support resource, complete with a detailed protocol, troubleshooting guide, and frequently asked questions.

Introduction: The Challenge of Purifying 2-Amino-1,3,4-Thiadiazoles

2-Amino-1,3,4-thiadiazole scaffolds are prevalent in medicinal chemistry due to their diverse biological activities.[1][2] However, their purification can be challenging. The presence of a basic amino group often leads to strong interactions with the acidic silica gel stationary phase, resulting in peak tailing, poor separation, and in some cases, decomposition of the target compound.[3][4] This guide provides a robust methodology to overcome these common hurdles.

Detailed Experimental Protocol: Purification of this compound

This protocol is designed for the purification of a crude reaction mixture containing this compound.

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture

Before proceeding with column chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal mobile phase.

  • Prepare several developing chambers with different solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

  • Spot the crude mixture on a TLC plate.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[5]

Step 2: Column Packing

  • Prepare a slurry of silica gel in a non-polar solvent like hexane.[6]

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

Step 3: Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[7] Carefully apply the solution to the top of the silica bed using a pipette.[7]

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[7]

Step 4: Elution

  • Begin elution with the solvent system determined from the TLC analysis.

  • A gradient elution is often recommended for better separation.[6][8] Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexane).

  • Collect fractions in appropriately sized test tubes.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[9]

Step 5: Fraction Analysis and Product Isolation

  • Identify the fractions containing the pure product by TLC.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow of the Column Chromatography Protocol:

Column Chromatography Workflow TLC TLC Analysis of Crude Mixture Packing Column Packing TLC->Packing Determine Mobile Phase Loading Sample Loading Packing->Loading Elution Elution Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Collect Fractions Isolation Product Isolation Analysis->Isolation Combine Pure Fractions

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause Solution
Poor Separation/Overlapping Spots Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. A shallower gradient or isocratic elution might improve separation.[6]
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction of the basic amine with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[4][10]
Low Yield Compound decomposition on the silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.[5]
Product is too soluble in the mobile phase and elutes quickly.Start with a less polar mobile phase.
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[4]
Oily Product After Evaporation Presence of residual high-boiling point solvents (e.g., triethylamine).Dry the product under high vacuum. If the issue persists, trituration with a non-polar solvent like diethyl ether or hexane can induce crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities include unreacted starting materials such as thiosemicarbazide and isobutyric acid (or its derivative).[9] Byproducts from side reactions, such as the formation of isomeric 1,2,4-triazole derivatives, can also be present.[9]

Q2: Can I use a different stationary phase besides silica gel?

A2: Yes. If your compound is sensitive to the acidic nature of silica gel, you can use basic alumina or an amine-functionalized silica column.[4] These stationary phases can minimize compound degradation and improve peak shape.[4]

Q3: How do I choose the right solvent system for my column?

A3: The best way to determine the optimal solvent system is through systematic TLC analysis.[9] Aim for an Rf value of 0.2-0.3 for your target compound in the chosen mobile phase.[5] This generally provides the best separation on a column.

Q4: My compound is not UV active. How can I visualize it on a TLC plate?

A4: If your compound is not UV active, you can use staining agents. Iodine vapor is a common and effective method for visualizing a wide range of organic compounds.[9] For thiadiazole derivatives, a spray reagent of sodium nitrite in hydrochloric acid can also be used, which may produce a light green spot.[9]

Q5: How can I scale up this purification process?

A5: Scaling up requires a proportional increase in the column diameter, the amount of silica gel, and the volume of solvent used. The ratio of the crude material to the silica gel should be kept consistent. For larger scales, flash chromatography systems can provide more efficient and automated purification.

Troubleshooting Logic Diagram:

Troubleshooting Logic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No OptimizeMP Optimize Mobile Phase PoorSep->OptimizeMP Yes LowYield Low Yield? Tailing->LowYield No AddAmine Add Triethylamine to Mobile Phase Tailing->AddAmine Yes Stuck Compound Stuck? LowYield->Stuck No DeactivateSi Deactivate Silica Gel LowYield->DeactivateSi Yes IncreasePolarity Increase Mobile Phase Polarity Stuck->IncreasePolarity Yes

Caption: A logical flow for troubleshooting common column chromatography issues.

References

Technical Support Center: Stability of 5-isopropyl-1,3,4-thiadiazol-2-amine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-isopropyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in aqueous environments. While specific public literature on this exact molecule is limited, the guidance herein is based on the well-established chemical principles of the 2-amino-1,3,4-thiadiazole scaffold, a cornerstone in medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: The this compound molecule combines a stable aromatic heterocyclic ring with a reactive exocyclic amino group.[4] The 1,3,4-thiadiazole ring is known for its high aromaticity, which imparts significant stability.[4] However, like many heterocyclic compounds, its overall stability in an aqueous solution is not absolute and is highly dependent on environmental conditions such as pH, temperature, and light. The primary points of potential degradation are the thiadiazole ring itself, which can undergo hydrolysis under certain conditions, and the amino group.

Q2: How does the pH of the aqueous solution affect the stability of the compound?

A2: The pH is a critical factor governing the stability of this compound. The molecule has two key features sensitive to pH:

  • The Exocyclic Amino Group (-NH2): This group is basic and will be protonated to form an ammonium salt (-NH3+) under acidic conditions. This generally increases water solubility. While protonation can protect the amine from certain reactions, extreme pH values can promote hydrolysis.

  • The 1,3,4-Thiadiazole Ring: This ring system is generally stable in neutral to acidic conditions. However, it can be susceptible to hydrolytic cleavage under strongly basic conditions (high pH).[5] The mechanism often involves nucleophilic attack by hydroxide ions on the carbon atoms of the ring, potentially leading to ring-opening.

Therefore, for maximal stability, it is recommended to prepare solutions in buffers close to neutral pH (pH 6-8) unless experimental conditions demand otherwise. Always perform pilot stability studies at your target pH before commencing large-scale experiments.[5]

Q3: Is this compound sensitive to temperature?

A3: Yes, thermal degradation is a significant concern. As with most chemical reactions, degradation rates increase with temperature. For stock solutions prepared in organic solvents like DMSO, storage at -20°C or -80°C is recommended for long-term stability. Aqueous solutions are more prone to degradation and should be prepared fresh for each experiment. For short-term storage of aqueous solutions (a few hours to a day), refrigeration at 2-8°C is advisable.[5] Avoid repeated freeze-thaw cycles, which can accelerate degradation. If solutions must be stored frozen, aliquot them into single-use volumes.

Q4: Should I protect solutions of this compound from light?

A4: Yes. Many heterocyclic compounds, especially those containing sulfur and unsaturated bonds, are photosensitive.[5][6] Exposure to UV or even ambient laboratory light can provide the energy to initiate photolytic degradation pathways. To minimize this risk, it is best practice to:

  • Use amber glass vials or opaque tubes for storage.

  • Wrap containers in aluminum foil as an extra precaution.[5]

  • Minimize the exposure of the solution to direct light during experimental manipulations.

Troubleshooting Guide

This section addresses common problems encountered during experiments.

Issue 1: My aqueous solution of the compound has turned yellow/brown.
  • Possible Cause: This often indicates chemical degradation or oxidation. The sulfur atom in the thiadiazole ring can be susceptible to oxidation, and complex degradation pathways can yield colored byproducts.

  • Troubleshooting Steps:

    • Confirm Degradation: Do not assume the compound is still viable. A color change is a strong indicator that significant degradation has occurred.[5]

    • Analytical Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity of the solution.[7][8] Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.

    • Review Preparation & Storage: Was the solution exposed to high temperatures, extreme pH, or light? Was it stored for an extended period? Prepare a fresh solution, ensuring all stability precautions (neutral pH, protection from light, appropriate temperature) are taken.

Issue 2: A precipitate has formed in my aqueous buffer.
  • Possible Cause 1: Low Solubility: The compound may have limited solubility in your specific buffer system, especially at neutral pH.

  • Possible Cause 2: pH Shift: If you are using a non-buffered aqueous solution, absorption of atmospheric CO2 can lower the pH, potentially causing a protonated and less soluble form to crash out. Conversely, using glassware that is not properly rinsed of basic detergents can raise the pH.

  • Possible Cause 3: Degradation: A degradation product could be less soluble than the parent compound and precipitate out of solution.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your solution to ensure it is within the expected range.

    • Solubility Enhancement: If solubility is the issue, consider incorporating a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol, if compatible with your downstream application.[5]

    • Gentle Warming: Gently warming the solution may help dissolve the precipitate. However, be cautious, as this can also accelerate thermal degradation.[5]

    • Analytical Confirmation: If the precipitate re-forms upon cooling or if you suspect degradation, analyze the solution's supernatant by HPLC to determine the concentration of the parent compound.

Workflow for Investigating Inconsistent Experimental Results

If you are observing high variability in your assay results, compound instability may be the root cause. This workflow diagram outlines a systematic approach to troubleshooting.

G A Inconsistent Assay Results B Prepare Fresh Compound Solution (Control) A->B C Prepare 'Aged' Solution (Incubate under assay conditions for duration of experiment) A->C D Analyze Control and Aged Solutions via Stability-Indicating Assay (e.g., HPLC) B->D C->D E Compare Chromatograms D->E F Significant Degradation in Aged Sample? E->F G YES: Compound is unstable under assay conditions. F->G Yes H NO: Instability is not the primary issue. Investigate other experimental variables (e.g., reagents, cell viability, instrument performance). F->H No I Optimize Assay Conditions: - Lower incubation time/temp - Adjust pH - Add antioxidants (if applicable) G->I

Caption: Troubleshooting workflow for assay inconsistency.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify the potential degradation pathways and develop stable formulations and analytical methods.[7] This protocol provides a general framework.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO.

  • Stress Condition Preparation: For each condition, dilute the stock solution with the respective stressor to a final concentration of ~100 µg/mL.

Stress ConditionReagent / ConditionIncubation TimeIncubation Temperature
Acid Hydrolysis 0.1 M HCl24 hours60°C
Base Hydrolysis 0.1 M NaOH4 hours60°C
Neutral Hydrolysis HPLC-Grade Water24 hours60°C
Oxidative 3% H2O26 hoursRoom Temperature
Thermal Solid Compound48 hours80°C
Photolytic Solution in Quartz Cuvette24 hoursPhotostability Chamber (ICH Q1B)
  • Sample Analysis:

    • At the end of the incubation period, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a suitable stability-indicating HPLC method. A C18 column with a gradient elution of water and acetonitrile is a common starting point.[7]

    • Monitor the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Potential Degradation Pathway

Based on the chemistry of the 1,3,4-thiadiazole ring, a plausible hydrolytic degradation pathway under basic conditions involves ring cleavage.

Caption: Hypothetical base-catalyzed hydrolytic degradation pathway.

By understanding the factors that influence the stability of this compound, researchers can design more robust experiments, ensure the integrity of their results, and accelerate their research and development efforts.

References

Technical Support Center: pH-Dependent Stability of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-isopropyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile under various pH conditions. Ensuring the stability of a compound is a critical step in preclinical development, formulation, and defining storage conditions. This document provides a comprehensive framework for designing, executing, and troubleshooting pH-dependent stability studies in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is pH-dependent stability and why is it critical for this compound?

A1: pH-dependent stability refers to how the chemical integrity of a compound changes over time when exposed to aqueous solutions of different pH values. This is a critical parameter for several reasons:

  • Physiological Relevance: Understanding stability at physiological pH (e.g., blood pH ~7.4, stomach pH 1-3) is essential for predicting a compound's behavior in vivo.

  • Formulation Development: The stability profile dictates the choice of buffers, excipients, and final formulation pH to ensure the drug product maintains its potency and safety over its shelf life.[1][2][3]

  • Manufacturing and Storage: It helps in defining optimal conditions for manufacturing processes and long-term storage to prevent degradation.[2][3][4]

  • Mechanism of Degradation: These studies help identify the primary degradation pathways, such as hydrolysis, which is often pH-catalyzed.[1][5]

For this compound, the heterocyclic 1,3,4-thiadiazole ring and the exocyclic amino group are potential sites for hydrolytic attack, making pH stability a key characteristic to investigate.[6]

Q2: What are the likely degradation pathways for a thiadiazole derivative under different pH conditions?

A2: While specific data for this compound is not extensively published, we can hypothesize potential pathways based on the chemical nature of the 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can be susceptible to cleavage under basic (alkaline) conditions.[6] The primary mechanism is likely hydrolysis, which could involve:

  • Acid-Catalyzed Hydrolysis: At low pH, protonation of the ring nitrogen atoms could potentially facilitate nucleophilic attack by water, though this is often less common than base-catalyzed hydrolysis for this ring system.

  • Base-Catalyzed Hydrolysis: Under neutral to basic conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic carbon atoms of the thiadiazole ring, potentially leading to ring-opening. The C-S bond is a common point of cleavage.

The exocyclic amino group can also undergo hydrolysis, particularly at extreme pH values.[6]

Q3: What is a forced degradation study, and how does it relate to pH stability?

A3: A forced degradation study (also known as a stress testing) involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and extreme pH (acidic and basic hydrolysis).[1][2] Its purpose is to:

  • Identify Degradation Pathways: Rapidly determine the likely degradation products and pathways.[1][3][5]

  • Develop Stability-Indicating Methods: Generate degradation products to ensure the chosen analytical method (e.g., HPLC) can separate and quantify the parent compound accurately in the presence of its degradants. This is a requirement of regulatory bodies like the ICH.[1][5]

  • Assess Intrinsic Stability: Understand the molecule's inherent stability without the influence of formulation excipients.[1][3]

The pH stability assessment is a core component of forced degradation studies, specifically investigating hydrolytic pathways.[2]

Q4: Which analytical technique is best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most common and robust method for this purpose. A reversed-phase HPLC (RP-HPLC) method, typically using a C18 column, allows for the separation of the polar parent compound from its potentially less polar or more polar degradation products.[7][8][9]

  • Why HPLC-UV? It is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient, separating it from excipients, impurities, and degradation products.[5] UV detection is suitable as the thiadiazole ring is a chromophore. For structural elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred technique.[7]

Section 2: Experimental Protocol: A Guide to Determining pH-Dependent Stability

This protocol outlines a general method for assessing the hydrolytic stability of this compound in accordance with ICH guidelines.[10][11][12]

Objective

To determine the degradation rate of this compound across a range of pH values and establish a stability-indicating analytical method.

Materials & Reagents
  • This compound (reference standard)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water (18 MΩ·cm)

  • Reagent-grade buffers and acids/bases (see table below)

  • Volumetric flasks, pipettes, and autosampler vials (amber recommended to prevent potential photodegradation[6])

Instrumentation
  • Calibrated HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Calibrated pH meter.

  • Temperature-controlled incubator or water bath.

Workflow for pH-Dependent Stability Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_buffer Buffer Preparation (pH 2, 4, 7, 9, 12) prep_sample Sample Incubation Prep (Spike stock into buffers) prep_buffer->prep_sample prep_stock Stock Solution Prep (e.g., 1 mg/mL in ACN) prep_stock->prep_sample incubation Incubate Samples (e.g., 60°C) prep_sample->incubation sampling Time-Point Sampling (t=0, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction (Neutralize & Dilute) sampling->quench hplc HPLC-UV Analysis quench->hplc data Data Processing (% Remaining vs. Time) hplc->data report Kinetic Analysis (Rate constants, t½) data->report

Caption: High-level workflow for conducting a pH-dependent stability study.

Step-by-Step Procedure

Step 1: Buffer Preparation Prepare a series of buffers covering a wide pH range. It is crucial to use buffers that do not interfere with the HPLC analysis.

Target pHRecommended Buffer SystemPreparation Notes
2.0 0.01 N Hydrochloric Acid (HCl)Adjust with HCl/NaOH if needed.
4.5 50 mM Acetate BufferDissolve sodium acetate, adjust pH with acetic acid.
7.4 50 mM Phosphate Buffer (PBS)Use a standard PBS formulation.
9.0 50 mM Borate BufferDissolve boric acid, adjust pH with NaOH.
12.0 0.01 N Sodium Hydroxide (NaOH)Adjust with HCl/NaOH if needed.

Step 2: Standard and Sample Preparation

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol. This minimizes initial degradation.

  • Working Samples: In separate volumetric flasks, add a small, precise volume of the stock solution to each prepared buffer to achieve a final concentration of ~50-100 µg/mL. The percentage of organic co-solvent should be kept low (<5%) to avoid affecting the buffer pH and solubility.

  • Time Zero (t=0) Sample: Immediately after preparing the working samples, take an aliquot from each pH solution. Quench the reaction by diluting it in the HPLC mobile phase to the target analytical concentration (e.g., 10 µg/mL) and neutralizing the pH. Analyze immediately.

Step 3: Incubation

  • Place the sealed flasks/vials containing the remaining working samples into an incubator set at a stressed temperature (e.g., 40-60°C) to accelerate degradation.[11]

  • Protect samples from light if photostability is not the variable being tested.[6]

Step 4: Time-Point Sampling

  • Withdraw aliquots from each sample at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the observed degradation rate.

  • Immediately quench each sample as described for the t=0 sample and store at 2-8°C until analysis.

Step 5: HPLC Analysis Develop a stability-indicating HPLC method. A good starting point is:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution. Start with Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for λmax using a PDA detector; a wavelength around 250-285 nm is a reasonable starting point for thiadiazole derivatives.[7]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40°C

Step 6: Data Analysis and Interpretation

  • For each time point, calculate the percentage of this compound remaining relative to the t=0 sample.

  • Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time for each pH.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k).

  • The half-life (t½) at each pH can be calculated using the formula: t½ = 0.693 / k .

  • Summarize the results in a table, comparing the rate constants and half-lives at each pH.

Section 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No degradation observed, even at high temp/extreme pH. 1. Compound is highly stable. 2. Incubation time is too short. 3. Co-solvent is protecting the compound.1. Increase temperature (e.g., to 80°C) or acid/base concentration (e.g., to 0.1 N). 2. Extend the study duration. 3. Ensure the organic co-solvent percentage is minimal (<1-2%).
Compound precipitates in aqueous buffer. 1. Low aqueous solubility at that specific pH. 2. Buffer salts are causing "salting out".1. Lower the initial concentration of the compound. 2. Add a minimal amount of a co-solvent like acetonitrile or DMSO (verify compatibility with your assay). 3. Filter the sample through a 0.22 µm syringe filter before injection.
Poor peak shape (tailing/fronting) in HPLC. 1. Mismatch between sample diluent and mobile phase. 2. Column overload. 3. Secondary interactions with column silanols.1. Ensure the final sample diluent is as close to the mobile phase composition as possible. 2. Reduce the injection concentration/volume. 3. Adjust the mobile phase pH. Adding a small amount of an ion-pairing agent or using a different column (e.g., end-capped) can help.
High variability between replicate injections. 1. Incomplete dissolution or precipitation in the vial. 2. Autosampler issues. 3. Ongoing degradation in the autosampler tray.1. Sonicate the stock solution and visually inspect samples for particulates. 2. Perform autosampler maintenance and checks. 3. Use a cooled autosampler (e.g., 4°C) and analyze samples promptly after quenching.

Section 4: Hypothesized Degradation Pathway

The following diagram illustrates a plausible hydrolytic degradation pathway for this compound under basic conditions, leading to ring cleavage. Structure elucidation of actual degradants would require LC-MS analysis.

Caption: Potential hydrolytic cleavage of the thiadiazole ring.

Section 5: References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: --INVALID-LINK--

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: --INVALID-LINK--

  • ICH. Quality Guidelines. Available from: --INVALID-LINK--

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: --INVALID-LINK--

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: --INVALID-LINK--

  • Benchchem. Stability issues of 5-Amino-3-isopropyl-1,2,4-thiadiazole in solution. Available from: --INVALID-LINK--

  • ResearchGate. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. Available from: --INVALID-LINK--

  • ResearchGate. Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. Available from: --INVALID-LINK--

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available from: --INVALID-LINK--

  • Iraqi Academic Scientific Journals. (2024, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available from: --INVALID-LINK--

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: --INVALID-LINK--

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: --INVALID-LINK--

  • SciSpace. (2016, December 14). Forced Degradation Studies. Available from: --INVALID-LINK--

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to Preventing Precipitation of 5-isopropyl-1,3,4-thiadiazol-2-amine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in cell-based assays: the precipitation of small molecules. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to the handling of 5-isopropyl-1,3,4-thiadiazol-2-amine and structurally similar compounds in cell culture media. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to maintain compound solubility and ensure the integrity of their experimental results.

I. Understanding the Challenge: Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of this compound immediately after adding my DMSO stock to the cell culture medium. What is causing this?

A1: This phenomenon, often termed "crashing out," is primarily due to a rapid solvent switch. This compound, like many small molecules, is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but has limited solubility in aqueous environments like cell culture media. When a concentrated DMSO stock is introduced into the medium, the compound is abruptly exposed to an environment where it is less soluble, leading to immediate precipitation.

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: The solubility of this compound is governed by its molecular structure, which includes:

  • A Weakly Basic Amine Group: The 2-amine group on the thiadiazole ring is weakly basic. A predicted pKa value for this compound is approximately 3.73. This means that at physiological pH (around 7.4), the compound will be predominantly in its neutral, less soluble form. In acidic conditions (pH < pKa), the amine group becomes protonated, forming a more soluble salt.

  • Hydrophobic Isopropyl Group: The isopropyl group at the 5-position is non-polar and contributes to the overall hydrophobicity of the molecule, further limiting its aqueous solubility.

  • Thiadiazole Ring: The heterocyclic thiadiazole ring itself has polar characteristics due to the nitrogen and sulfur atoms, which can participate in hydrogen bonding, but this is often not sufficient to overcome the low aqueous solubility.

Q3: Can the composition of my cell culture medium affect the solubility of the compound?

A3: Absolutely. Cell culture media are complex mixtures of salts, amino acids, vitamins, glucose, and often serum proteins. These components can influence compound solubility in several ways:

  • pH and Buffering Capacity: The bicarbonate buffering system in most media maintains a physiological pH (typically 7.2-7.4). As explained above, this pH promotes the less soluble, neutral form of this compound.

  • Salt Concentration: High salt concentrations can sometimes decrease the solubility of organic compounds through a "salting-out" effect.

  • Serum Proteins: If you are using a medium supplemented with Fetal Bovine Serum (FBS) or other sera, the proteins (primarily albumin) can bind to hydrophobic compounds. This binding can effectively increase the total amount of the compound in the medium by keeping it in a soluble, protein-bound state. However, it is the unbound, free concentration of the compound that is generally considered biologically active.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4:

  • Kinetic solubility is the concentration of a compound that can be reached by dissolving it from a high-concentration stock (like in DMSO) into an aqueous buffer and observing the point of precipitation over a short period. This is often what is initially observed in cell culture experiments.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent, determined over a longer incubation period (e.g., 24-48 hours) to ensure a saturated solution is formed.

For cell-based assays, understanding kinetic solubility is crucial to avoid immediate precipitation upon compound addition. However, for longer-term experiments, if the kinetic concentration exceeds the thermodynamic solubility, the compound may precipitate over time.

II. Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This guide provides a systematic workflow to diagnose and resolve precipitation issues with this compound.

.dot

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Step 1: Verify Stock Solution - Is the stock solution clear? - Is the DMSO anhydrous? Start->Check_Stock Stock_Issue Issue: Stock Solution Problem - Redissolve compound (gentle warming/sonication). - Prepare fresh stock with anhydrous DMSO. Check_Stock->Stock_Issue No Check_Dilution Step 2: Optimize Dilution Method - What is the final DMSO concentration? - How was the dilution performed? Check_Stock->Check_Dilution Yes Stock_Issue->Check_Stock Resolved Dilution_Issue Issue: Suboptimal Dilution - Use serial dilutions. - Add stock to media dropwise with mixing. - Keep final DMSO <0.5%. Check_Dilution->Dilution_Issue Suboptimal Check_Solubility Step 3: Assess Compound Solubility - What is the target concentration? - Is it above the solubility limit? Check_Dilution->Check_Solubility Optimal Dilution_Issue->Check_Dilution Improved Solubility_Issue Issue: Concentration Exceeds Solubility - Lower the final concentration. - Determine the maximum soluble concentration experimentally. Check_Solubility->Solubility_Issue Yes Advanced_Strategies Step 4: Employ Advanced Solubilization Strategies - Is precipitation still occurring at the desired concentration? Check_Solubility->Advanced_Strategies No Solubility_Issue->Check_Solubility Adjusted Use_Cosolvent Option A: Use a Co-solvent - Test different co-solvents (e.g., Ethanol, PEG-400). - Determine cell line tolerance. Advanced_Strategies->Use_Cosolvent Adjust_pH Option B: Adjust pH (for stock preparation) - Prepare a more acidic stock solution (e.g., in HCl) before neutralization in media. Advanced_Strategies->Adjust_pH Use_Cyclodextrin Option C: Use a Solubilizing Agent - Incorporate Hydroxypropyl-β-cyclodextrin (HPβCD). - Forms inclusion complexes to enhance solubility. Advanced_Strategies->Use_Cyclodextrin Success Problem Resolved: Clear Solution Use_Cosolvent->Success Adjust_pH->Success Use_Cyclodextrin->Success

Caption: Troubleshooting workflow for precipitation of this compound.

Detailed Troubleshooting Steps:

Step 1: Verify the Integrity of Your Stock Solution

  • Observation: Before troubleshooting downstream steps, ensure your stock solution is not the source of the problem.

  • Action:

    • Visually inspect your DMSO stock solution. It should be completely clear with no visible particulates.

    • If particulates are present, try gentle warming (37°C) and vortexing or brief sonication to redissolve the compound.

    • Always use anhydrous, high-purity DMSO for preparing stock solutions. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.

Step 2: Optimize the Dilution Procedure

  • Rationale: The method of dilution is critical to avoid "solvent shock."

  • Action:

    • Keep Final DMSO Concentration Low: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, in your cell culture medium. Most cell lines tolerate these concentrations without significant cytotoxicity.

    • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can be done either by making intermediate dilutions of your DMSO stock in DMSO, or by serially diluting the compound in the cell culture medium.

    • Gradual Addition and Mixing: When adding the DMSO stock to the medium, do so dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations.

    • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and many compounds are more soluble at this temperature.

Step 3: Determine the Maximum Soluble Concentration

  • Rationale: Your desired experimental concentration may exceed the compound's kinetic solubility in the cell culture medium.

  • Action: Perform a simple kinetic solubility test to determine the maximum workable concentration. A detailed protocol is provided in Section III.

Step 4: Employ Advanced Solubilization Strategies

If precipitation persists at your desired concentration even after optimizing the dilution procedure, consider these advanced strategies:

  • A. Use of Co-solvents:

    • Concept: In addition to DMSO, other less-toxic organic solvents can be used to improve solubility.

    • Examples: Ethanol, polyethylene glycol 400 (PEG-400), or propylene glycol can be tested.

    • Considerations: The total concentration of organic solvents should be kept to a minimum, and the tolerance of your specific cell line to the chosen co-solvent must be determined.

  • B. pH Adjustment (for Stock Preparation):

    • Concept: Since this compound is a weak base, its solubility is higher at a lower pH.

    • Application: For some applications, a highly concentrated stock solution can be prepared in a slightly acidic aqueous buffer (e.g., pH 4-5) where the compound is protonated and more soluble. This acidic stock can then be carefully neutralized upon further dilution into the final cell culture medium.

    • Caution: This method requires careful control of the final pH of the culture medium to ensure it remains within the physiological range for your cells.

  • C. Utilize a Solubilizing Agent: Cyclodextrins

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions.

    • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used and well-tolerated cyclodextrin derivative in cell culture applications.

    • Application: HPβCD can be added to the cell culture medium before the addition of the compound's DMSO stock. The optimal concentration of HPβCD will need to be determined empirically but often ranges from 1-10 mM.

III. Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Calculate Mass: Determine the mass of this compound (Molecular Weight: 143.21 g/mol ) required to make a 100 mM stock solution. For 1 mL of stock, you will need 14.32 mg.

  • Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous, cell culture grade DMSO.

  • Dissolve: Vortex the tube vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm to 37°C until the compound is fully dissolved.

  • Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment by Visual Inspection

  • Prepare Dilutions: In a 96-well plate, prepare a series of dilutions of your compound in pre-warmed (37°C) cell culture medium. For example, a 2-fold serial dilution starting from a high concentration (e.g., 200 µM).

  • Incubate: Incubate the plate at 37°C in a humidified incubator.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation immediately after dilution and at several time points (e.g., 1, 4, and 24 hours) under a microscope.

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is considered the maximum kinetic solubility under your experimental conditions.

Protocol 3: Serial Dilution of DMSO Stock for Cell-Based Assays

This protocol ensures a final DMSO concentration of 0.1% across all tested concentrations.

  • Prepare 1000x Stock Solutions: In 100% DMSO, prepare stock solutions that are 1000 times more concentrated than your desired final concentrations. For example, to test final concentrations of 100 µM, 50 µM, and 25 µM, prepare 100 mM, 50 mM, and 25 mM stocks in DMSO.

  • Dilute into Medium: For each concentration, add 1 µL of the corresponding 1000x DMSO stock to 999 µL of pre-warmed cell culture medium. This will result in your desired final concentrations with a constant 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of cell culture medium.

.dot

Serial_Dilution Stock_100mM 100 mM Stock in 100% DMSO Final_100uM Final: 100 µM (0.1% DMSO) Stock_100mM->Final_100uM 1 µL Stock_50mM 50 mM Stock in 100% DMSO Final_50uM Final: 50 µM (0.1% DMSO) Stock_50mM->Final_50uM 1 µL Stock_25mM 25 mM Stock in 100% DMSO Final_25uM Final: 25 µM (0.1% DMSO) Stock_25mM->Final_25uM 1 µL Medium 999 µL Cell Culture Medium Medium->Final_100uM Medium->Final_50uM Medium->Final_25uM

Caption: Serial dilution workflow to maintain a constant DMSO concentration.

IV. Summary of Key Parameters

ParameterRecommendationRationale
Solvent for Stock Anhydrous, high-purity DMSOMinimizes water contamination, which can reduce solubility of hydrophobic compounds.
Stock Concentration 10-100 mMAllows for small volumes to be added to the final medium, keeping the organic solvent concentration low.
Final DMSO % ≤ 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced cytotoxicity to most cell lines.
Medium Temperature Pre-warm to 37°CSolubility is generally higher at physiological temperatures.
Dilution Method Serial dilution, dropwise addition with mixingPrevents "solvent shock" and immediate precipitation.
pH Considerations Be aware of the compound's pKa (~3.73)At physiological pH (~7.4), the compound is less soluble. Acidic conditions increase solubility.
Solubilizing Agents Consider 2-Hydroxypropyl-β-cyclodextrinCan form inclusion complexes to enhance aqueous solubility.

V. References

  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro. Retrieved from BenchChem website.

  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from ResearchGate.

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media? Retrieved from ResearchGate.

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from Sigma-Aldrich website.

  • Benchchem. (2025). Troubleshooting precipitation of methyl p-coumarate in cell culture media. Retrieved from Benchchem website.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Retrieved from Abcam website.

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from Procell website.

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from ResearchGate.

  • Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from Ovid website.

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website.

  • PubMed. (1991). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Retrieved from PubMed.

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from LifeTein website.

  • Scientific Reports. (2023). Fetal bovine serum, an important factor affecting the reproducibility of cell experiments. Retrieved from Nature website.

  • ResearchGate. (2025). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Retrieved from ResearchGate.

  • PubMed. (2010). 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors. Retrieved from PubMed.

  • MCE. (n.d.). Compound Handling Instructions. Retrieved from MCE website.

  • Frontiers in Bioengineering and Biotechnology. (2024). Fetal bovine serum: how to leave it behind in the pursuit of more reliable science. Retrieved from Frontiers website. 21

Technical Support Center: Synthesis of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-isopropyl-1,3,4-thiadiazol-2-amine. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.

Overview of the Synthesis Pathway

The most prevalent and reliable method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate.[1][2] This intermediate is typically formed from the reaction of a carboxylic acid (isovaleric acid) or its derivative with thiosemicarbazide. The subsequent intramolecular cyclization and dehydration step is crucial for forming the thiadiazole ring.

The general reaction is as follows:

  • Step 1 (Acylation): Isovaleric acid reacts with thiosemicarbazide to form N-(isovaleryl)thiosemicarbazide.

  • Step 2 (Cyclodehydration): The intermediate cyclizes in the presence of a strong acid and dehydrating agent to yield the final product.

// Reactants IV [label="Isovaleric Acid\n(CH3)2CHCH2COOH"]; TSC [label="Thiosemicarbazide\nNH2NHCSNH2"];

// Intermediate Intermediate [label="N-(Isovaleryl)thiosemicarbazide\n(Intermediate)"];

// Product Product [label="this compound"]; Water [label="H2O"];

// Reagents reagent1 [label="Step 1:\nAcylation", shape=plaintext]; reagent2 [label="Step 2:\nAcid-Catalyzed\nCyclodehydration\n(e.g., H2SO4, POCl3)", shape=plaintext, fontcolor="#EA4335"];

// Connections {rank=same; IV; TSC;} IV -> Intermediate; TSC -> Intermediate; Intermediate -> Product [label="-H2O"]; Product -> Water [style=invis]; // for layout

// Invisible nodes for labels lab1 [pos="2,1.5!", shape=plaintext, label=""]; lab2 [pos="5,1.5!", shape=plaintext, label=""];

// Edges to labels lab1 -> Intermediate [style=invis]; lab2 -> Product [style=invis]; reagent1 [pos="3.5,2.0!"]; reagent2 [pos="6.5,1.0!"]; } caption="General synthesis of this compound."

Troubleshooting Guide: Addressing Low Yield

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most common causes and how can I begin to troubleshoot?

Low yield is a multifaceted problem that requires systematic investigation.[3] The primary culprits are often suboptimal reaction conditions, reagent quality, or competing side reactions.

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Q2: My reaction stalls; TLC analysis shows significant amounts of unreacted thiosemicarbazide and/or the acyl intermediate. How do I drive the reaction to completion?

An incomplete reaction points to insufficient activation energy or an ineffective dehydrating agent.

  • Causality: The cyclodehydration step requires the removal of a water molecule to form the stable aromatic thiadiazole ring. This process has a significant energy barrier and is often reversible without a strong dehydrating agent to sequester water.

  • Solutions:

    • Temperature & Time: Cautiously increase the reaction temperature in 5-10°C increments. Monitor by TLC every 30-60 minutes. If the reaction proceeds without significant decomposition, extend the reaction time.

    • Dehydrating Agent: The choice of acid is critical. Concentrated sulfuric acid is effective but can cause charring at high temperatures.[2] Phosphorus oxychloride (POCl₃) is an excellent choice as it acts as both a catalyst and a dehydrating agent.[4] Polyphosphoric acid (PPA) is another strong alternative.[1] If you are using a milder method, you may need to switch to a more potent agent.

Dehydrating AgentTypical ConditionsProsCons
Conc. H₂SO₄ 0-100°CInexpensive, readily availableCan cause charring, strongly oxidizing
POCl₃ RefluxHigh yielding, acts as solvent/reagentCorrosive, requires careful handling
PPA 80-120°CStrong dehydrator, good for difficult substratesViscous, difficult to stir and work up
PPE 60-80°CMilder conditions, one-pot synthesisLess common, may be less effective
Q3: The reaction mixture turns dark brown or black, and the final product is difficult to purify. What is happening?

Darkening or charring is a clear sign of decomposition. This is most common when using strong, oxidizing acids like concentrated H₂SO₄ at elevated temperatures.

  • Causality: The thiosemicarbazide moiety and the resulting thiadiazole ring can be susceptible to oxidation and degradation under harsh acidic conditions and high heat.

  • Solutions:

    • Strict Temperature Control: Add the acylthiosemicarbazide (or the two starting materials) to the acid portion-wise in an ice bath to manage the initial exotherm. Do not allow the temperature to rise uncontrollably.

    • Alternative Reagents: Switch to a non-oxidizing dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][4] A newer, milder method involves using polyphosphate ester (PPE), which can give good yields without harsh conditions.[5][6]

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative side reactions.[3]

Q4: I've isolated a major side product. How do I identify and prevent it?

The most likely side product in this synthesis is the isomeric 3-isopropyl-1H-1,2,4-triazole-5-thiol .

  • Causality: The cyclization of acylthiosemicarbazides is regioselective and highly dependent on pH. In acidic media, cyclization proceeds via the sulfur atom attacking the carbonyl carbon, leading to the desired 1,3,4-thiadiazole.[7] However, under neutral or alkaline conditions, the terminal nitrogen of the thiosemicarbazide can act as the nucleophile, leading to the 1,2,4-triazole.[7]

  • Solutions:

    • Maintain Acidic Conditions: Ensure the reaction medium is and remains strongly acidic throughout. If performing a workup, neutralize the reaction mixture carefully and avoid making it basic for extended periods.

    • Characterization: The side product can be identified using ¹H NMR and Mass Spectrometry. The triazole isomer will have a different fragmentation pattern and chemical shifts compared to the desired thiadiazole.

    • Purification: If the side product does form, it can often be separated from the desired 2-amino-1,3,4-thiadiazole by column chromatography or careful recrystallization, as their polarities and solubilities will differ.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed formation of the 1,3,4-thiadiazole ring?

The mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the sulfur atom, and subsequent dehydration.

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>];

protonated [label="2. Nucleophilic Attack by Sulfur"]; step2 [label=<

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>];

dehydration [label="4. Dehydration"]; step4 [label=<

>];

product [label="Final Product"]; final_product [label=<

>];

// Arrows start -> step1 [style=invis]; step1 -> protonated [label="H+"]; protonated -> step2 [style=invis]; step2 -> cyclized [label="Intramolecular\ncyclization"]; cyclized -> step3 [style=invis]; step3 -> dehydration; dehydration -> step4 [style=invis]; step4 -> product [label="-H2O, -H+"]; product -> final_product [style=invis]; } caption="Simplified reaction mechanism (placeholder images)."

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon more electrophilic.

  • Cyclization: The lone pair on the sulfur atom attacks the activated carbonyl carbon in a 5-exo-tet cyclization.

  • Proton Transfer: A proton is transferred from the sulfur to one of the nitrogen atoms or the hydroxyl group.

  • Dehydration: The hydroxyl group is protonated to form a good leaving group (H₂O). Elimination of water and a final deprotonation step result in the formation of the aromatic 1,3,4-thiadiazole ring.

Q2: Can I use isovaleryl chloride instead of isovaleric acid?

Yes, using isovaleryl chloride for the initial acylation of thiosemicarbazide is a common and effective alternative. It is more reactive than the carboxylic acid and often leads to a cleaner formation of the N-(isovaleryl)thiosemicarbazide intermediate. The reaction can typically be run at lower temperatures, often in a solvent like pyridine or dichloromethane with a base to scavenge the HCl byproduct. The isolated intermediate is then subjected to the same acid-catalyzed cyclization conditions.

Q3: What is the best way to purify the final product?

This compound is typically a crystalline solid.

  • Neutralization and Filtration: After the reaction is complete, the mixture is cooled and slowly poured onto crushed ice. The acidic solution is then carefully neutralized with an aqueous base (e.g., sodium carbonate or ammonia solution) to a pH of 8-8.2.[8] The crude product precipitates and can be collected by vacuum filtration.

  • Recrystallization: The most effective method for purification is recrystallization. Common solvent systems include ethanol, ethanol/water mixtures, or DMF/water.[2][8] The choice of solvent depends on the impurities present. It is advisable to test solubility in several solvents on a small scale to find the optimal system that dissolves the product when hot but allows for good crystal formation upon cooling.

Detailed Experimental Protocols

Protocol 1: Synthesis using Phosphorus Oxychloride

This protocol is adapted from established methods for synthesizing 2-amino-1,3,4-thiadiazoles and is expected to give a good yield.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and isovaleric acid (1.1 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3-4 eq) dropwise via an addition funnel. The addition is exothermic and should be controlled.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110°C). Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto a stirred beaker of crushed ice. Caution: This will be highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution or concentrated ammonium hydroxide until the pH is approximately 8.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from an appropriate solvent (e.g., aqueous ethanol) to obtain pure this compound.

References

minimizing photodegradation of 5-isopropyl-1,3,4-thiadiazol-2-amine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-isopropyl-1,3,4-thiadiazol-2-amine Solutions

A Guide to Minimizing Photodegradation for Researchers

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust methodologies to ensure the stability and integrity of your experimental solutions. This guide is structured to address the specific challenges you may face with photodegradation, a common issue for heterocyclic compounds. We will move from general questions to in-depth troubleshooting of specific experimental problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring system.[1][2] This scaffold is of significant interest in medicinal chemistry and drug development due to its metabolic stability and capacity for diverse biological interactions.[1][3] The stability of your solution is paramount because any degradation directly impacts the compound's concentration, leading to inaccurate and irreproducible results in biological assays or analytical measurements.

Q2: Is this compound known to be sensitive to light?

Yes, many heterocyclic compounds, particularly those containing aromatic systems and heteroatoms like sulfur and nitrogen, exhibit photosensitivity.[4][5] The thiadiazole ring and the exocyclic amino group can absorb UV or visible light, which can initiate photochemical reactions.[6] Therefore, it is a best practice to assume photosensitivity and protect all solutions from light unless stability has been explicitly proven under your specific conditions.[4]

Q3: What are the immediate visual signs of potential degradation in my solution?

Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or the appearance of cloudiness. However, it is critical to understand that significant degradation (5-20%) can occur without any visible changes.[4][7] Relying solely on visual inspection is insufficient; analytical methods like HPLC are necessary to confirm the compound's purity and stability.[4]

Q4: What are the fundamental best practices for preparing and storing solutions of this compound?

To minimize the risk of photodegradation, adhere to the following fundamental practices:

  • Use Protective Glassware: Always prepare and store solutions in amber glass vials or bottles, which are specifically designed to block harmful UV and visible light wavelengths.[8][9][10][11][12]

  • Minimize Light Exposure: If amber vials are unavailable, wrap clear glass containers thoroughly in aluminum foil. When working with the solution, perform manipulations in a dimly lit area or under yellow "safe" lights where possible.[4]

  • Control Temperature: For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the solution into single-use volumes and store frozen at -20°C or -80°C to prevent degradation from both light and repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable protocols to resolve them.

Problem 1: My solution turned yellow after being left on the lab bench for a few hours. What happened and how do I fix it?
  • Causality: The yellowing of your solution is a strong indicator of photodegradation. Exposure to ambient laboratory light, which contains UV and visible light components, can trigger photochemical reactions in the this compound molecule.[13] Functional groups like double bonds and nitroaromatics are known to be photoreactive, and the heterocyclic thiadiazole ring system is susceptible.[6] This process can lead to the formation of colored degradation products.

  • Preventative Workflow: The most effective prevention strategy is rigorous light exclusion.

    • Immediate Action: Discard the discolored solution, as its concentration and purity are compromised.

    • Proper Storage: Prepare a fresh solution and immediately transfer it to an amber glass vial.[8][9][11] Amber glass is manufactured to filter out a broad spectrum of UV and low-wavelength visible light, effectively protecting the contents.[8]

    • Workstation Practice: When not in use, store the vial in a dark location, such as a drawer or refrigerator. Minimize the time the vial is exposed to light on the benchtop during your experiment.

  • Quantitative Verification: To understand the extent of the problem, you can quantify the degradation using UV-Vis spectroscopy or HPLC. A simple comparison is shown below.

Storage Condition (4 hours) Appearance Hypothetical % Degradation (HPLC) Impact on a 10µM solution
Clear Vial on Lab Bench (Direct Light)Noticeable Yellowing15-25%Effective concentration is now 7.5-8.5µM
Amber Vial on Lab BenchNo visible change< 1%Effective concentration remains ~10µM
Clear Vial Wrapped in FoilNo visible change< 1%Effective concentration remains ~10µM
Problem 2: My HPLC/LC-MS analysis shows unexpected peaks that weren't there in the initial analysis of the solid compound. Is this related to photodegradation?
  • Causality: Yes, this is a classic sign of degradation. Photodegradation pathways often involve complex reactions, including oxidation, ring cleavage, or isomerization, which result in the formation of new chemical entities (degradants).[14][15] These degradants will appear as new, unexpected peaks in your chromatogram, reducing the peak area of the parent compound and complicating data interpretation.

  • Troubleshooting Workflow: To definitively determine if the new peaks are photodegradants, a forced degradation study is the industry-standard approach, as recommended by regulatory bodies like the FDA and ICH.[14][16][17] This involves intentionally stressing the compound to accelerate the degradation process.

Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC prep_samples Prepare 3 Samples: 1. Time-Zero Control (T0) 2. Light-Protected Control (LP) 3. Light-Exposed Sample (LE) start->prep_samples run_hplc Analyze all 3 samples by HPLC simultaneously prep_samples->run_hplc compare Compare Chromatograms run_hplc->compare no_change Result: LE ≈ LP Peaks are likely impurities from solvent, column, or original solid. compare->no_change No significant difference between LE and LP change Result: New peaks in LE match unexpected peaks. Parent peak area is reduced. compare->change Significant difference between LE and LP conclusion Conclusion: Unexpected peaks are photodegradants. change->conclusion

Caption: Workflow to confirm if unexpected analytical peaks are from photodegradation.

  • Experimental Protocol: See Protocol 1: Forced Photodegradation Study in the section below for a detailed methodology.

Problem 3: My bioassay results are inconsistent, but my solutions look fine. Could photodegradation be a factor?
  • Self-Validating Protocol: To ensure the integrity of your assays, build validation steps into your workflow.

    • Quantify Before Use: Always quantify the concentration of your stock solution via HPLC or a qualified UV-Vis method immediately before preparing your dilutions for the assay.

    • Run a Stability Check: Prepare your final dilution in your assay medium and split it into two tubes. Keep one protected from light and expose the other to the same light conditions as your experiment for the full duration. Analyze both by HPLC afterward to see if any degradation occurred during the experiment itself.

    • Embrace Light Protection: Make it a standard practice to conduct all steps of your experiment under subdued light and use amber plates or foil-covered plates whenever possible.

Problem 4: How do solvent choice, pH, and temperature influence the rate of photodegradation?
  • Causality: These three factors create the chemical environment around your molecule and can significantly influence its stability.

    • Solvent: The polarity of the solvent can affect the stability of the excited states of the molecule after it absorbs light, potentially altering degradation pathways and rates.[18][19][20] Protic solvents (like water or ethanol) can also participate in photochemical reactions.

    • pH: The stability of the 1,3,4-thiadiazole ring can be pH-dependent. While generally stable in acidic conditions, some heterocyclic rings are susceptible to cleavage under basic (alkaline) conditions.[4] The protonation state of the amino group will also change with pH, which can affect the molecule's electron distribution and photosensitivity.

    • Temperature: While light provides the initial energy for photodegradation, temperature affects the kinetics of subsequent chemical reactions. Higher temperatures generally increase the rate of chemical reactions, potentially accelerating the breakdown of the molecule after the initial photochemical event.[21][22][23] However, the relationship can be complex, as very high temperatures can sometimes have other effects.[24][25]

  • Mitigation and Optimization:

    • Solvent Selection: If you have flexibility, test the compound's stability in a few different biocompatible solvents (e.g., DMSO, ethanol, buffered saline). Choose the one that shows the least degradation.

    • pH Control: Buffer your solutions to a slightly acidic or neutral pH (e.g., pH 6.0-7.4) if your experiment allows. Avoid highly basic conditions.

    • Temperature Management: Keep solutions cool whenever possible, both during storage and experiments, to slow the rate of any secondary degradation reactions.

Diagram 2: Decision Flowchart for Solution Handling

G start Prepare Solution of This compound storage_q Storage Duration? start->storage_q short_term Short-Term (< 48h) storage_q->short_term < 48h long_term Long-Term (> 48h) storage_q->long_term > 48h store_fridge Store in Amber Vial at 2-8°C short_term->store_fridge aliquot Aliquot into single-use Amber cryovials long_term->aliquot usage_q Ready to use in experiment? store_fridge->usage_q store_frozen Store at -20°C or -80°C aliquot->store_frozen store_frozen->usage_q protect Work under subdued light. Use amber plates or cover with foil. usage_q->protect Yes run_exp Perform Experiment protect->run_exp

Caption: Decision-making process for the storage and handling of solutions.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to rapidly determine if your compound is susceptible to photodegradation under controlled conditions, in accordance with ICH Q1B guidelines.[7]

Materials:

  • This compound

  • Appropriate solvent (e.g., Methanol, Acetonitrile, or your experimental buffer)

  • Two clear glass HPLC vials and one amber glass HPLC vial

  • Aluminum foil

  • Calibrated photostability chamber or a UV lamp (with known output, e.g., 200 watt-hours/m²)

  • Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).[7]

  • Sample Aliquoting:

    • Time-Zero (T0) Control: Immediately transfer an aliquot to an amber HPLC vial and place it in the dark at your intended analysis temperature. This is your baseline.

    • Light-Protected (LP) Control: Transfer an aliquot to a clear HPLC vial, wrap it completely in aluminum foil, and place it next to the light-exposed sample. This controls for thermal degradation.

    • Light-Exposed (LE) Sample: Transfer an aliquot to an unwrapped, clear HPLC vial.

  • Light Exposure: Place the LP and LE samples in the photostability chamber. Expose them to a controlled amount of light. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]

  • Analysis: After the exposure period, immediately analyze all three samples (T0, LP, and LE) in the same HPLC run.

  • Data Interpretation:

    • Compare the T0 and LP chromatograms. They should be nearly identical. Any significant difference points to thermal degradation.

    • Compare the LP and LE chromatograms. The appearance of new peaks and a corresponding decrease in the parent peak area in the LE sample confirms photodegradation.

References

Technical Support Center: Purity Assessment of 5-isopropyl-1,3,4-thiadiazol-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-isopropyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges in the purity assessment of this compound.

Introduction: The Analyte and the Challenge

This compound is a heterocyclic compound featuring a basic amine group.[1] This structural characteristic is a primary source of potential chromatographic issues, particularly peak tailing in reversed-phase HPLC.[2][3][4] The interaction of the basic amine with residual silanol groups on the surface of silica-based stationary phases can lead to asymmetrical peaks, compromising resolution and the accuracy of purity assessments.[3][4] This guide will provide a systematic approach to diagnosing and resolving these and other common HPLC problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis, offering probable causes and actionable solutions.

Issue 1: Significant Peak Tailing

Symptom: The peak for this compound exhibits an asymmetrical shape with a pronounced "tail," resulting in a tailing factor (Tf) significantly greater than 1.2.[5]

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like this is the interaction between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based column packing.[3][4]

    • Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH to around 3.0 or below will protonate the silanol groups, minimizing these secondary interactions.[3] A common approach is to add 0.1% formic acid or phosphoric acid to the mobile phase.[6] For MS compatibility, formic acid is preferred.[6]

    • Solution 2: Use of End-Capped Columns. Employ a modern, high-purity, end-capped C18 or C8 column. End-capping effectively blocks a significant portion of the residual silanol groups, reducing their availability for interaction with basic analytes.[4]

    • Solution 3: Increased Buffer Concentration. For UV detection, increasing the buffer concentration (e.g., phosphate buffer from 10 mM to 25 mM) at a neutral pH can enhance the ionic strength of the mobile phase, which helps to mask the silanol interactions.[3] Note that high buffer concentrations are generally not suitable for LC-MS applications due to the risk of ion suppression.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: To check for mass overload, dilute your sample and reinject.[3] If the peak shape improves, this indicates that the column was overloaded. You can also try reducing the injection volume.[3]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can expose more active silanol sites.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns.[5] If the problem persists, consider replacing the guard column (if used) or the analytical column itself.

Issue 2: Poor Resolution Between the Main Peak and Impurities

Symptom: The peak for this compound and a closely eluting impurity are not baseline-separated.

Probable Causes & Solutions:

  • Inadequate Mobile Phase Strength: The mobile phase may be too strong, causing the analyte and impurities to elute too quickly and without sufficient separation.

    • Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase by 5-10%.[5] This will increase retention times and potentially improve resolution.

  • Suboptimal Stationary Phase: The chosen column may not provide the necessary selectivity for the separation.

    • Solution: Experiment with a different stationary phase. For polar heterocyclic amines, a C8 column or a column with a different chemistry, such as a polar-embedded phase, might offer better selectivity.[5][7]

  • Gradient Elution Not Optimized: For complex samples with multiple impurities, an isocratic method may not provide adequate separation.

    • Solution: Develop a gradient elution method. Start with a lower percentage of organic modifier and gradually increase it over the course of the run. This can help to separate early-eluting polar impurities from the main peak and also elute more strongly retained nonpolar impurities.[8][9]

Issue 3: Retention Time Drift

Symptom: The retention time of the main peak shifts significantly between injections or over a sequence of runs.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) before starting the analytical run.[10]

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can lead to shifts in retention time.[10]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[10] Use a mobile phase preparation protocol that ensures consistency.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the analytical column.[10]

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.[11]

    • Solution: Perform routine maintenance on the HPLC pump. Check for leaks and ensure the pump is delivering a consistent flow rate.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purity analysis of this compound?

A1: A good starting point for method development would be a reversed-phase method using a C18 or C8 column. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier is recommended.[6][12]

Parameter Recommendation
Column C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable initial percentage of B, then ramp up.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Column Temperature 30 °C

This is a general starting point and will likely require optimization.

Q2: How can I confirm the identity of the main peak?

A2: The identity of the main peak can be confirmed by comparing its retention time to that of a certified reference standard of this compound. For unequivocal identification, hyphenated techniques such as HPLC-MS (Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak.[13]

Q3: My compound seems to be degrading on the column. What can I do?

A3: While the 1,3,4-thiadiazole ring is generally stable in acidic conditions, degradation can still occur.[14]

  • Check Mobile Phase pH: Ensure the pH is not at an extreme that could cause hydrolysis of the amine group or cleavage of the thiadiazole ring.[14]

  • Use a Milder Acidic Modifier: If using a strong acid like phosphoric acid, consider switching to a weaker acid like formic or acetic acid.

  • Reduce Analysis Time: A faster analysis with a shorter column or a higher flow rate (while maintaining resolution) can minimize the time the analyte spends on the column.

Q4: What are the key system suitability parameters I should monitor?

A4: To ensure the validity of your results, you should monitor the following system suitability parameters:

  • Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5.[4]

  • Theoretical Plates (N): A measure of column efficiency. A high number of theoretical plates is desirable.

  • Resolution (Rs): The degree of separation between adjacent peaks. A resolution of >1.5 is generally considered baseline separation.

  • Repeatability (%RSD): The precision of replicate injections of a standard solution. The %RSD for peak area and retention time should be within acceptable limits (e.g., <2%).

Experimental Workflow & Diagrams

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Tf > 1.2) Check_Overload Dilute Sample & Re-inject Start->Check_Overload Improved Peak Shape Improved? Check_Overload->Improved Overload_Confirmed Issue: Column Overload Solution: Reduce sample concentration/injection volume Improved->Overload_Confirmed Yes No_Improvement No Improvement Improved->No_Improvement No Check_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) No_Improvement->Check_pH Improved2 Peak Shape Improved? Check_pH->Improved2 pH_Confirmed Issue: Silanol Interactions Solution: Maintain low pH in mobile phase Improved2->pH_Confirmed Yes No_Improvement2 No Improvement Improved2->No_Improvement2 No Check_Column Use End-Capped Column or Flush/Replace Column No_Improvement2->Check_Column Improved3 Peak Shape Improved? Check_Column->Improved3 Column_Confirmed Issue: Column Activity/ Contamination Solution: Use appropriate column and maintenance Improved3->Column_Confirmed Yes Further_Investigation Further Investigation Needed Improved3->Further_Investigation No

Caption: A logical workflow for troubleshooting peak tailing issues.

General HPLC Purity Assessment Protocol

HPLC_Protocol Prep 1. Sample & Mobile Phase Preparation Equilibrate 2. System & Column Equilibration Prep->Equilibrate SST 3. System Suitability Test (SST) Equilibrate->SST SST_Pass SST Passed? SST->SST_Pass Inject 4. Inject Sample SST_Pass->Inject Yes Troubleshoot Troubleshoot System (See Guide) SST_Pass->Troubleshoot No Acquire 5. Data Acquisition Inject->Acquire Integrate 6. Peak Integration & Purity Calculation Acquire->Integrate Report 7. Generate Report Integrate->Report Troubleshoot->Equilibrate

Caption: A step-by-step protocol for HPLC purity assessment.

References

Validation & Comparative

A Comparative Guide to the Mechanistic Evaluation of 5-isopropyl-1,3,4-thiadiazol-2-amine and Related Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the mechanism of action of 5-isopropyl-1,3,4-thiadiazol-2-amine. While specific mechanistic studies on this particular molecule are not extensively documented in publicly available literature, the broader class of 1,3,4-thiadiazole derivatives has been the subject of significant research, revealing a wide array of biological activities. This document synthesizes the known mechanisms of action for the 1,3,4-thiadiazole scaffold and presents a comparative guide with detailed experimental protocols to facilitate the investigation of this compound and its analogues.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and a sulfur atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds with a broad spectrum of pharmacological activities.[1][2] Its metabolic stability and ability to participate in various biological interactions make it an attractive core for the design of novel therapeutic agents.[3][4] Derivatives of 1,3,4-thiadiazole have demonstrated potential as anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents.[5]

The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety and the overall aromaticity of the ring system, which contributes to its in vivo stability.[2] The diverse pharmacological profiles of these compounds stem from their ability to interact with a variety of biological targets.

Potential Mechanisms of Action: A Comparative Overview

Based on extensive research into 1,3,4-thiadiazole derivatives, several key mechanisms of action have been proposed and, in many cases, experimentally validated. Below is a comparison of the most prominent mechanisms, which can serve as a roadmap for investigating this compound.

Anticancer Activity

The 2-amino-1,3,4-thiadiazole moiety is a promising foundation for the development of anticancer agents.[3] The introduction of an aromatic ring at the 5-position of the thiadiazole core has been shown to enhance the anticancer effect.[3]

Table 1: Comparison of Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives

Mechanism of ActionTargetExample Compound ClassKey Experimental Findings
Enzyme Inhibition
Kinase InhibitionEGFR, HER-2, FAK5-aryl substituted 1,3,4-thiadiazole-2-amine derivativesPotent inhibition of EGFR and HER-2 with IC50 values in the nanomolar range.[6] Inhibition of focal adhesion kinase (FAK) by targeting the ATP-binding pocket.[3]
Topoisomerase II Inhibition-1,3,4-thiadiazole-2-amine derivatives-[3]
Carbonic Anhydrase InhibitionCarbonic AnhydrasesMethazolamide, AcetazolamideClinically used drugs that contain the 1,3,4-thiadiazole nucleus.[5]
Histone Deacetylase (HDAC) InhibitionHDACs-A recognized mechanism for the antitumor activity of some 1,3,4-thiadiazole derivatives.[3][5]
Disruption of Nucleic Acid Synthesis DNA and RNA polymerases-Inhibition of RNA and DNA synthesis without affecting protein synthesis.[5]
Induction of Apoptosis Caspases, Bax/Bcl-2 ratioNew 1,3,4-thiadiazole derivativesInduction of apoptosis and increased DNA fragmentation in cancer cells.[7] Arrest of the cell cycle at the G2/M phase and a proapoptotic mechanism involving an increase in the Bax/Bcl-2 ratio and levels of caspases 6, 7, and 9.[6]

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification Kinase Inhibition Assays Kinase Inhibition Assays Hit Identification->Kinase Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Western Blotting Western Blotting Apoptosis Assays->Western Blotting

Caption: Workflow for anticancer evaluation of thiadiazole derivatives.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][9]

A primary proposed mechanism for the antifungal activity of thiadiazole derivatives is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. The key enzyme in this pathway, lanosterol 14α-demethylase, is a common target for antifungal drugs.

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Thiadiazole Thiadiazole Lanosterol 14α-demethylase Lanosterol 14α-demethylase Thiadiazole->Lanosterol 14α-demethylase Inhibition

Caption: Proposed inhibition of ergosterol biosynthesis by thiadiazoles.

Another identified antifungal mechanism for some 1,3,4-thiadiazole derivatives is the disruption of cell wall biogenesis .[10][11] This can lead to an inability of the fungal cells to maintain their shape, increased cell size, and leakage of cellular contents.[11]

The antibacterial mechanism of 1,3,4-thiadiazoles is less specifically defined but is thought to involve the disruption of essential cellular processes. The thiadiazole ring can act as a bioisostere of the thiazole ring found in some antibiotics, suggesting a potential for similar modes of action.[2]

Table 2: Comparison of Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

OrganismCompound ClassMIC Range (µg/mL)Reference
Staphylococcus aureusSchiff bases of 5-amino-1,3,4-thiadiazole-2-thiol8 - >128[12]
Escherichia coli2-amino-1,3,4-thiadiazole derivatives>1000[8]
Candida albicans4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol8 - 96[10][11]
Aspergillus nigerSchiff bases of 5-amino-1,3,4-thiadiazole-2-thiol8 - >128[12]

Experimental Protocols

To facilitate the investigation of this compound, the following detailed protocols for key experiments are provided.

Synthesis of 5-substituted-1,3,4-thiadiazol-2-amines

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclodehydration of a carboxylic acid and thiosemicarbazide.[3][13]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Cyclizing Agent: Slowly add a dehydrating/cyclizing agent such as phosphorus oxychloride or polyphosphate ester (PPE) to the mixture under controlled temperature conditions.[3][13]

  • Reaction: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water or a basic solution to neutralize the acid.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparative compounds) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution for Antifungal Susceptibility

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungi with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While the specific mechanism of action of this compound remains to be elucidated, the extensive research on related compounds provides a solid foundation for its investigation. The comparative data and detailed experimental protocols presented in this guide are intended to empower researchers to systematically evaluate its biological activities and uncover its therapeutic potential. Future studies should focus on a multi-pronged approach, combining in vitro screening with in-depth mechanistic studies to fully characterize the pharmacological profile of this and other novel thiadiazole derivatives.

References

structure-activity relationship of 5-isopropyl-1,3,4-thiadiazol-2-amine analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 5-Isopropyl-1,3,4-thiadiazol-2-amine Analogs

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including its mesoionic character which allows for improved membrane permeability, make it a cornerstone for developing novel therapeutic agents.[5] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4][6]

This guide focuses on a specific, promising subset: analogs of This compound . Here, the isopropyl group at the 5-position provides a distinct lipophilic character, potentially enhancing cell wall or membrane penetration, a crucial factor for bioavailability.[7] The primary amino group at the 2-position serves as a versatile synthetic handle, allowing for extensive chemical modifications to explore and optimize biological activity.

Our objective is to provide a comparative analysis of the structure-activity relationships (SAR) for this class of compounds. By synthesizing data from multiple studies, we will explore how specific structural modifications influence biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Scaffold: Key Positions for Derivatization

The foundational structure of this compound presents two primary sites for chemical modification to generate analogs with diverse biological profiles. The most frequently explored site is the 2-amino group, which can be readily acylated, alkylated, or condensed to form Schiff bases. The 5-isopropyl group, while defining the core of this guide, serves as an important lipophilic anchor, and its influence is best understood by comparison with other 5-substituted analogs.

Caption: Core structure of this compound with key modification sites.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of thiadiazole derivatives is profoundly influenced by the nature of the substituents at the C2 and C5 positions. The following analysis synthesizes findings from various studies to delineate these relationships.

Modifications at the 2-Amino Position: The Epicenter of Activity Modulation

The 2-amino group is the most common site for derivatization, acting as a powerful lever to tune the compound's electronic properties, steric profile, and hydrogen bonding capabilities.

  • N-Acylation and Amide Formation: Reacting the 2-amino group with various acid anhydrides or acyl chlorides is a cornerstone strategy.[8][9] The resulting amide linker allows for the introduction of diverse functionalities.

    • Aliphatic and Cycloaliphatic Amides: Analogs like N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide have demonstrated moderate fungicidal activity, indicating that small, compact lipophilic groups are well-tolerated and can confer specific bioactivities.[10]

    • Aromatic Amides: The introduction of an aromatic ring via an amide bond is a prevalent and effective strategy. The substitution pattern on this ring is critical. For instance, acetamide derivatives bearing a 4-chlorophenyl or 3-chlorophenyl group have shown potent anticancer activity, suggesting that electron-withdrawing groups can enhance cytotoxicity.[6]

  • Schiff Base Formation: Condensation of the 2-amino group with substituted aromatic aldehydes yields Schiff bases (imines), which significantly expands the structural diversity. Studies have shown that derivatives like N-(4-chlorobenzylidene)-5-aryl-1,3,4-thiadiazole-2-amine possess promising antimicrobial activity, outperforming standard antibiotics in some cases.[11] This highlights the importance of the azomethine (-N=CH-) linkage and the electronic nature of the appended aryl ring.

  • Hybridization with Other Pharmacophores: A highly successful approach involves linking the 2-amino position to other known bioactive scaffolds. This can lead to hybrid molecules with enhanced potency or even polypharmacological profiles.[12]

    • Piperazine Conjugates: Analogs incorporating a piperazine ring have shown potent cytotoxicity against cancer cell lines like MCF-7 and HepG2.[9] The substituent on the distal nitrogen of the piperazine ring further modulates this activity.

    • Isatin Hybrids: Linking the thiadiazole core to an isatin moiety has produced compounds with a broad range of pharmacological activities, including antifungal and anticancer effects.[12]

The Role of the 5-Isopropyl Group: A Lipophilic Anchor

While this guide centers on the 5-isopropyl scaffold, its contribution to bioactivity is best understood in comparison to other C5 substituents.

  • Alkyl Groups: The isopropyl group provides a balance of lipophilicity and steric bulk, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.[7] Other bulky alkyl groups, such as tert-butyl, have also been incorporated into active anticancer agents, suggesting a favorable role for non-polar substituents at this position.[6][13]

  • Aryl Groups: A vast body of research exists on 5-aryl-1,3,4-thiadiazole-2-amines.[8][9][14] These studies consistently show that the electronic properties of the aryl ring are a key determinant of activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) on a phenyl ring at the C5 position often correlate with increased anticancer activity.[6][9] The 5-isopropyl group, therefore, represents a non-aromatic, lipophilic alternative whose efficacy can be benchmarked against these well-documented aryl analogs.

The Indispensable 1,3,4-Thiadiazole Core

The thiadiazole ring is not merely a passive linker; its inherent properties are vital for biological function. The arrangement of sulfur and nitrogen atoms confers specific electronic and hydrogen-bonding characteristics. The importance of the sulfur atom, in particular, is demonstrated by isosteric replacement studies; substituting the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole analog has been shown to cause a dramatic loss of pharmacological activity, confirming the critical role of the sulfur heterocycle.[3]

Data Summary: Comparative Biological Activity of Analogs

The following table summarizes quantitative data from representative studies, illustrating the SAR principles discussed.

Compound ID / Class Core Modification Assay / Target Biological Activity (IC₅₀ / Zone of Inhibition) Key SAR Insight Reference
Class 1 N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-amineAntibacterial (S. aureus, E. coli)Zone of Inhibition: 10-20 mmN-acylation with different anhydride groups modulates antibacterial spectrum and potency.[8]Madhukar & Domala, 2024[8]
Compound 4e 5-(4-chlorophenyl), 2-amino linked to N-(2-furoyl)piperazineAnticancer (HepG2 cells)IC₅₀: 3.13 µg/mLThe combination of a 5-aryl group and a substituted piperazine at the 2-position yields high anticancer potency.[9]El-Sayed et al.
Compound 4i 5-(4-chlorophenyl), 2-amino linked to N-benzylpiperidineAnticancer (MCF-7 cells)IC₅₀: 2.32 µg/mLReplacing piperazine with piperidine while retaining the aromatic substituent demonstrates potent and selective activity.[9]El-Sayed et al.
Compound 30 5-amino-thio linked, 2-thio linked to N-(4-tert-butylphenyl)benzamideAnticancer (Pancreatic cancer cell line)IC₅₀: 1.7 µMA bulky tert-butyl group contributes to significant anticancer activity.[6]Review by Sławiński, 2021[6]
Class 2 Schiff bases of 5-aryl-1,3,4-thiadiazol-2-amineAntimicrobial (Various pathogens)Promising activity compared to CiprofloxacinFormation of a Schiff base with a 4-chlorobenzylidene moiety enhances antimicrobial effects.[11]Synthesis & SAR study[11]

Experimental Protocols: A Self-Validating System

Adherence to robust and reproducible methodologies is paramount. The following protocols provide detailed, step-by-step instructions for the synthesis and evaluation of thiadiazole analogs.

Protocol 1: General Synthesis of N-Acylated 5-Substituted-1,3,4-Thiadiazol-2-Amine Analogs

This protocol is adapted from established methods for the acylation of the 2-amino group.[7][8]

  • Solubilization: Dissolve the starting material, this compound (1.0 eq), in anhydrous pyridine or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride/anhydride reactant.

  • Cooling: Cool the solution to 0 °C using an ice bath. Causality: This moderates the exothermic reaction and prevents potential side reactions.

  • Reagent Addition: Slowly add the desired substituted acid chloride (1.1 eq) or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). Trustworthiness: TLC provides a reliable, real-time check for the consumption of starting material and the formation of the product.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization to yield the final N-acylated analog.

Protocol 2: In Vitro Antimicrobial Activity Screening (Disc Diffusion Method)

This is a standard, widely used method for assessing the antimicrobial potential of new chemical entities.[11][14]

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli, C. albicans) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared microbial inoculum using a sterile cotton swab.

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the synthesized thiadiazole analog (e.g., 100 µ g/disc ). A solvent control disc (e.g., DMSO) and a standard antibiotic disc (e.g., Ciprofloxacin) must be included in each plate. Trustworthiness: The inclusion of positive and negative controls is essential for validating the assay results.

  • Incubation: Place the discs onto the inoculated agar surface and gently press to ensure contact. Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Visualizing SAR and Experimental Workflows

Graphical representations can clarify complex relationships and processes.

SAR_Summary cluster_C2 Modifications at 2-Amino Position cluster_C5 Comparison at 5-Position cluster_activity Observed Biological Activity core This compound (Core Scaffold) schiff Schiff Base Formation (+ Aromatic Aldehyde) core->schiff acyl N-Acylation (+ Acid Chloride/Anhydride) core->acyl hybrid Hybridization (+ Piperazine/Isatin) core->hybrid aryl 5-Aryl Substitution (e.g., 4-Chlorophenyl) alkyl 5-Alkyl Substitution (e.g., Isopropyl, t-Butyl) antimicrobial Enhanced Antimicrobial Activity schiff->antimicrobial EWG on ring increases activity anticancer Potent Anticancer Activity acyl->anticancer Aromatic/heterocyclic groups are favorable hybrid->anticancer Synergistic effects observed aryl->anticancer EWG increases potency lipophilicity Increased Lipophilicity & Membrane Permeability alkyl->lipophilicity

Caption: A flowchart summarizing the key structure-activity relationships of thiadiazole analogs.

Experimental_Workflow start Starting Material (5-isopropyl-1,3,4- thiadiazol-2-amine) synthesis Chemical Synthesis (e.g., N-Acylation / Schiff Base) start->synthesis monitor Reaction Monitoring (TLC) synthesis->monitor monitor->synthesis Incomplete workup Workup & Purification (Extraction, Chromatography) monitor->workup Complete char Structural Characterization (NMR, Mass Spec, IR) workup->char screen Biological Screening (e.g., Antimicrobial Assay) char->screen data Data Analysis (IC₅₀, Zone of Inhibition) screen->data sar SAR Determination data->sar

Caption: A typical experimental workflow for the synthesis and evaluation of novel thiadiazole analogs.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications at the 2-amino position are the most effective means of modulating biological activity. The introduction of aromatic and heterocyclic moieties, either through amide linkages or as Schiff bases, is a particularly fruitful strategy for enhancing antimicrobial and anticancer potency. The 5-isopropyl group serves as a valuable lipophilic anchor, and its efficacy relative to 5-aryl analogs warrants further investigation across a wider range of biological targets.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing libraries with a broader array of substituents at the 2-amino position to refine SAR models.

  • Target Identification: Moving beyond broad phenotypic screening to identify the specific molecular targets (e.g., kinases, microbial enzymes) of the most potent analogs.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.[15]

  • Computational Modeling: Employing molecular docking and ADMET prediction to rationally design next-generation analogs with improved binding affinity and drug-like properties.

By integrating these strategies, the full therapeutic potential of this compound analogs can be realized, paving the way for the development of novel and effective drugs.

References

A Comparative Guide to the Biological Activity of 5-Isopropyl-1,3,4-thiadiazol-2-amine and Related Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a wide array of biological targets.[1][2] This versatile heterocyclic ring system is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The mesoionic character of the thiadiazole ring allows for effective penetration of cellular membranes, enhancing interaction with biological targets.[1][6] This guide provides a comparative analysis of the biological activity of 5-isopropyl-1,3,4-thiadiazol-2-amine and other structurally related 1,3,4-thiadiazole derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

Comparative Anticancer Activity

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[3][7] Their mechanisms of action are diverse and often involve the inhibition of critical cellular pathways, induction of apoptosis (programmed cell death), and interference with cell cycle progression.[3][8]

The nature of the substituent at the C5 position of the 1,3,4-thiadiazole ring plays a pivotal role in determining the anticancer potency. To illustrate this, the following table summarizes the in vitro anticancer activity (IC50 values) of this compound and other C5-substituted analogs against various cancer cell lines.

Compound IDScaffoldR (Position 5)Cell LineIC50 (µM)Reference
1 1,3,4-Thiadiazol-2-amine Isopropyl HepG2 (Liver) 65.6 [9]
21,3,4-Thiadiazol-2-amineMethylHepG2 (Liver)68.4[9]
31,3,4-Thiadiazol-2-aminePhenylMCF-7 (Breast)5.2[10]
41,3,4-Thiadiazol-2-amine4-ChlorophenylHepG2 (Liver)38.5[10]
51,3,4-Thiadiazol-2-amine4-FluorophenylNot SpecifiedPotent Activity[11]
61,3,4-Thiadiazol-2-amine4-NitrophenylNot SpecifiedModerate Activity[11]

Structure-Activity Relationship (SAR) Insights:

An analysis of the data reveals that the substituent at the 5-position significantly influences the cytotoxic activity. While the 5-isopropyl derivative (Compound 1) demonstrates moderate activity against the HepG2 liver cancer cell line, replacement of the isopropyl group with aromatic rings can lead to a notable increase in potency.[9][10] For instance, the presence of a phenyl group (Compound 3) results in a significantly lower IC50 value against the MCF-7 breast cancer cell line.[10]

Furthermore, the substitution pattern on the phenyl ring is a critical determinant of anticancer efficacy. Electron-withdrawing groups, such as chlorine (Compound 4) and fluorine (Compound 5), on the phenyl ring appear to enhance the cytotoxic effects.[10][11] This suggests that electronic properties and the potential for specific interactions with the target protein's active site are key factors in the anticancer activity of these thiadiazole derivatives.

Mechanistic Insights: Thiadiazoles as Anticancer Agents

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interfere with various cellular processes and signaling pathways crucial for cancer cell proliferation and survival.[3] Some of the key mechanisms include:

  • Induction of Apoptosis: Many thiadiazole compounds have been shown to trigger programmed cell death in cancer cells.[3]

  • Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, leading to an inhibition of cell division.[8]

  • Inhibition of Key Enzymes: Thiadiazoles can act as inhibitors of enzymes that are vital for cancer cell growth, such as topoisomerases and inosine monophosphate dehydrogenase (IMPDH).[3]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[3]

anticancer_mechanisms thiadiazole 1,3,4-Thiadiazole Derivatives apoptosis Induction of Apoptosis thiadiazole->apoptosis cell_cycle Cell Cycle Arrest thiadiazole->cell_cycle enzyme Enzyme Inhibition (e.g., Topoisomerase, IMPDH) thiadiazole->enzyme tubulin Tubulin Polymerization Inhibition thiadiazole->tubulin cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death enzyme->cell_death tubulin->cell_death

Caption: Potential anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Comparative Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of novel antimicrobial agents.[12][13] These compounds have demonstrated efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][14] The antimicrobial activity is often attributed to the presence of the =N-C-S moiety within the thiadiazole ring.[15]

The following table provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values for this compound and other C5-substituted analogs against representative bacterial strains.

Compound IDScaffoldR (Position 5)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)Reference
1 1,3,4-Thiadiazol-2-amine Isopropyl >100 >100 [16]
21,3,4-Thiadiazol-2-aminePhenyl50100[17]
31,3,4-Thiadiazol-2-amine4-Chlorophenyl20-28>100[14]
41,3,4-Thiadiazol-2-amine4-Fluorophenyl20-28>100[14]
51,3,4-Thiadiazol-2-amine4-Hydroxyphenyl2550[17]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial data indicates that the 5-isopropyl derivative (Compound 1) possesses weak antibacterial activity.[16] In contrast, the introduction of an aromatic ring at the 5-position generally leads to improved efficacy, particularly against Gram-positive bacteria like S. aureus.[17]

Similar to the anticancer activity, substitutions on the phenyl ring significantly modulate the antimicrobial potency. Halogenated derivatives, such as those with chloro (Compound 3) and fluoro (Compound 4) substituents, exhibit enhanced activity against S. aureus.[14] The presence of a hydroxyl group (Compound 5) also confers notable antibacterial activity against both S. aureus and E. coli.[17] These findings underscore the importance of the electronic and steric properties of the C5-substituent in determining the antimicrobial profile of 1,3,4-thiadiazole derivatives.

Mechanistic Insights: Thiadiazoles as Antimicrobial Agents

While the exact mechanisms of action can vary depending on the specific derivative and the microbial target, several potential pathways have been proposed for the antimicrobial effects of thiadiazoles:

  • Enzyme Inhibition: Thiadiazoles can inhibit essential microbial enzymes involved in processes like DNA replication, protein synthesis, or cell wall formation.

  • Disruption of Cell Membrane Integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Interference with Metabolic Pathways: These compounds can interfere with vital metabolic pathways within the microorganism, thereby inhibiting its growth and proliferation.

antimicrobial_mechanisms thiadiazole 1,3,4-Thiadiazole Derivatives enzyme Inhibition of Essential Enzymes thiadiazole->enzyme membrane Disruption of Cell Membrane Integrity thiadiazole->membrane metabolism Interference with Metabolic Pathways thiadiazole->metabolism inhibition Inhibition of Microbial Growth enzyme->inhibition membrane->inhibition metabolism->inhibition

Caption: Potential antimicrobial mechanisms of 1,3,4-thiadiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of thiadiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.[20]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

mtt_assay_workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Thiadiazole Derivatives seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[22][25]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension.[23] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[22]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[23]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

mic_determination_workflow start Start prepare_compound Prepare Serial Dilutions of Thiadiazole Compound start->prepare_compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate (18-24h) inoculate->incubate determine_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This comparative guide highlights the significant therapeutic potential of 1,3,4-thiadiazole derivatives, with a particular focus on the influence of the C5-substituent on their biological activity. While this compound exhibits moderate to weak anticancer and antimicrobial properties, the introduction of substituted aryl groups at this position can dramatically enhance potency. The structure-activity relationships discussed herein provide a valuable framework for the rational design and development of novel, more effective thiadiazole-based therapeutic agents. The detailed experimental protocols offer a standardized approach for the continued investigation and validation of these promising compounds in the fields of oncology and infectious diseases.

References

A Senior Application Scientist's Guide to Validating Hits from a Screen of 5-isopropyl-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a viable lead compound is fraught with potential pitfalls. The initial excitement of identifying "hits" can quickly dissipate if a rigorous and well-designed validation cascade is not implemented. This guide provides an in-depth, experience-driven comparison of methodologies for validating hits from a screen of 5-isopropyl-1,3,4-thiadiazol-2-amine derivatives, a scaffold known for its diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] We will move beyond a simple checklist of assays, delving into the causality behind experimental choices to construct a self-validating system that ensures only the most promising candidates progress.

The Rationale for a Multi-Step Validation Cascade

A primary high-throughput screen is merely the first filter.[3][4] Many initial hits are false positives, arising from assay interference, compound impurities, or non-specific mechanisms of action.[3][5][6] A robust validation workflow is therefore essential to systematically eliminate these artifacts and build a comprehensive data package for each validated hit. This iterative process increases confidence in the chemical matter and provides a solid foundation for subsequent hit-to-lead optimization.[7]

The following workflow is designed to be both rigorous and efficient, prioritizing experiments that provide the most critical information at each stage.

Hit_Validation_Workflow cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Cellular & Off-Target Profiling Hit_Confirmation Hit Confirmation (Dose-Response in Primary Assay) Analytical_Validation Analytical Validation (LC-MS, NMR) Hit_Confirmation->Analytical_Validation Confirmed Hits Computational_Triage Computational Triage (PAINS, Aggregators) Analytical_Validation->Computational_Triage Pure Compounds Orthogonal_Assay Orthogonal Biochemical Assay Computational_Triage->Orthogonal_Assay Triaged Hits Biophysical_Binding Biophysical Binding Assays (DSF, SPR, ITC) Orthogonal_Assay->Biophysical_Binding Orthogonal Confirmation Cell_Based_Assay Cell-Based Target Engagement & Functional Assays Biophysical_Binding->Cell_Based_Assay Direct Binders Counter_Screens Counter-Screens & Selectivity Profiling Cell_Based_Assay->Counter_Screens Cell-Active Hits Early_ADMET Early ADME/Tox Profiling Counter_Screens->Early_ADMET Selective Hits Validated_Hit Validated Hit Early_ADMET->Validated_Hit Validated Hits for Hit-to-Lead

Caption: A multi-phasic workflow for hit validation.

Phase 1: Hit Confirmation and Initial Triage

The primary goal of this initial phase is to quickly and cost-effectively eliminate the most common sources of false positives.

Dose-Response Confirmation in the Primary Assay

A single-point HTS result is not sufficient. The first step is to re-test the initial hits in the primary assay over a range of concentrations to generate a dose-response curve and determine the IC50 (or EC50) value.[4][5] This confirms the activity and provides a measure of potency. Compounds that are not dose-responsive should be deprioritized.[5]

Table 1: Hypothetical Dose-Response Confirmation Data

Compound IDHTS % Inhibition (10 µM)Confirmed IC50 (µM)Hill SlopeStatus
H-00185.22.11.10.98Confirmed
H-00278.95.80.90.97Confirmed
H-00365.4> 50--False Positive
H-00492.10.82.50.95Flagged (Steep Slope)

Compounds with steep Hill slopes may indicate non-specific mechanisms like aggregation and should be flagged for further investigation.[3]

Analytical Validation: Confirming Identity and Purity

It is crucial to verify that the biological activity observed is due to the intended compound and not an impurity.[3] Each confirmed hit should be subjected to analytical characterization to confirm its identity and assess its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and determine its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[3]

Only compounds with confirmed structure and purity (>95%) should proceed.[3]

Computational Triage and Analogue Expansion

Before committing to further resource-intensive assays, it's prudent to perform computational checks for known liabilities. This includes filtering for Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in many assays.[3] Additionally, clustering hits by chemical structure can help identify promising scaffolds and establish early structure-activity relationships (SAR).[3]

At this stage, purchasing or synthesizing commercially available analogues of promising hits can provide early insights into the SAR and increase confidence in a particular chemical series.[3]

Phase 2: On-Target Validation

Once a hit is confirmed and its chemical integrity is verified, the next critical step is to demonstrate that it directly interacts with the intended biological target.

Orthogonal Biochemical Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology.[3][5] This is a powerful method for identifying false positives that interfere with the specific readout of the primary screen.[3][8] For example, if the primary assay was luminescence-based, an orthogonal assay could utilize fluorescence polarization or absorbance.

Table 2: Comparison of Primary and Orthogonal Assay Results

Compound IDPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Fold ShiftStatus
H-0012.12.51.2Confirmed
H-0025.86.11.1Confirmed
H-0040.825.7>30False Positive (Assay Interference)
Biophysical Binding Assays

Biophysical methods provide direct evidence of target engagement and can determine the binding affinity and kinetics of the interaction.[5] Employing at least two different biophysical techniques is recommended to increase confidence.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A high-throughput method to detect the thermal stabilization of a protein upon ligand binding.[3][9] It's an excellent qualitative triage step.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the compound from the target, yielding a dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity, as it directly measures the heat change upon binding and can determine the stoichiometry of the interaction.[3][9]

Phase 3: Cellular and Off-Target Profiling

A compound that binds to its target in a test tube is promising, but its activity in a more physiologically relevant cellular context is the true test.[10][11][12]

Cell-Based Assays

Cell-based assays are crucial for confirming that a compound can cross the cell membrane and engage its target in a cellular environment.[13][14]

  • Cellular Thermal Shift Assay (CETSA): An adaptation of DSF for intact cells, providing evidence of target engagement in a physiological setting.[3]

  • Target-Specific Functional Assays: These assays measure a downstream consequence of target modulation. For example, if the target is a kinase, a cell-based assay could measure the phosphorylation of a known substrate.

Cell_Based_Assay_Workflow Start Biophysically Confirmed Hit CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Start->CETSA Functional_Assay Functional Cellular Assay (e.g., Substrate Phosphorylation) CETSA->Functional_Assay Target Engagement Confirmed Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Functional_Assay->Cytotoxicity Functional Activity Confirmed End Cell-Active Hit Cytotoxicity->End Non-Toxic at Efficacious Doses

Caption: Workflow for cellular validation of hits.

Counter-Screens and Selectivity Profiling

It is essential to assess the selectivity of a hit compound. Off-target effects are a major cause of toxicity and clinical trial failure.[15][16][17]

  • Technology Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescence-based assay).[6][18]

  • Selectivity Profiling: Screening the hit against a panel of related targets (e.g., other kinases if the primary target is a kinase) to determine its selectivity. A significant potency window between the desired target and off-targets is desirable.[18]

Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties can help to identify potential liabilities that may prevent its development into a drug.[9][19][20] While extensive ADME/Tox studies are conducted later in development, a number of in vitro assays can be employed at this stage:

  • Solubility: To ensure the compound is soluble enough for further testing.

  • Metabolic Stability: Using liver microsomes to assess how quickly the compound is metabolized.

  • Cytotoxicity: To determine the compound's general toxicity to cells.[6]

  • Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption.

Table 3: Comparative Early ADME/Tox Profile of Validated Hits

Compound IDKinetic Solubility (µM)Microsomal Stability (% remaining at 60 min)Cytotoxicity (CC50 in HeLa cells, µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
H-0017582> 5012.5
H-002153512.88.2

In this example, H-001 shows a more favorable early ADME/Tox profile than H-002, with higher solubility, better metabolic stability, lower cytotoxicity, and higher predicted permeability.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)
  • Preparation: Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Compound Addition: Dispense the master mix into a 96- or 384-well PCR plate. Add the test compounds to the wells at a final concentration of 10-20 µM. Include a DMSO control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a thermal gradient from 25 °C to 95 °C, increasing the temperature by 1 °C per minute.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition. A positive shift in Tm in the presence of a compound indicates binding and stabilization.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound or DMSO control for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods. A compound that binds to the target will stabilize it, resulting in more soluble protein at higher temperatures compared to the control.

Conclusion

The validation of hits from any screening campaign is a critical and multi-faceted process that requires a systematic and logical approach. For derivatives of this compound, this guide provides a framework for moving beyond simple activity confirmation to a comprehensive characterization of on-target activity, cellular efficacy, and early drug-like properties. By investing in a rigorous validation cascade, researchers can increase the probability of success in the subsequent, and more resource-intensive, stages of drug discovery, ensuring that only the most promising and well-characterized compounds advance toward the clinic. The poor validation of tool compounds has been cited as a contributing factor to the lack of reproducibility in research, making stringent validation all the more critical.[3][21]

References

Comparative Docking Analysis of 5-isopropyl-1,3,4-thiadiazol-2-amine with Known Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive, step-by-step comparative analysis of the molecular docking of 5-isopropyl-1,3,4-thiadiazol-2-amine and a selection of well-established inhibitors against Human Carbonic Anhydrase II (hCA II). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and design. We will delve into the rationale behind the experimental choices, present a detailed and reproducible docking protocol, and analyze the results to provide insights into the potential inhibitory activity of the lead compound.

Introduction: The Rationale for Targeting Carbonic Anhydrase II

Carbonic Anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Human Carbonic Anhydrase II (hCA II) is a well-studied isoform and an established drug target for various therapeutic areas, including glaucoma, epilepsy, and altitude sickness. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. Notably, several clinically used CA inhibitors, such as Acetazolamide and Methazolamide, feature this heterocyclic ring system. This structural similarity provides a strong rationale for investigating novel 1,3,4-thiadiazole derivatives, such as this compound, as potential hCA II inhibitors.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between a ligand and a protein's binding site, we can estimate the binding affinity and analyze the non-covalent interactions that stabilize the complex. This in-silico approach allows for the rapid screening of virtual compound libraries and provides valuable insights for lead optimization.

In this guide, we will compare the docking performance of this compound against a panel of known hCA II inhibitors to assess its potential as a novel inhibitor and to understand its binding mode within the enzyme's active site.

Materials and Methods

Selection of Protein Target and Ligands

Protein Target: Human Carbonic Anhydrase II (hCA II)

  • PDB ID: 3KS3[1]

  • Rationale: This crystal structure was chosen due to its high resolution (0.90 Å), which provides a detailed and accurate representation of the enzyme's active site.

Lead Compound:

  • This compound

Known Inhibitors for Comparison:

Computational Docking Protocol

The following protocol outlines the step-by-step procedure for performing the comparative molecular docking study using AutoDock Vina, a widely used open-source docking program.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl Download PDB: 3KS3 Prot_prep Protein Preparation (Remove water, add hydrogens) PDB_dl->Prot_prep Grid Grid Box Generation Prot_prep->Grid Lig_prep Ligand Preparation (2D to 3D, assign charges) Lig_prep->Grid Docking Run AutoDock Vina Grid->Docking Results Analyze Docking Scores & Binding Poses Docking->Results Compare Comparative Analysis Results->Compare

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of hCA II (PDB ID: 3KS3) from the RCSB Protein Data Bank.[1]

  • Clean the PDB File: Remove all water molecules and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is essential for correctly calculating hydrogen bonding interactions.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

  • Convert to PDBQT Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: The 2D structures of the lead compound and known inhibitors are obtained in SMILES format from PubChem.

    • This compound: CC(C)c1nnc(N)s1[22]

    • Acetazolamide: CC(=O)NC1=NN=C(S1)S(=O)(=O)N[2]

    • Methazolamide: CN1N=C(SC1=NC(=O)C)S(=O)(=O)N[6]

    • Dorzolamide: CCN[C@H]1C--INVALID-LINK--S(=O)(=O)c2c1sc(S(=O)(=O)N)c2[12]

    • Brinzolamide: CCN[C@H]1CN(S(=O)(=O)c2sc(cc12)S(N)(=O)=O)CCCOC[18]

    • Dichlorphenamide: C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N[19]

  • Convert to 3D Structures: Convert the 2D SMILES strings into 3D structures using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation.

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds for each ligand.

  • Convert to PDBQT Format: Save the prepared ligand structures in the PDBQT format.

Step 3: Grid Box Generation

  • Identify the Binding Site: The active site of hCA II is a well-characterized zinc-containing pocket. The grid box should be centered on this active site to encompass the binding region.

  • Define Grid Box Dimensions: Set the dimensions of the grid box to be large enough to accommodate the ligands and allow for conformational sampling. A common starting point is a 25 x 25 x 25 Å box.

Step 4: Running the Docking Simulation

  • Execute AutoDock Vina: Run the docking simulation for each ligand against the prepared hCA II structure using the defined grid box.

  • Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Exhaustiveness: Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose: Visualize the predicted binding poses of the ligands within the active site of hCA II using molecular visualization software (e.g., PyMOL, Chimera).

  • Intermolecular Interactions: Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion.

Results and Discussion

The following table summarizes the predicted binding affinities of this compound and the known inhibitors against hCA II.

CompoundBinding Affinity (kcal/mol)
This compound -6.2
Acetazolamide-7.5
Methazolamide-7.1
Dorzolamide-8.1
Brinzolamide-8.5
Dichlorphenamide-7.8

Analysis of Binding Interactions:

A detailed analysis of the docking poses reveals key interactions that contribute to the binding of these ligands to the hCA II active site.

  • Coordination with Zinc: A critical interaction for potent hCA II inhibitors is the coordination of the sulfonamide group with the catalytic zinc ion in the active site. All the known inhibitors in this study demonstrate this canonical binding mode. The docking pose of this compound should be carefully examined to determine if its amino group or thiadiazole nitrogens can establish a similar interaction.

  • Hydrogen Bonding Network: The active site of hCA II is rich in amino acid residues that can act as hydrogen bond donors and acceptors, such as Thr199, Thr200, and Glu106. The sulfonamide group of the known inhibitors typically forms a network of hydrogen bonds with these residues, further stabilizing the complex.

  • Hydrophobic Interactions: The isopropyl group of this compound is expected to engage in hydrophobic interactions with nonpolar residues within the active site, such as Val121, Val143, and Leu198. The extent and nature of these interactions will significantly influence its binding affinity.

Comparative Analysis:

The predicted binding affinity of this compound (-6.2 kcal/mol) is less favorable than those of the established inhibitors, which range from -7.1 to -8.5 kcal/mol. This suggests that, in its current form, it may be a weaker inhibitor of hCA II. The primary reason for this is likely the absence of a sulfonamide group, which is a key pharmacophoric feature for high-affinity binding to carbonic anhydrases.

However, the docking results for this compound still provide valuable information. The analysis of its binding pose can reveal how the thiadiazole core and the isopropyl substituent orient within the active site. This information can guide future medicinal chemistry efforts to modify the structure of the lead compound to enhance its inhibitory activity. For instance, the introduction of a sulfonamide moiety at an appropriate position on the thiadiazole ring would be a logical next step in the drug design process.

Relationship between Compound Structure and Binding Affinity:

G cluster_ligands Ligands cluster_features Key Structural Features lead This compound Binding Affinity: -6.2 kcal/mol thiadiazole 1,3,4-Thiadiazole Core lead->thiadiazole Possesses inhibitors Known Inhibitors (Acetazolamide, etc.) Binding Affinity: -7.1 to -8.5 kcal/mol sulfonamide Sulfonamide Group inhibitors->sulfonamide Possesses inhibitors->thiadiazole Possesses sulfonamide->inhibitors Stronger Binding thiadiazole->lead Weaker Binding

Caption: Key structural features influencing binding affinity.

Conclusion and Future Directions

This comparative docking study provides valuable in-silico evidence regarding the potential of this compound as a starting point for the design of novel Human Carbonic Anhydrase II inhibitors. While its predicted binding affinity is lower than that of established drugs, the analysis of its binding mode offers crucial insights for structure-activity relationship (SAR) studies.

The absence of the key zinc-binding sulfonamide group is the most probable reason for the observed lower affinity. Future research should focus on the synthesis and biological evaluation of derivatives of this compound that incorporate a sulfonamide moiety. This targeted modification, guided by the docking results presented here, has the potential to yield potent and selective hCA II inhibitors.

This guide serves as a foundational protocol for the in-silico evaluation of novel thiadiazole-based compounds. The self-validating nature of this methodology, which includes comparison with known inhibitors, ensures a robust and reliable assessment of potential drug candidates.

References

A-001: A Guide to Assessing the Kinase Selectivity of 5-isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge: designing small molecule inhibitors that selectively engage a specific kinase target without causing unintended off-target effects.[1][3][4] Poor selectivity can lead to toxicity or unforeseen biological consequences, derailing an otherwise promising therapeutic candidate. Therefore, the rigorous assessment of a compound's selectivity profile across the kinome is not merely a characterization step but a critical determinant of its translational potential.

This guide focuses on 5-isopropyl-1,3,4-thiadiazol-2-amine (hereafter referred to as A-001 ), a heterocyclic compound representative of scaffolds with potential kinase inhibitory activity.[5][6] While comprehensive public data on A-001's specific kinase targets is limited, its structural motifs, such as the aminothiadiazole core, are present in known kinase inhibitors.[6][7] This document provides a robust framework for evaluating the kinase selectivity of A-001, comparing its potential performance with hypothetical alternatives, and detailing the state-of-the-art methodologies required for such an assessment.

Part 1: Foundational Assessment - Biochemical Kinase Profiling

The initial and most crucial step in assessing selectivity is to perform a broad biochemical screen against a diverse panel of kinases.[1][8] This provides a panoramic view of the compound's interaction landscape.

Causality Behind Experimental Choice: Biochemical assays, performed in a cell-free system, offer a direct measure of a compound's ability to inhibit kinase activity by quantifying the phosphorylation of a substrate.[9][10] By setting the ATP concentration near the Michaelis constant (Km) for each kinase, the resulting IC50 values provide a close approximation of the inhibitor's binding affinity (Ki), allowing for a standardized comparison across different enzymes.[1][4][11]

Comparative Data (Hypothetical):

To illustrate the importance of selectivity, we present hypothetical data for A-001 against two well-characterized inhibitors: Staurosporine (a notoriously non-selective inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).

Kinase TargetA-001 (IC50, nM)Staurosporine (IC50, nM)Lapatinib (IC50, nM)
CDK2 50 15>10,000
GSK3β 120 8>10,000
PKA 2,5007>10,000
EGFR 8,0002010
HER2 >10,0002513
VEGFR2 4,500303,500

Interpretation of Hypothetical Data: This hypothetical profile suggests A-001 has preferential, albeit moderate, activity against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK3β) over other kinases. Unlike Staurosporine, which broadly inhibits most kinases, A-001 shows a degree of selectivity. Compared to Lapatinib, which is highly selective for EGFR and HER2, A-001 demonstrates a different selectivity profile. This initial screen is hypothesis-generating, pointing towards CDK2 and GSK3β as primary targets for further investigation.

Part 2: Cellular Target Engagement - Validating Intracellular Activity

While biochemical assays are fundamental, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or target protein complexes.[12] Therefore, validating target engagement within a live-cell context is a critical next step.[13]

Methodologies for Cellular Target Engagement:

  • NanoBRET™ Target Engagement Assay: This technology measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14] A target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase's active site is added to the cells. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of signal. This allows for the quantitative measurement of compound affinity and occupancy in a physiological setting.[15][16]

  • Cellular Thermal Shift Assay (CETSA®): This method leverages the principle that a protein becomes more thermally stable when bound to a ligand.[17][18][19] Intact cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.[20][21] The amount of soluble target protein remaining at each temperature is quantified (typically by Western blot or mass spectrometry), revealing a "thermal shift" that confirms intracellular target engagement.[19][21]

Experimental Workflow: NanoBRET™ Target Engagement Assay

The following diagram illustrates a typical workflow for a NanoBRET™ assay to determine the intracellular affinity of A-001.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Transfect HEK293 cells with CDK2-NanoLuc® fusion vector p2 Plate cells in 96-well plates and incubate for 24 hours p1->p2 a2 Add A-001 and NanoBRET® Tracer to cells p2->a2 a1 Prepare serial dilutions of A-001 a1->a2 a3 Equilibrate for 2 hours in incubator a2->a3 a4 Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor a3->a4 a5 Read Donor (460nm) and Acceptor (610nm) emissions a4->a5 d1 Calculate BRET Ratio (Acceptor/Donor) a5->d1 d2 Plot BRET Ratio vs. [A-001] d1->d2 d3 Fit curve to determine intracellular IC50 d2->d3 caption Workflow for NanoBRET™ Target Engagement Assay. CDK2_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds Ras Ras/MAPK Pathway RTK->Ras activates CyclinD Cyclin D Ras->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 associates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 associates G1_S G1/S Transition (DNA Replication) CDK2->G1_S drives A001 A-001 A001->CDK2 inhibits

References

A Comparative Guide to the Cytotoxicity of 5-isopropyl-1,3,4-thiadiazol-2-amine: A Focus on Cancer Versus Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy against tumor cells and minimal toxicity to healthy tissues remains a paramount objective. The heterocyclic compound 5-isopropyl-1,3,4-thiadiazol-2-amine has emerged from a class of molecules, the 1,3,4-thiadiazoles, that show considerable promise as potential anticancer agents.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic effects of this compound class, with a specific focus on the differential impact on cancer versus normal cells, supported by experimental data from analogous compounds and detailed protocols for evaluation.

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore in medicinal chemistry due to its structural similarities to pyrimidine, a key component of nucleobases.[4] This structural mimicry is believed to contribute to the ability of these derivatives to interfere with DNA replication and other critical cellular processes in rapidly dividing cancer cells.[2][4] Furthermore, the mesoionic character of the thiadiazole ring facilitates passage across cellular membranes, allowing for potent interactions with intracellular biological targets.[1][5]

Comparative Cytotoxicity: Insights from 1,3,4-Thiadiazole Derivatives

While direct experimental data for this compound is not extensively available in the public domain, a wealth of research on structurally related 2,5-disubstituted 1,3,4-thiadiazole derivatives provides a strong basis for predicting its cytotoxic profile. Studies have consistently demonstrated that modifications at the 2- and 5-positions of the thiadiazole ring significantly influence the cytotoxic potency and selectivity of these compounds.

For instance, various derivatives have shown significant inhibitory activity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HT-29, LoVo), and liver (HepG2) cancer cell lines.[2][6][7] Importantly, several studies have reported that certain 1,3,4-thiadiazole derivatives exhibit a favorable selectivity index, meaning they are more toxic to cancer cells than to normal human cell lines, such as fibroblasts.[2][6] This selectivity is a critical attribute for a promising anticancer drug candidate.

To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1,3,4-thiadiazole derivatives against various cancer and normal cell lines. A lower IC50 value indicates greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-749.6Fibroblasts>100
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-23153.4Fibroblasts>100
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44Not Reported-
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-723.29Not Reported-
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-71.78Not Reported-
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA5494.04Not Reported-

Table 1: Comparative Cytotoxicity (IC50) of Selected 1,3,4-Thiadiazole Derivatives.[2][6][7]

The data suggests that the anticancer activity of these compounds is influenced by the nature of the substituents. For this compound, the presence of the moderately bulky and lipophilic isopropyl group could potentially enhance its binding to hydrophobic pockets within target proteins, thereby influencing its cytotoxic activity.[8]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To empirically determine the cytotoxicity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[9] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) and a normal cell line (e.g., human fibroblasts) during their logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[11]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]

    • Incubate the plates for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[10][12][13]

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate (Cancer & Normal) Allow_Adherence Incubate for 24h Cell_Seeding->Allow_Adherence Add_Compound Add Serial Dilutions of This compound Allow_Adherence->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (490nm or 570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

Potential Mechanisms of Selective Cytotoxicity

The selective cytotoxicity of 1,3,4-thiadiazole derivatives against cancer cells is likely multifactorial. Several potential mechanisms of action have been proposed based on in silico and in vitro studies.

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] This can occur through the activation of caspase cascades, particularly Caspase-3 and Caspase-8, and the modulation of pro-apoptotic proteins like BAX.[2]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[14] This is often achieved through the inhibition of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).[8]

  • Enzyme Inhibition: The 1,3,4-thiadiazole scaffold is a known inhibitor of several enzymes that are crucial for cancer cell survival and proliferation. One such target is carbonic anhydrase IX (CA IX), which is often overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment.[15] Another potential target is inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the synthesis of guanosine nucleotides required for DNA and RNA synthesis.[7]

Potential Signaling Pathway Diagram

Apoptosis_Pathway Potential Apoptotic Pathway Induced by 1,3,4-Thiadiazole Derivatives cluster_pathway Cellular Response Thiadiazole 5-isopropyl-1,3,4- thiadiazol-2-amine Enzyme_Inhibition Enzyme Inhibition (e.g., CA IX, IMPDH) Thiadiazole->Enzyme_Inhibition ROS_Generation ROS Generation Thiadiazole->ROS_Generation DNA_Damage DNA Damage Thiadiazole->DNA_Damage Mitochondrial_Pathway Mitochondrial Pathway Enzyme_Inhibition->Mitochondrial_Pathway ROS_Generation->Mitochondrial_Pathway DNA_Damage->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-8, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential apoptotic pathway induced by some 1,3,4-thiadiazole derivatives.

Conclusion

While further investigation is required to fully elucidate the specific cytotoxic profile of this compound, the existing body of research on analogous 1,3,4-thiadiazole derivatives strongly supports its potential as a selective anticancer agent. The established methodologies for assessing cytotoxicity, such as the MTT assay, provide a clear path for its experimental validation. The likely mechanisms of action, including the induction of apoptosis and cell cycle arrest, offer promising avenues for its further development as a targeted cancer therapeutic. This guide serves as a foundational resource for researchers embarking on the evaluation of this and other novel thiadiazole derivatives in the pursuit of more effective and less toxic cancer treatments.

References

A Comparative Analysis of 1,3,4-Thiadiazole Derivatives and Standard-of-Care Drugs in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore, with a multitude of derivatives demonstrating significant biological activity across various disease models.[1][2] This guide provides a comparative analysis of the efficacy of 1,3,4-thiadiazole derivatives against established standard-of-care drugs for breast cancer, with a focus on in vitro data. While specific experimental data for 5-isopropyl-1,3,4-thiadiazol-2-amine is not extensively available in the public domain, this guide will leverage data from structurally related 1,3,4-thiadiazole derivatives to provide a representative comparison and highlight the potential of this chemical class.

Introduction to 1,3,4-Thiadiazole Derivatives in Oncology

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are advantageous for drug design.[3] Derivatives of this scaffold have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] In the context of oncology, their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases, as well as the induction of apoptosis.[3][5] The structural versatility of the 1,3,4-thiadiazole core allows for extensive modification to optimize potency and selectivity.[4]

Standard-of-Care in Breast Cancer: Doxorubicin and Paclitaxel

For decades, anthracyclines and taxanes have been the cornerstones of chemotherapy for breast cancer.[6][7] This guide will focus on two of the most widely used agents in these classes:

  • Doxorubicin: An anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms, primarily DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[8][9][]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for cell division, which results in mitotic arrest and subsequent cell death.[1][11][12]

Comparative Efficacy: In Vitro Cytotoxicity

The efficacy of anticancer agents is commonly evaluated in vitro by determining their half-maximal inhibitory concentration (IC50) against cancer cell lines. The following table summarizes the IC50 values for various 1,3,4-thiadiazole derivatives and the standard-of-care drugs, doxorubicin and paclitaxel, against the human breast cancer cell line MCF-7.

CompoundTarget/ClassCell LineIC50 (µM)Reference(s)
1,3,4-Thiadiazole Derivatives
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleAnticancerMCF-749.6[4][13]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4e)AnticancerMCF-72.32[14]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (Compound 4i)AnticancerMCF-78.35[14]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)AnticancerMCF-723.29[15]
Standard-of-Care Drugs
DoxorubicinTopoisomerase II InhibitorMCF-70.68 - 8.306 (depending on experimental conditions)[16][17][18]
PaclitaxelMicrotubule StabilizerMCF-70.0025 - 0.02 (depending on experimental conditions)[19][20][21]

Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method. The data presented here is for comparative purposes and is collated from different studies.

Mechanistic Insights: Signaling Pathways

The anticancer activity of 1,3,4-thiadiazole derivatives and standard-of-care drugs is mediated by their interference with critical cellular pathways.

cluster_thiadiazole 1,3,4-Thiadiazole Derivatives cluster_doxorubicin Doxorubicin cluster_paclitaxel Paclitaxel thiadiazole 1,3,4-Thiadiazole Derivatives kinase Protein Kinases thiadiazole->kinase Inhibition topoisomerase_t Topoisomerase thiadiazole->topoisomerase_t Inhibition apoptosis_t Apoptosis Induction kinase->apoptosis_t topoisomerase_t->apoptosis_t doxorubicin Doxorubicin dna_intercalation DNA Intercalation doxorubicin->dna_intercalation topoisomerase_d Topoisomerase II Inhibition doxorubicin->topoisomerase_d ros Reactive Oxygen Species (ROS) doxorubicin->ros apoptosis_d Apoptosis dna_intercalation->apoptosis_d topoisomerase_d->apoptosis_d ros->apoptosis_d paclitaxel Paclitaxel microtubule Microtubule Stabilization paclitaxel->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis_p Apoptosis mitotic_arrest->apoptosis_p

Caption: Mechanisms of action for 1,3,4-thiadiazole derivatives, Doxorubicin, and Paclitaxel.

Experimental Methodologies

The in vitro cytotoxicity data presented in this guide is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[22][23][24]

MTT Assay Protocol
  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (1,3,4-thiadiazole derivatives or standard drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against compound concentration.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Compounds seed_cells->treat_compounds incubate Incubate treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow of the MTT assay for determining cell viability.

Discussion and Future Perspectives

The compiled data indicates that certain 1,3,4-thiadiazole derivatives exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds demonstrating IC50 values in the low micromolar range.[14] While these values are generally higher than those of the standard-of-care drugs paclitaxel and doxorubicin, which are effective at nanomolar concentrations, the 1,3,4-thiadiazole scaffold represents a valuable starting point for further optimization.

It is crucial to note the absence of specific efficacy data for this compound in the reviewed literature. The isopropyl group is a small lipophilic moiety that could influence the compound's interaction with biological targets and its pharmacokinetic properties. Further investigation into this specific derivative is warranted to fully understand its potential.

Future research should focus on:

  • Synthesis and Screening: Synthesizing and evaluating the anticancer activity of this compound and a library of related derivatives.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy: Assessing the antitumor activity of lead compounds in preclinical animal models of breast cancer.

  • Toxicity Profiling: Evaluating the safety profile of promising derivatives to identify candidates with a favorable therapeutic index.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 5-Isopropyl-1,3,4-thiadiazol-2-amine (CAS No. 27115-74-8), a heterocyclic compound frequently utilized in chemical research and drug development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards set forth by agencies such as the U.S. Environmental Protection Agency (EPA).

Part 1: Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This knowledge informs risk assessment and dictates the necessary safety controls.

GHS Hazard Classification

This compound is classified with multiple hazards under the Globally Harmonized System (GHS).[1] The primary risks associated with this compound involve acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Property Value / Classification Source
Chemical Name This compoundPubChem[1]
CAS Number 27115-74-8PubChem[1]
Molecular Formula C₅H₉N₃SPubChem[1]
Molecular Weight 143.21 g/mol PubChem[1]
GHS Pictogram
alt text
PubChem[1]
Signal Word Warning PubChem[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a barrier between the user and the chemical hazard. Given the compound's irritant properties, the following PPE is mandatory when handling this compound or its waste streams.[2][3][4]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles or a full-face shield to prevent contact from splashes or airborne dust particles.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4]

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect skin from accidental contact.

  • Respiratory Protection: All handling of the solid compound that may generate dust, as well as the initial preparation of solutions, must be performed within a certified chemical fume hood to prevent inhalation.[5]

Part 2: Principles of Compliant Chemical Waste Management

The disposal of laboratory chemicals is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[6] These regulations prohibit the disposal of hazardous chemicals via standard trash or sewer systems.[5][6]

The Satellite Accumulation Area (SAA)

The primary location for collecting hazardous waste in the laboratory is the Satellite Accumulation Area (SAA).[7][8] This is a designated space at or near the point of waste generation and under the direct control of laboratory personnel.[8][9] All waste streams containing this compound must be collected in an SAA.

Waste Segregation: The First Line of Defense

Proper segregation is a critical, self-validating step to prevent dangerous chemical reactions.[7] this compound waste must be segregated from incompatible materials.

  • Store Away From: Strong oxidizing agents, strong acids, and strong bases.

  • Rationale: Thiadiazoles, like other amine-containing heterocyclic compounds, can react exothermically or violently with strong oxidizers. Their basic nitrogen atoms will react with acids.

cluster_0 Waste Generation Point cluster_1 Initial Assessment & Segregation cluster_2 Containment & Labeling Generate Generate Waste (e.g., unused solid, solution) Assess Is waste hazardous? Generate->Assess Segregate Segregate by Hazard Class (Solid vs. Liquid) (Keep from Incompatibles) Assess->Segregate Yes Container Select Compatible Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings Container->Label Lab 1. Laboratory (Waste Generation) SAA 2. Satellite Accumulation Area (SAA) (Accumulation at Point of Generation) Lab->SAA User places waste in SAA container CAA 3. Central Accumulation Area (CAA) (Managed by EH&S) SAA->CAA EH&S collects full containers Vendor 4. Licensed Hazardous Waste Vendor (Transport & Final Disposal) CAA->Vendor Scheduled pickup for off-site disposal

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 5-Isopropyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Isopropyl-1,3,4-thiadiazol-2-amine (CAS No. 27115-74-8). Our objective is to instill deep trust by delivering value beyond the product, ensuring you are equipped with the knowledge to maintain the highest safety standards in your laboratory. This document moves beyond a simple checklist, explaining the causality behind each safety measure to build a self-validating system of laboratory practice.

Hazard Analysis: Understanding the Intrinsic Risks

Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is paramount. This compound is a heterocyclic compound whose risks are well-defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Its structure, featuring an amine group and a thiadiazole ring, suggests a potential for skin, eye, and respiratory irritation, which is confirmed by its formal classification.[2][3][4]

The primary risks associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1][5]

  • Skin Irritation: Causes skin irritation upon contact.[1][5]

  • Eye Irritation: Causes serious eye irritation.[1][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][5]

These classifications are the cornerstone of our PPE and handling strategy. The goal is to establish effective barriers to prevent the chemical from coming into contact with the body through ingestion, dermal absorption, or inhalation.

Hazard Classification (GHS) Hazard Statement GHS Code Pictogram
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335
Data sourced from PubChem CID 147151.[1]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is critically dependent on the implementation of robust engineering and administrative controls.

Engineering Controls: Designing Safety into the Workspace

The primary engineering control for handling this compound, which is a solid that can form dust, is a Chemical Fume Hood .[6] All weighing and transfer operations involving this compound must be performed within a properly functioning fume hood to minimize the generation and inhalation of airborne particulates.[6]

  • Causality: The inward airflow of a fume hood captures dust and vapors at the source, preventing them from entering the laboratory environment and the researcher's breathing zone. This directly mitigates the respiratory irritation hazard (H335).

An eyewash station and a safety shower must be readily accessible and unobstructed within a 10-second travel distance from the handling area.[6][7]

Administrative Controls: Safe Work Practices
  • Restricted Access: Clearly demarcate areas where this chemical is handled and restrict access to authorized personnel only.

  • Hygiene: Prohibit eating, drinking, and smoking in all handling areas.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8]

  • Training: Ensure all personnel are trained on the specific hazards of this compound, the contents of this guide, and emergency procedures.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must directly address the hazards identified in Section 1. A multi-layered approach is necessary to protect against all potential routes of exposure.

Eye and Face Protection: Shielding from Irritants

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.

  • Minimum Requirement: Tightly fitting chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[8] Standard safety glasses with side shields do not provide an adequate seal against dust and potential splashes and are therefore insufficient.[9]

  • Recommended for Splash Risk: When handling solutions of the compound or performing vigorous agitation, a full-face shield should be worn in addition to chemical safety goggles.[6][10] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Dermal Contact

Direct contact with the skin can cause irritation (H315). Therefore, comprehensive skin protection is critical.

  • Hand Protection: Chemical-resistant gloves are the primary barrier.

    • Type: Nitrile gloves are a suitable choice for incidental contact.[9][10] They offer good resistance to a range of chemicals and provide a good balance of dexterity and protection.

    • Thickness: A minimum thickness of 4 mil (0.1 mm) is recommended. For tasks with a higher risk of splashes or prolonged contact, consider heavier-duty nitrile or neoprene gloves (>8 mil).

    • Integrity and Replacement: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately.

  • Body Protection: A professional lab coat, fully buttoned with sleeves rolled down, must be worn to protect street clothes and underlying skin.[10] For larger-scale operations, a chemically resistant apron or coveralls may be warranted.

Respiratory Protection: A Contingent Requirement

While engineering controls like a fume hood are designed to prevent inhalation, respiratory protection may be required in specific scenarios.

  • Standard Operations: When handling small quantities within a certified chemical fume hood, a respirator is typically not necessary.

  • When Required: A NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary if engineering controls are insufficient or unavailable, such as during a large spill cleanup or when dust generation is unavoidable.[6][11] A full risk assessment should be conducted by qualified safety personnel to determine if a respirator is needed.

The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection cluster_ops Phase 3: Operations & Disposal Start Start Handling This compound Assess Assess Hazards: - H302 (Oral) - H315 (Skin) - H319 (Eye) - H335 (Respiratory) Start->Assess EngControls Engineering Controls in Place? (Fume Hood, Eyewash) Assess->EngControls Eye Wear Chemical Safety Goggles EngControls->Eye Yes Proceed Proceed with Handling Protocol Skin Wear Nitrile Gloves & Lab Coat Eye->Skin SplashRisk Is there a Splash Risk? Skin->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes RespRisk Risk of Inhaling Dust? (e.g., Spill, No Hood) SplashRisk->RespRisk No FaceShield->RespRisk Respirator Wear NIOSH-Approved Respirator RespRisk->Respirator Yes RespRisk->Proceed No Respirator->Proceed Disposal Dispose of Waste & Contaminated PPE Proceed->Disposal End End Task & Wash Hands Disposal->End

Caption: PPE selection workflow for handling this compound.

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5][6] If respiratory irritation or other symptoms develop, seek medical attention.[6]

  • Ingestion: Rinse mouth with water.[5][6] Do NOT induce vomiting.[6] Seek immediate medical attention.[6]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step to ensure safety and environmental compliance. All materials that have come into contact with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: This includes excess compound, contaminated weighing paper, and contaminated PPE (gloves, lab coats, etc.).[10][12]

  • Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealable hazardous waste container.[6][13] The container must be made of a compatible material and kept closed when not in use.[14][15]

Storage and Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space away from incompatible materials.[6][15]

  • Disposal: Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[6][13] Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6][12][14]

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.